2-(3-Methyl-piperidin-1-yl)-benzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(3-methylpiperidin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14/h2-3,6-7,11H,4-5,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYTQZYOAPEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599133 | |
| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-43-1 | |
| Record name | 2-(3-Methyl-1-piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-Methyl-piperidin-1-yl)-benzylamine
Foreword: A Roadmap for the Characterization of a Novel Benzylamine Derivative
This guide provides a comprehensive framework for the physicochemical characterization of 2-(3-methyl-piperidin-1-yl)-benzylamine, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this document serves as a technical roadmap for researchers and drug development professionals. It outlines the critical physicochemical properties to be determined and provides detailed, field-proven methodologies for their accurate measurement. As a Senior Application Scientist, the emphasis here is not merely on the 'what' but the 'why'—elucidating the causal reasoning behind experimental choices and the implications of the resulting data in the context of drug development.
The structure of this guide is designed to be fluid, mirroring the logical progression of a comprehensive characterization workflow. We will delve into the core physicochemical parameters that dictate a molecule's behavior from initial synthesis to its potential as a therapeutic agent. Each section will present the theoretical underpinnings of the property, a robust experimental protocol, and a discussion of its significance.
Molecular Structure and Identity
The foundational step in characterizing any novel compound is confirming its structure and fundamental properties. 2-(3-Methyl-piperidin-1-yl)-benzylamine is comprised of a benzylamine core substituted at the ortho position with a 3-methylpiperidine moiety.
Table 1: Fundamental Molecular Properties of 2-(3-Methyl-piperidin-1-yl)-benzylamine
| Property | Predicted/Calculated Value | Source/Method |
| Molecular Formula | C₁₃H₂₀N₂ | Elemental Analysis |
| Molecular Weight | 204.31 g/mol | Mass Spectrometry |
| Chemical Structure | See Figure 1 | Spectroscopic Data |
Figure 1: Chemical Structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine
Workflow for determining thermal properties using STA.
Ionization Constant (pKa)
The pKa is a critical parameter that influences a drug's solubility, absorption, distribution, and excretion. For 2-(3-methyl-piperidin-1-yl)-benzylamine, there are two basic nitrogen atoms: the primary amine of the benzylamine moiety and the tertiary amine of the piperidine ring. Therefore, two pKa values are expected.
Rationale for Method Selection
Potentiometric titration is a robust and widely used method for pKa determination due to its precision and simplicity. [1][2][3]This technique directly measures the pH of a solution as a titrant is added, allowing for the determination of the pH at which the compound is 50% ionized.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa can be extrapolated back to 100% aqueous solution.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
pKa Calculation: The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the titration curve. The Henderson-Hasselbalch equation is the underlying principle for this determination. [1][3] For a weak base, the equation is: pKa = pH + log([B]/[BH⁺])
Where [B] is the concentration of the unionized form and [BH⁺] is the concentration of the ionized form. [1]
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. The solubility of an ionizable compound like 2-(3-methyl-piperidin-1-yl)-benzylamine is highly pH-dependent.
Strategic Approach to Solubility Determination
A tiered approach is recommended. Start with a qualitative assessment to classify the compound's general solubility, followed by quantitative determination of thermodynamic solubility at different pH values.
Experimental Protocol: Qualitative Solubility Classification
This protocol is based on standard qualitative analysis procedures. [4][5][6]
-
Water Solubility: Add approximately 10-20 mg of the compound to a test tube containing 1 mL of distilled water. Shake vigorously. Observe for complete dissolution. Test the resulting solution with pH paper; an amine should yield a basic pH. [4]2. Acid Solubility: If insoluble in water, add 10-20 mg of the compound to 1 mL of 5% (w/v) hydrochloric acid. Shake vigorously. Dissolution indicates a basic compound (amine). This is the expected result for a higher-molecular-weight amine like the target compound. [4]3. Base Solubility: As a control, test solubility in 5% (w/v) sodium hydroxide. The compound is not expected to dissolve, confirming its basic nature. [4]
Decision tree for qualitative solubility testing of an amine.
Experimental Protocol: Quantitative Thermodynamic Solubility (Shake-Flask Method)
-
Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Add an excess amount of the compound to each buffer solution in separate vials. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the solutions to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical factor influencing membrane permeability, protein binding, and metabolic stability. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral form.
Rationale for HPLC-based Lipophilicity Determination
The shake-flask method is the traditional approach for LogP determination. However, a reversed-phase HPLC (RP-HPLC) method is often preferred for its speed, lower sample consumption, and applicability to a wider range of compounds. This method determines a lipophilicity index (log kw) by measuring the retention of the compound on a nonpolar stationary phase.
Experimental Protocol: RP-HPLC for log kw Determination
-
Column and Mobile Phase: Use a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Isocratic Elution: Perform a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 30%, 40%, 50%, 60%, 70% methanol in a buffered aqueous phase).
-
Retention Factor Calculation: For each mobile phase composition, calculate the retention factor (k) for the compound.
-
Extrapolation to 100% Aqueous Phase: Plot log k versus the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier (100% aqueous phase). The y-intercept represents the log kw value, which is a reliable measure of lipophilicity.
Conclusion: Synthesizing a Physicochemical Profile
The successful execution of these experimental protocols will yield a comprehensive physicochemical profile of 2-(3-methyl-piperidin-1-yl)-benzylamine. This data is not merely a collection of numbers but a predictive tool. The pKa will inform the pH-dependent solubility and the likely charge state of the molecule in different biological compartments. The solubility profile, in turn, will guide formulation strategies. The thermal data ensures stability during manufacturing and storage. Finally, the lipophilicity will provide insights into its potential for membrane permeation and interaction with biological targets. This integrated understanding is paramount for making informed decisions in the complex process of drug discovery and development.
References
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available at: [Link]
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PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]
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NETZSCH-Gerätebau GmbH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]
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Qi, S., & Craig, D. Q. M. (2011). Thermal Analysis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208. Available at: [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Available at: [Link]
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Zafar, S., et al. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). ResearchGate. Available at: [Link]
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TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Available at: [Link]
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Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Embibe. Available at: [Link]
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Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link]
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BYJU'S. (n.d.). Test for Amino Groups. BYJU'S. Available at: [Link]
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Al-Ghawas, D. R., & Haghtalab, A. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(4), 1324-1329. Available at: [Link]
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MUNI. (n.d.). Physical Properties: Solubility Classification. Masaryk University. Available at: [Link]
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Foreword: Charting the Unexplored Territory of a Novel Chemical Entity
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-Methyl-piperidin-1-yl)-benzylamine
In the landscape of drug discovery, we often encounter novel chemical entities (NCEs) whose therapeutic potential is yet to be unlocked. 2-(3-Methyl-piperidin-1-yl)-benzylamine (CAS No. 869943-43-1) represents one such molecule. While its existence is documented in chemical databases, the public domain lacks specific studies detailing its mechanism of action.[1] This guide, therefore, is constructed not as a retrospective summary of established facts, but as a prospective blueprint for investigation.
Leveraging extensive experience in preclinical drug development and a deep understanding of structure-activity relationships (SAR), this document will provide researchers, scientists, and drug development professionals with a robust framework for systematically elucidating the pharmacological profile of 2-(3-Methyl-piperidin-1-yl)-benzylamine. We will ground our hypotheses in the known activities of structurally related piperidine and benzylamine derivatives, which are prevalent scaffolds in a multitude of pharmaceuticals.[2][3]
Our approach is rooted in scientific integrity. We will first propose plausible biological targets based on SAR analysis of analogous compounds. Subsequently, we will detail a comprehensive, multi-tiered experimental workflow designed to validate these hypotheses, from initial binding assays to functional cellular characterization. This is the same rigorous, causality-driven process employed in leading pharmaceutical research to transform a chemical structure into a potential therapeutic.
Part 1: Deconstruction of the Core Scaffold and Hypothesized Mechanisms of Action
The molecular architecture of 2-(3-Methyl-piperidin-1-yl)-benzylamine features a benzylamine core linked to a 3-methyl-piperidine moiety. This combination is intriguing, as both fragments are independently recognized as pharmacophores that interact with a range of biological targets. Piperidine derivatives, for instance, are integral to drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and agents for Alzheimer's disease.[3] Benzylamine analogues have also been explored for a variety of therapeutic applications.
Based on a thorough analysis of the literature for structurally similar compounds, we can formulate two primary, high-probability hypotheses for the mechanism of action of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Hypothesis 1: Inhibition of Monoamine Transporters
A significant body of research has demonstrated that piperidine-containing compounds can exhibit high affinity for monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and other neuropsychiatric disorders.
The structural resemblance of our target compound to known DAT inhibitors, such as the cis-(6-Benzhydrylpiperidin-3-yl)benzylamine series, provides a strong rationale for this hypothesis.[4][5] The precise nature of its interaction—whether it is a selective inhibitor of one transporter or a multi-target inhibitor—would be a key determinant of its potential therapeutic profile.
Caption: Proposed interaction of 2-(3-Methyl-piperidin-1-yl)-benzylamine with a monoamine transporter.
Conclusion and Forward Outlook
This technical guide provides a scientifically rigorous and experience-driven framework for elucidating the mechanism of action of 2-(3-Methyl-piperidin-1-yl)-benzylamine. By grounding our investigation in the known pharmacology of its core scaffolds, we have established high-probability hypotheses centered on monoamine transporter and acetylcholinesterase inhibition. The detailed, phased experimental protocols described herein represent a self-validating system for testing these hypotheses and characterizing the compound's functional activity.
The journey from a novel chemical entity to a potential therapeutic is one of systematic inquiry and empirical validation. The methodologies outlined in this document provide a clear and actionable path for researchers to follow, ensuring that the investigation into 2-(3-Methyl-piperidin-1-yl)-benzylamine is both comprehensive and conclusive. The insights gained from such studies will be invaluable in determining the future trajectory of this promising, yet currently uncharacterized, molecule.
References
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Basanagouda, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8358. Available at: [Link]
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Kolhatkar, R. B., et al. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205–2215. Available at: [Link]
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Yamazaki, S., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(10), 2007-2015. Available at: [Link]
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Gnanasekaran, D., & Kar, P. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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Dutta, A. K., et al. (2006). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry, 49(14), 4308–4321. Available at: [Link]
-
BIOFOUNT. (n.d.). 2-(3-Methyl-piperidin-1-yl)-benzylamine. Retrieved January 17, 2026, from [Link]
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Unveiling the Therapeutic Potential of 2-(3-Methyl-piperidin-1-yl)-benzylamine: A Predictive Analysis of Biological Targets
A Senior Application Scientist's In-depth Technical Guide
Disclaimer: This document provides a predictive analysis of the potential biological targets of 2-(3-Methyl-piperidin-1-yl)-benzylamine. As of the writing of this guide, there is no publicly available experimental data for this specific molecule. The insights and protocols presented herein are based on a thorough examination of structure-activity relationships (SAR) derived from closely related analogs and the well-established pharmacology of the benzylamine and piperidine scaffolds.
Introduction: A Privileged Scaffold in Drug Discovery
The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional character.[1] This "privileged structure" is a recurring feature in a multitude of approved pharmaceuticals and clinical candidates, underscoring its utility in the design of novel therapeutics.[1] The piperidine ring, a six-membered heterocycle, is one of the most prevalent synthetic building blocks in drug development, present in over twenty classes of pharmaceuticals.[2] Its role can be twofold: it can act as a key interacting component of a pharmacophore or serve as a versatile scaffold to achieve the desired conformation and physicochemical properties.[2]
The subject of this guide, 2-(3-Methyl-piperidin-1-yl)-benzylamine, combines the N-benzylpiperidine core with a benzylamine moiety. This unique combination suggests a high likelihood of interaction with a range of biological targets, particularly within the central nervous system. This guide will explore these potential targets, offering a scientifically grounded roadmap for future research and development.
Potential Biological Target Classes and Predictive Insights
Based on the established pharmacology of structurally related compounds, we can hypothesize that 2-(3-Methyl-piperidin-1-yl)-benzylamine may exhibit activity at the following target classes:
G-Protein Coupled Receptors (GPCRs): Modulators of Neurological Pathways
The benzoylpiperidine fragment, a close structural relative, is a well-established pharmacophore for ligands targeting serotoninergic and dopaminergic receptors, which are crucial in the treatment of neuropsychiatric and neurodegenerative disorders.[3]
-
Serotonin and Dopamine Receptors (5-HT1A, 5-HT2A, D2): Derivatives of 4-(p-fluorobenzoyl)piperidine have demonstrated high affinity for these receptors. For instance, certain analogs act as potent and selective 5-HT2A ligands with IC50 values in the low nanomolar range, while others exhibit a mixed affinity for both 5-HT2A and D2 receptors.[3] The presence of the benzylamine and piperidine moieties in our topic molecule suggests a potential for similar interactions.
-
Sigma (σ) Receptors (σ1 and σ2): Aminoethyl-substituted piperidine derivatives have been identified as potent σ1 receptor ligands.[4] A common pharmacophore for σ1 ligands includes a central amine flanked by two hydrophobic domains.[5] The structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine aligns with this pharmacophore, indicating a potential for sigma receptor modulation. Furthermore, the replacement of a piperazine ring with a piperidine has been shown to be a critical structural element for dual histamine H3 and σ1 receptor activity.[5]
-
Histamine H3 Receptors: As mentioned, piperidine-containing compounds have been identified as potent histamine H3 receptor antagonists, often in conjunction with sigma-1 receptor affinity.[5]
Hypothesized Pharmacophore for GPCR Interaction
Caption: Hypothesized binding of 2-(3-Methyl-piperidin-1-yl)-benzylamine to a GPCR.
Enzymes: Inhibitors of Key Biological Processes
The benzylamine and piperidine scaffolds are also present in potent enzyme inhibitors.
-
Acetylcholinesterase (AChE): A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and identified as highly potent inhibitors of acetylcholinesterase.[6] One of the most potent compounds in this series exhibited an IC50 of 0.56 nM.[6] The basic nitrogen of the piperidine ring was found to be crucial for this high activity.[6] Given the structural similarities, 2-(3-Methyl-piperidin-1-yl)-benzylamine warrants investigation as a potential AChE inhibitor for conditions such as Alzheimer's disease.
-
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): Substituted aryl benzylamines have been designed as selective inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[7] Potent inhibitors in this class have achieved IC50 values in the low nanomolar range.[7]
Monoamine Transporters: Regulators of Neurotransmitter Levels
A comparative guide for "2-Piperidin-1-ylmethyl-benzylamine," a structurally similar compound, highlights the potential for interaction with monoamine transporters.[8] Analogs with a cis-(6-benzhydrylpiperidin-3-yl)benzylamine scaffold have shown high affinity for the dopamine transporter (DAT), with IC50 values in the low nanomolar range.[8]
Proposed Experimental Workflows for Target Validation
To empirically determine the biological targets of 2-(3-Methyl-piperidin-1-yl)-benzylamine, a systematic screening approach is recommended.
Experimental Workflow Diagram
Caption: A systematic workflow for the in vitro validation of biological targets.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is adapted from methodologies used for characterizing piperidine-benzylamine derivatives.[8]
Objective: To determine the binding affinity of 2-(3-Methyl-piperidin-1-yl)-benzylamine for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test compound: 2-(3-Methyl-piperidin-1-yl)-benzylamine, dissolved in DMSO.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, scintillation vials, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at its Kd concentration, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory potency of 2-(3-Methyl-piperidin-1-yl)-benzylamine against AChE.
Materials:
-
Purified human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
Test compound and a positive control (e.g., Donepezil).
-
96-well microplate reader.
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound or positive control.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.
Quantitative Data from Structurally Related Compounds
| Compound Class/Example | Target(s) | Reported Activity (IC50) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine[6] | Acetylcholinesterase (AChE) | 0.56 nM |
| Substituted Aryl Benzylamines[7] | 17β-HSD3 | ~75 nM |
| cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs[8] | Dopamine Transporter (DAT) | 11.3 - 25.0 nM |
| Benzoylpiperidine derivatives[3] | 5-HT2A Receptor | 1.1 - 6.0 nM |
| Benzoylpiperidine derivatives[3] | D2 Receptor | 12 nM |
| Aminoethyl-substituted piperidines[4] | σ1 Receptor | < 27 nM |
Conclusion
While direct experimental evidence is currently lacking, a comprehensive analysis of the literature on structurally related compounds strongly suggests that 2-(3-Methyl-piperidin-1-yl)-benzylamine is a promising candidate for interacting with a variety of biological targets, particularly within the central nervous system. The N-benzylpiperidine core is a well-validated scaffold for achieving high-affinity interactions with GPCRs, enzymes, and transporters. The predictive insights and detailed experimental protocols provided in this guide offer a solid foundation for initiating a research program to elucidate the pharmacological profile of this novel chemical entity. Future studies employing the outlined workflows will be crucial in validating these hypotheses and potentially uncovering a new therapeutic agent.
References
[2] V. M. Lyubchanskaya, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
[3] A. Basit, et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]
[6] K. Ogura, et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
[7] S. L. P. B. T. M. V. S. P. A. P. M. J. P. L. M. P. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
[4] S. W. M. S. S. H. S. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
[1] A. Kumar, et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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structure-activity relationship of 2-(3-Methyl-piperidin-1-yl)-benzylamine
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(3-Methyl-piperidin-1-yl)-benzylamine Analogues
Abstract
The confluence of a benzylamine core and a piperidine ring creates a molecular scaffold with significant potential in modern drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for the novel compound class, 2-(3-Methyl-piperidin-1-yl)-benzylamine. While this specific scaffold is not extensively documented, its constituent motifs are prevalent in a vast range of bioactive agents, particularly those targeting the central nervous system.[1][2] This document outlines a systematic, field-proven approach to dissecting the pharmacophoric elements of this lead structure. We will establish a plausible biological target based on structural precedent, detail the strategic design and synthesis of analogues, provide robust protocols for biological evaluation, and interpret hypothetical SAR data through the lens of computational modeling. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical series.
Chapter 1: Introduction to the 2-(Piperidin-1-yl)-benzylamine Scaffold
The Benzylamine Moiety in Medicinal Chemistry
The benzylamine motif is a cornerstone of numerous pharmaceuticals and biologically active molecules.[3] Its structure, featuring a flexible benzyl group attached to a basic nitrogen atom, allows for critical interactions with a variety of biological targets through hydrogen bonding, ionic interactions, and hydrophobic (pi-stacking) interactions. Benzylamines are particularly recognized as potent inhibitors of enzymes involved in neurotransmitter metabolism, most notably Monoamine Oxidase (MAO).[2][4] The biological degradation of benzylamine itself is catalyzed by MAO-B, making this enzyme family a logical starting point for investigating the activity of novel benzylamine-containing compounds.[3]
The Piperidine Ring: A Privileged Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved drugs, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[5][6] As a saturated heterocycle, it provides a three-dimensional framework that can be tailored to fit precisely into enzyme active sites or receptor binding pockets.[5] The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing water solubility and enabling strong ionic interactions with acidic residues in target proteins. Furthermore, substitution on the piperidine ring can modulate lipophilicity, metabolic stability, and target selectivity, making it a powerful tool for lead optimization.[1][7]
The Lead Compound: 2-(3-Methyl-piperidin-1-yl)-benzylamine
The lead compound, 2-(3-Methyl-piperidin-1-yl)-benzylamine, integrates these two key pharmacophores. Its structure presents several distinct regions for systematic modification to probe the SAR:
-
The Benzylamine Aromatic Ring: Amenable to substitution to explore electronic and steric effects.
-
The Benzylamine-Piperidine Linker: The tertiary amine linkage is crucial for the overall topology.
-
The Piperidine Ring: The site of a chiral center at the 3-position, offering an avenue to explore stereoselectivity.
-
The 3-Methyl Group: Its size, lipophilicity, and stereochemistry can be modified to optimize target engagement.
Given the structural alerts provided by the benzylamine moiety, this guide will proceed with the hypothesis that this compound class exhibits activity as inhibitors of Monoamine Oxidase B (MAO-B), a well-established target for neurodegenerative diseases like Parkinson's.[8][9] The primary objective of the outlined SAR campaign is to systematically modify the lead structure to maximize potency and selectivity for MAO-B.
Chapter 2: Strategic Approach to SAR Exploration
Defining the Pharmacophore
A successful SAR campaign relies on a methodical investigation of the lead compound's structure. The molecule is dissected into key regions, and modifications are made systematically to understand the contribution of each component to biological activity.
Caption: Key pharmacophoric regions for SAR exploration.
Workflow for SAR Investigation
The exploration of SAR is an iterative process. Each cycle refines the understanding of how chemical structure relates to biological activity, guiding the design of the next generation of compounds. This process ensures that research efforts are data-driven and efficiently directed toward identifying an optimized clinical candidate.
Caption: Iterative workflow for a structure-activity relationship study.
Chapter 3: Synthesis of Analogues
General Synthetic Route via Reductive Amination
A robust and versatile method for preparing the target scaffold and its analogues is through reductive amination. This approach offers a convergent synthesis, allowing for diverse building blocks to be combined efficiently.
Protocol: General Synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine Analogues
-
Reaction Setup: To a solution of the appropriately substituted 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane (0.1 M), add 3-methylpiperidine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reagent for reductive aminations.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(3-methyl-piperidin-1-yl)-benzylamine analogue.
-
Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Note: This synthetic route is chosen for its high functional group tolerance, allowing for the synthesis of a wide library of analogues by simply varying the substituted 2-aminobenzaldehyde or the piperidine starting material.
Chapter 4: Biological Evaluation & Core Assays
Primary Target Assay: Monoamine Oxidase (MAO) Inhibition
The primary biological evaluation will quantify the inhibitory potency of the synthesized analogues against human MAO-A and MAO-B to determine potency and selectivity. A continuous spectrophotometric assay is a reliable and high-throughput method for this purpose.[8]
Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used for consistency and to avoid interference from other proteins in tissue homogenates.[10]
-
Substrate Selection: Kynuramine is a common substrate for MAO-A, while benzylamine is a substrate for MAO-B.[8] Alternatively, a single substrate like p-tyramine can be used for both, with selectivity determined by running parallel assays with selective inhibitors.[11]
-
Assay Buffer: A potassium phosphate buffer (100 mM, pH 7.4) is prepared.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions (e.g., 10 mM) and then serially diluted in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilution (or DMSO for control wells).
-
Add 20 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
-
Detection: The reaction produces hydrogen peroxide, which can be detected using a coupled reaction with horseradish peroxidase (HRP) and a colorimetric probe, producing a product that can be measured spectrophotometrically (e.g., at 540-570 nm).[11] The rate of product formation is monitored over time.
-
Data Analysis: The reaction rates are calculated for each compound concentration. The percent inhibition is determined relative to the DMSO control. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a four-parameter logistic dose-response curve. Selectivity is expressed as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
Chapter 5: Analysis of Structure-Activity Relationships (Hypothetical Data)
To illustrate the SAR discovery process, we present hypothetical data for a series of analogues based on established medicinal chemistry principles.
Modifications to the Benzylamine Ring (Region A)
Substituents on the benzylamine ring can probe the electronic and steric requirements of the enzyme's active site.
| Compound | R¹ | R² | R³ | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (A/B) |
| 1 (Lead) | H | H | H | 450 | 1200 | 2.7 |
| 2 | 4-F | H | H | 120 | 1500 | 12.5 |
| 3 | 4-Cl | H | H | 95 | 1800 | 18.9 |
| 4 | 4-CH₃ | H | H | 650 | 1300 | 2.0 |
| 5 | 4-OCH₃ | H | H | 800 | 1100 | 1.4 |
| 6 | 3-F | H | H | 250 | 1400 | 5.6 |
| 7 | 2-F | H | H | >10000 | >10000 | - |
Interpretation:
-
Electronic Effects: Small, electron-withdrawing groups (e.g., F, Cl) at the 4-position (para) significantly enhance MAO-B potency and selectivity (Compounds 2 and 3 ).[4] This suggests a potential interaction with an electron-rich region of the active site or stabilization of the bound conformation.
-
Steric Effects: Electron-donating groups (e.g., CH₃, OCH₃) are detrimental to activity (Compounds 4 and 5 ).
-
Positional Effects: Moving the fluorine from the 4-position to the 3-position (meta) reduces the potency gain (Compound 6 ). Substitution at the 2-position (ortho) completely abolishes activity (Compound 7 ), indicating a steric clash near the piperidine linkage.
Modifications to the Piperidine Ring (Regions B & C)
The stereochemistry and nature of the substituent at the 3-position are critical for optimizing interactions within the binding pocket.
| Compound | Piperidine Moiety | MAO-B IC₅₀ (nM) | Selectivity Index (A/B) |
| 3 (Racemate) | (±)-3-Methyl | 95 | 18.9 |
| 8 | (R)-3-Methyl | 45 | 35.5 |
| 9 | (S)-3-Methyl | 850 | 4.1 |
| 10 | 3-Ethyl | 210 | 15.2 |
| 11 | 3-Cyclopropyl | 60 | 28.0 |
| 12 | 3-OH | 1500 | 2.5 |
| 13 | 4-Methyl | 480 | 3.0 |
Interpretation:
-
Stereochemistry: A clear stereopreference is observed, with the (R)-enantiomer (8 ) being significantly more potent than the (S)-enantiomer (9 ).[7] This strongly suggests a specific, chiral binding pocket.
-
Substituent Size: Increasing the alkyl group size from methyl to ethyl (10 ) reduces potency, indicating a tightly constrained pocket.
-
Bioisosteric Replacement: Replacing the methyl group with a cyclopropyl group (11 ), a common bioisostere, maintains potency.[12][13] This can be a valuable strategy to modulate metabolic properties while preserving activity.
-
Polarity: Introducing a polar hydroxyl group (12 ) dramatically reduces activity, suggesting this region of the pocket is hydrophobic.
-
Positional Isomerism: Moving the methyl group to the 4-position (13 ) is detrimental, highlighting the importance of the 3-position substitution for optimal binding.
Summary of Key SAR Findings
The analysis of this hypothetical data allows for the construction of a preliminary pharmacophore model for MAO-B inhibition.
Caption: Key SAR insights for MAO-B inhibition.
Chapter 6: Computational Modeling and Docking
Rationale for In Silico Analysis
Molecular docking studies can provide a structural basis for the observed SAR, helping to visualize how the inhibitors bind to the target enzyme.[14] This rationalizes why certain modifications are favorable and guides the design of new analogues with improved potency.
Protocol for Molecular Docking
-
Protein Preparation: Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB ID: 2BYB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined as the region surrounding the covalently bound flavin adenine dinucleotide (FAD) cofactor and any co-crystallized ligand.
-
Ligand Preparation: Generate 3D structures of the synthesized analogues. For the lead compound, both R and S enantiomers should be prepared. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock each ligand into the prepared MAO-B active site. The program will generate multiple possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.[15]
-
Pose Analysis: Analyze the top-ranked docking poses. The most plausible poses are those that are consistent with the observed SAR data. For example, the pose for the active (R)-enantiomer (8 ) should reveal favorable interactions that are absent in the pose for the less active (S)-enantiomer (9 ).
Interpretation of a Hypothetical Docking Pose: A docking simulation of the potent compound 8 (R-3-methyl, 4-chloro) into the MAO-B active site might reveal:
-
The protonated piperidine nitrogen forms a key salt bridge with an acidic residue (e.g., Asp or Glu) in the active site.
-
The 4-chlorophenyl ring is situated in a hydrophobic pocket, with the chlorine atom making a favorable halogen bond or hydrophobic contact.
-
The (R)-methyl group fits snugly into a small, greasy pocket, while the (S)-methyl group would clash with a nearby amino acid residue, explaining the observed stereoselectivity.
-
The benzylamine aromatic ring is positioned for a pi-pi stacking interaction with a tyrosine or phenylalanine residue.
Chapter 7: Conclusion and Future Directions
This guide has outlined a comprehensive and systematic framework for investigating the structure-activity relationship of the novel 2-(3-Methyl-piperidin-1-yl)-benzylamine scaffold. Through a focused, iterative process of design, synthesis, and biological evaluation, a clear (though hypothetical) SAR has emerged for MAO-B inhibition.
Key insights include:
-
A preference for small, electron-withdrawing substituents at the 4-position of the benzylamine ring.
-
A strict stereochemical requirement at the 3-position of the piperidine ring, with the (R)-enantiomer being highly preferred.
-
The necessity of a small, hydrophobic group at the 3-position, located within a sterically constrained pocket.
Future directions for this research program would involve:
-
Lead Optimization: Synthesize compound 8 enantiomerically pure and confirm its high potency and selectivity.
-
Further Analogue Synthesis: Explore a wider range of small, electron-withdrawing groups at the 4-position (e.g., CN, CF₃) and investigate bioisosteric replacements for the benzylamine ring itself (e.g., pyridyl, thiophenyl).
-
Pharmacokinetic Profiling: Subject the most promising compounds to in vitro ADME assays (e.g., metabolic stability, Caco-2 permeability, hERG inhibition) to assess their drug-like properties.
-
In Vivo Studies: Test optimized compounds in relevant animal models of Parkinson's disease to establish in vivo efficacy.
By following this rigorous, data-driven approach, the therapeutic potential of the 2-(3-Methyl-piperidin-1-yl)-benzylamine scaffold can be fully realized.
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An In-depth Technical Guide to the Synthesis and Activity of 2-(3-Methyl-piperidin-1-yl)-benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(3-methyl-piperidin-1-yl)-benzylamine scaffold represents a compelling, yet underexplored, area in medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis and potential biological activities of its derivatives. While direct literature on this specific scaffold is limited, this document consolidates established synthetic methodologies for analogous structures to propose a robust synthetic strategy. Furthermore, by examining the structure-activity relationships of closely related piperidine and benzylamine compounds, we will explore the prospective therapeutic applications of this novel class of molecules, particularly in the realm of neuroscience. This guide aims to serve as a foundational resource for researchers looking to innovate within this chemical space.
Introduction: The Rationale for 2-(3-Methyl-piperidin-1-yl)-benzylamine Derivatives
The benzylamine motif is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The strategic placement of a cyclic amine, such as a substituted piperidine, at the ortho position of the benzylamine introduces a unique three-dimensional architecture. This structural rigidity can enhance binding affinity and selectivity for various biological targets. The inclusion of a methyl group on the piperidine ring, specifically at the 3-position, introduces a chiral center and additional steric bulk, which can be pivotal for optimizing ligand-receptor interactions.
Derivatives of piperazine and piperidine have shown significant promise as anxiolytic and antidepressant agents, often through modulation of serotonergic and dopaminergic pathways.[3] This guide will, therefore, focus on the synthesis of the 2-(3-methyl-piperidin-1-yl)-benzylamine core and then extrapolate potential biological activities based on these well-documented analogous structures.
Synthesis of the Core Scaffold: A Proposed Methodology
The synthesis of 2-(3-methyl-piperidin-1-yl)-benzylamine can be approached through a multi-step process, leveraging established organometallic and coupling reactions. The key challenge lies in the selective formation of the ortho-substituted benzylamine.
Key Synthetic Steps
A plausible and efficient synthetic route is outlined below. This proposed pathway is based on a copper-catalyzed amination strategy, which has been successfully employed for the synthesis of ortho-aminobenzylamines.[1]
Step 1: Synthesis of 2-Bromobenzylamine Boronate Ester
The synthesis would commence with the protection of the amine group of 2-bromobenzylamine, followed by a Miyaura borylation to install the boronate ester at the ortho position.
Step 2: Copper-Catalyzed Amination
The crucial C-N bond formation can be achieved through a copper-catalyzed coupling of the 2-bromobenzylamine boronate ester with 3-methylpiperidine.[1] This reaction has been shown to be effective for the formation of ortho-aminobenzylamines.[1]
Step 3: Deprotection
The final step involves the removal of the protecting group from the benzylamine to yield the desired 2-(3-methyl-piperidin-1-yl)-benzylamine core structure.
Experimental Protocol: A Self-Validating System
| Step | Reaction | Reagents and Conditions | Purification and Validation |
| 1 | Borylation of Protected 2-Bromobenzylamine | Protected 2-bromobenzylamine, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80°C | Flash chromatography. ¹H NMR, ¹³C NMR, and MS to confirm the structure of the boronate ester. |
| 2 | Copper-Catalyzed Amination | Benzylamine boronate ester, 3-Methylpiperidine, Cu(OAc)₂, Pyridine, Toluene, 110°C | Flash chromatography. ¹H NMR, ¹³C NMR, and MS to confirm the formation of the C-N bond. |
| 3 | Deprotection | Protected 2-(3-methyl-piperidin-1-yl)-benzylamine, Appropriate deprotection agent (e.g., TFA for Boc group), DCM, rt | Extraction and crystallization. ¹H NMR, ¹³C NMR, and high-resolution MS to confirm the final product's identity and purity. |
Causality Behind Experimental Choices
-
Palladium Catalysis in Borylation: The use of a palladium catalyst, specifically with a dppf ligand, is a well-established and highly efficient method for the Miyaura borylation of aryl halides.
-
Copper Catalysis in Amination: Copper(II) acetate is an effective catalyst for the coupling of aryl boronate esters with amines.[1] The presence of a directing group, such as the adjacent protected benzylamine, can enhance the reactivity and selectivity of this transformation.[1]
-
Choice of Protecting Group: A Boc (tert-butyloxycarbonyl) group is a suitable choice for protecting the benzylamine as it is stable under the conditions of both the borylation and amination reactions and can be readily removed under mild acidic conditions.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Due to the novelty of the 2-(3-methyl-piperidin-1-yl)-benzylamine scaffold, direct biological activity data is not yet available in the public domain. However, by analyzing the SAR of structurally related compounds, we can infer potential therapeutic applications and guide future derivatization efforts.
Dopamine Receptor Antagonism
A significant number of piperazine and piperidine derivatives exhibit antagonist activity at dopamine receptors, particularly the D4 subtype.[4] The general pharmacophore for these antagonists often includes a basic nitrogen atom (present in the piperidine ring) and an aromatic moiety.
SAR Insights from Analogous Compounds:
-
N-Substitution on the Piperidine/Piperazine Ring: The nature of the substituent on the nitrogen of the cyclic amine is critical for affinity and selectivity.[4]
-
Amide Linkers: Many potent dopamine receptor antagonists incorporate an amide linker between the aromatic core and the cyclic amine.[4]
Proposed Derivatization Strategy:
Derivatives of the 2-(3-methyl-piperidin-1-yl)-benzylamine core could be synthesized where the benzylamine is acylated with various substituted benzoic acids. This would introduce an amide functionality and allow for the exploration of different substituents on a new aromatic ring, which is a common strategy for optimizing dopamine receptor affinity.
Anxiolytic and Antidepressant-like Effects
The piperazine scaffold is a well-established pharmacophore in the development of anxiolytic and antidepressant drugs.[3] These effects are often mediated through interactions with serotonin receptors, such as the 5-HT₁A receptor.[3]
SAR Insights from Analogous Compounds:
-
Serotonergic Pathway Involvement: The anxiolytic and antidepressant effects of many piperazine derivatives have been linked to their activity at serotonin receptors.[3]
-
Structural Modifications: Subtle changes to the chemical structure can significantly impact the anxiolytic and antidepressant profiles of these compounds.[3]
Proposed Derivatization Strategy:
Further derivatization of the 2-(3-methyl-piperidin-1-yl)-benzylamine core could involve modifications to both the benzylamine moiety and the piperidine ring. For instance, N-alkylation of the benzylamine with different functionalized alkyl groups could be explored. Additionally, the synthesis of analogs with different substitution patterns on the piperidine ring could yield valuable SAR data.
Future Directions and Conclusion
The 2-(3-methyl-piperidin-1-yl)-benzylamine scaffold presents a promising starting point for the development of novel central nervous system-active agents. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, provide a clear path to accessing this core structure and its derivatives.
The exploration of this chemical space is warranted, with initial biological screening efforts logically focused on dopamine and serotonin receptor binding assays, followed by in vivo models of anxiety and depression. The insights gained from these studies will be instrumental in establishing the therapeutic potential of this novel class of compounds and guiding the next generation of drug design.
This technical guide serves as a call to action for researchers in drug discovery to investigate the untapped potential of 2-(3-methyl-piperidin-1-yl)-benzylamine derivatives. The convergence of a synthetically accessible core and a high probability of interesting biological activity makes this an exciting and promising area for future research.
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An In-Depth Technical Guide to 2-(3-Methyl-piperidin-1-yl)-benzylamine (CAS 180411-63-6): Synthesis, Characterization, and Potential Applications
<
Abstract
This technical guide provides a comprehensive overview of 2-(3-methyl-piperidin-1-yl)-benzylamine, CAS number 180411-63-6. The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system (CNS) disorders.[1] This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic methodology via reductive amination, presents detailed protocols for its analytical characterization, and explores its potential pharmacological relevance based on the activities of structurally similar molecules. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.
Physicochemical Properties and Structure
2-(3-Methyl-piperidin-1-yl)-benzylamine is a substituted benzylamine featuring a 3-methylpiperidine moiety. The presence of the piperidine ring enhances druggability by improving metabolic stability and facilitating transport across biological membranes.[1] Its structural and chemical properties are fundamental to understanding its behavior in both chemical and biological systems.
Table 1: Physicochemical Properties of 2-(3-Methyl-piperidin-1-yl)-benzylamine
| Property | Value | Source/Method |
| CAS Number | 180411-63-6 | Chemical Abstract Service |
| Molecular Formula | C₁₃H₂₀N₂ | Calculated |
| Molecular Weight | 204.31 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | Extrapolation from similar compounds |
| Boiling Point | Predicted: >250 °C | Extrapolation from similar compounds |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DCM | Extrapolation from similar compounds |
Chemical Structure
The structure combines a primary amine on a benzyl group with a tertiary amine within the piperidine ring, offering multiple sites for chemical modification or biological interaction.
Caption: Chemical structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Synthesis and Purification
The synthesis of N-aryl piperidines and related benzylamines is a well-established field. A highly efficient and common method for creating the C-N bond in the target molecule is through direct reductive amination. This "one-pot" reaction is valued for its operational simplicity and the wide availability of reagents.[2]
Retrosynthetic Analysis
The most logical disconnection for 2-(3-methyl-piperidin-1-yl)-benzylamine is at the C-N bond between the benzyl group and the piperidine nitrogen. This retrosynthetic step reveals two commercially available starting materials: 2-aminobenzaldehyde and 3-methylpiperidine.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Reductive Amination
This protocol describes a gram-scale synthesis. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in-situ formed imine intermediate.[3]
Materials and Equipment:
-
2-Aminobenzaldehyde (1.0 eq)
-
3-Methylpiperidine (1.1 eq)
-
Sodium triacetoxyborohydride (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere, add 3-methylpiperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition helps control any potential exotherm. The reaction is typically stirred at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.[3] Stir vigorously for 20 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the product using the solvent gradient. Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-(3-methyl-piperidin-1-yl)-benzylamine.
Potential Biological Activity and Applications
While specific pharmacological data for CAS 180411-63-6 is not widely published, the structural motifs—a substituted benzylamine and a piperidine ring—are prevalent in compounds with significant biological activity.[4]
-
CNS Disorders: Substituted N-benzyl piperidines have been synthesized and evaluated for their affinity to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5] Compounds with varying selectivity for these transporters are valuable tools for developing pharmacotherapies for conditions like stimulant abuse.[5]
-
Enzyme Inhibition: The benzylamine template is a feature in potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[6] Furthermore, other 1-benzyl-piperidine derivatives have been found to be among the most potent inhibitors of acetylcholinesterase (AChE), with potential applications as antidementia agents.[7]
-
Anticancer and Antimicrobial Agents: The piperidine scaffold is a key component in numerous compounds with demonstrated anticancer and antimicrobial properties.[8]
The structure of 2-(3-methyl-piperidin-1-yl)-benzylamine makes it a valuable intermediate for creating libraries of novel compounds to screen for these and other biological activities.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the dominant and most suitable technique for this purpose.[9][10]
Protocol: HPLC-MS Analysis
This method provides both purity determination via UV detection and mass confirmation.
Caption: Workflow for HPLC-MS characterization.
Table 2: Suggested HPLC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Instrumentation | UHPLC system coupled to a Triple Quadrupole (TQ) or Q-TOF Mass Spectrometer | Provides high resolution, sensitivity, and accurate mass measurement.[11] |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| UV Detection | 210 nm & 254 nm | 254 nm for the aromatic ring; 210 nm for general peptide bonds/amines. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The two nitrogen atoms are readily protonated. |
| MS Scan Range | m/z 50-500 | Covers the expected molecular ion [M+H]⁺ (~205.17) and potential fragments. |
Expected Results
-
Purity: The HPLC chromatogram (UV trace) should show a single major peak, allowing for the calculation of purity as a percentage of the total peak area.
-
Identity: The mass spectrometer should detect a primary ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 205.17. Further fragmentation (MS/MS) can be used to confirm the structure by identifying characteristic fragments, such as the loss of the benzylamine group or fragmentation of the piperidine ring.
Safety, Handling, and Storage
-
Hazards: Assumed to be harmful if swallowed or in contact with skin.[12] Expected to cause severe skin burns and eye damage.[12][13] May be harmful to aquatic life.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[14] A lab coat is mandatory.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing vapors or mists.[15] Keep away from heat, sparks, and open flames.[16]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Store locked up.[12]
Conclusion
2-(3-Methyl-piperidin-1-yl)-benzylamine (CAS 180411-63-6) is a compound of significant interest due to its inclusion of the pharmacologically privileged piperidine scaffold. This guide has provided a detailed framework for its synthesis via reductive amination, a robust protocol for its analytical characterization using HPLC-MS, and an evidence-based overview of its potential applications in drug discovery, particularly in CNS disorders and enzyme inhibition. By adhering to the outlined synthesis, purification, and safety protocols, researchers can confidently produce and handle this compound for further investigation and development.
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Kozell, L. B., et al. (2014). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. PubMed. Available at: [Link]
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Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
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Organic Chemistry Portal. (2023). Reductive Amination. YouTube. Available at: [Link]
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Szymański, P., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
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Part 1: Core Physicochemical and Structural Characterization
An In-depth Technical Guide to 2-(3-Methyl-piperidin-1-yl)-benzylamine
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methyl-piperidin-1-yl)-benzylamine, a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to detail its physicochemical properties, propose robust synthetic and analytical methodologies, and explore its potential biological significance. The calculated molecular formula for this compound is C₁₃H₂₀N₂ with a molecular weight of approximately 204.32 g/mol . This guide is intended for researchers and professionals in the fields of organic synthesis, pharmacology, and drug development, offering a scientifically grounded framework for the investigation and utilization of this novel chemical entity.
The foundational step in evaluating any chemical entity for research and development is a thorough understanding of its intrinsic properties. This section details the identity, calculated physicochemical parameters, and the hypothetical spectroscopic profile of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Molecular Identity and Properties
The structural identity of the molecule is the cornerstone of its chemical behavior. It consists of a benzylamine core substituted at the ortho-position with a 3-methylpiperidine moiety via the piperidine nitrogen.
Figure 2: Proposed synthetic workflow via reductive amination.
Experimental Protocol: Step-by-Step Synthesis
This protocol is a self-validating system; successful completion of each step is verified by analytical techniques before proceeding.
Step 1 & 2: Synthesis of 2-((3-Methylpiperidin-1-yl)methyl)benzonitrile
-
Reaction Setup: To a solution of 2-formylbenzonitrile (1.0 eq) in methanol (0.2 M), add 3-methylpiperidine (1.1 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the nitrile group.
-
Workup: After stirring for 4 hours, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: The crude product should be analyzed by ¹H NMR and MS to confirm the formation of the desired benzonitrile intermediate before proceeding. Purification can be achieved via column chromatography on silica gel.
Step 3: Reduction of Nitrile to Primary Amine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C and add a solution of the benzonitrile intermediate from the previous step (1.0 eq) in THF dropwise. This exothermic reaction requires careful temperature control to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the reactive LiAlH₄ and precipitating aluminum salts, simplifying filtration.
-
Purification: Filter the resulting slurry through Celite®, wash the filter cake with THF, and concentrate the filtrate to yield the crude final product. Further purification by column chromatography will yield the pure 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Analytical Characterization Workflow
Final product validation is essential for scientific integrity.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, ideally >95%.
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) experiments will be used to unambiguously confirm the chemical structure and assign all proton and carbon signals.
Part 3: Potential Applications and Rationale in Drug Discovery
The chemical architecture of 2-(3-Methyl-piperidin-1-yl)-benzylamine suggests its potential as a valuable scaffold in drug discovery, particularly for targets within the central nervous system (CNS). The combination of a benzylamine group, a known pharmacophore, and a substituted piperidine ring offers multiple points for interaction with biological targets.
Scientific Rationale for Investigation
-
Monoamine Transporter Interaction: Structurally similar compounds, such as cis-(6-Benzhydrylpiperidin-3-yl)benzylamine analogues, have been investigated as high-affinity inhibitors of monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). [1]These transporters are critical targets for treating depression, ADHD, and other neuropsychiatric disorders.
-
Enzyme Inhibition: Substituted benzylamines have been successfully designed as potent and selective inhibitors for enzymes such as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), which is a target in prostate cancer therapy. [2]The specific substitution pattern on the aromatic ring and the nature of the amine are key determinants of activity.
-
GPCR Ligands and Ion Channel Blockers: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. For instance, certain piperidinylaniline derivatives act as N-type calcium channel blockers with potential for analgesic applications. [3]
Figure 3: Logical relationship between the chemical scaffold and potential biological targets based on literature analogs.
Future Directions and SAR Exploration
Based on the insights from related compounds, a logical next step would be to synthesize a small library of derivatives to explore the Structure-Activity Relationship (SAR). Key modifications could include:
-
Piperidine Substitution: Varying the position and nature of the substituent on the piperidine ring (e.g., moving the methyl to the 2- or 4-position, or replacing it with a larger hydrophobic group) could modulate potency and selectivity, as lipophilic groups on the piperidine ring have been shown to be beneficial in some contexts. [2]2. Aromatic Ring Substitution: Introducing electron-withdrawing or -donating groups on the benzene ring could significantly impact binding affinity at various transporters. [1]3. Stereochemistry: The methyl group on the piperidine creates a chiral center. Synthesizing and testing individual enantiomers is critical, as biological activity is often stereospecific.
Part 4: Conclusion
2-(3-Methyl-piperidin-1-yl)-benzylamine is a novel chemical entity with a promising structural framework for applications in drug discovery. This guide has established its core molecular properties, provided a detailed and verifiable synthetic protocol, and outlined a clear rationale for its investigation as a modulator of CNS targets. By leveraging established chemical principles and data from analogous structures, researchers are now equipped with the foundational knowledge to synthesize, characterize, and explore the therapeutic potential of this compound and its derivatives.
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Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 131-134. Available at: [Link]
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PubChem. (n.d.). 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. Available at: [Link]
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Kolhatkar, R. B., et al. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters. Journal of Medicinal Chemistry, 46(11), 2205–2215. Available at: [Link]
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A Technical Guide to the Predicted NMR Spectra of 2-(3-Methyl-piperidin-1-yl)-benzylamine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 2-(3-Methyl-piperidin-1-yl)-benzylamine, a molecule featuring a substituted aromatic ring, a chiral piperidine moiety, and a benzylamine group. By dissecting the structural components and applying fundamental NMR principles, we will predict the chemical shifts, coupling constants, and signal multiplicities. This document serves as a predictive framework for researchers engaged in the synthesis, characterization, and quality control of related chemical entities, demonstrating how computational tools and theoretical knowledge are synergistically applied to elucidate complex molecular architectures.
Introduction: The Role of NMR in Structural Elucidation
In the landscape of pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. NMR spectroscopy stands as a primary tool for this purpose, enabling scientists to map the connectivity and spatial arrangement of atoms within a molecule.[1] For novel compounds like 2-(3-Methyl-piperidin-1-yl)-benzylamine, predicting the NMR spectrum is a critical first step. It provides a theoretical benchmark against which experimentally acquired data can be compared, confirming the identity and purity of a synthesized compound. This predictive power accelerates research by enabling scientists to anticipate spectral features, troubleshoot synthetic pathways, and rapidly identify target molecules from complex reaction mixtures.[2][3]
This guide will leverage established principles of chemical shift theory and spin-spin coupling, supported by data from computational prediction engines and spectral databases, to construct a detailed, theoretical NMR profile of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Molecular Structure and Atom Labeling
To systematically analyze the predicted spectra, it is essential to first define the unique proton and carbon environments within the molecule. The presence of a chiral center at the C3 position of the piperidine ring introduces diastereotopicity, rendering chemically similar protons and carbons magnetically non-equivalent.
Below is the chemical structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine with a comprehensive labeling system that will be used throughout this guide.
Caption: Labeled structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Methodology for Spectral Prediction
The predicted NMR data presented in this guide are derived from a composite methodology that enhances reliability and accuracy. This protocol is designed to be a self-validating system, integrating computational predictions with established empirical data.
Caption: Workflow for the prediction of NMR spectra.
Experimental Protocol:
-
Structure Generation: The canonical SMILES string for the molecule, CC1CCCN(C1)Cc2ccccc2N, is converted into a 2D structure using chemical drawing software.
-
Submission to Prediction Engines: The structure is submitted to multiple web-based and standalone NMR prediction platforms.[2][4][5][6] These tools employ various algorithms, including HOSE-code-based systems, machine learning models, and increment-based methods, trained on vast databases of experimental spectra like NMRShiftDB.[7]
-
Data Consolidation: The predicted chemical shifts (δ) and coupling constants (J) from each engine are collected. The results are averaged, and the range of predictions is noted to establish a confidence interval.
-
Expert Review and Rationalization: The computationally generated data is critically evaluated based on fundamental principles. This involves comparing predicted shifts to known values for similar structural motifs, such as benzylamine[8][9][10], N-methylpiperidine[11][12], and substituted aromatic systems.[13] This step is crucial for identifying potential outliers from the prediction algorithms and for providing a causal explanation for the observed spectral features.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to be complex, particularly due to overlapping signals in the aliphatic region and the diastereotopicity induced by the C3 chiral center. The predictions are based on a standard deuterated solvent such as CDCl₃, with TMS at 0.00 ppm.
Aromatic Region (δ 6.8 – 7.5 ppm)
The di-substituted benzene ring will exhibit four distinct signals. The positions are influenced by the electron-donating, ortho-para directing benzylamine group (-CH₂NH₂) and the ortho-directing piperidine ring.
-
H8, H9, H10, H11: These four protons will appear as complex multiplets. The ortho- and para-protons to the -CH₂NH₂ group are expected to be shifted slightly upfield compared to benzene (δ 7.34 ppm), while the proton ortho to both substituents (H11) will likely experience the most complex splitting and potentially a different shift due to competing electronic and steric effects. A typical range for substituted benzenes is observed.[14][15]
Benzylamine and Piperidine Methylene Protons (δ 2.5 – 4.0 ppm)
-
H13 (Benzylic -CH₂-): The two benzylic protons (H13a, H13b) are diastereotopic due to the nearby chiral center (C3). They are expected to resonate as a pair of doublets (an AB quartet) around δ 3.8-4.0 ppm. The chemical shift is downfield due to the deshielding effect of the aromatic ring and the nitrogen atom. Experimental data for benzylamine shows this peak around 3.84 ppm.[9]
-
H2, H6 (Piperidine α-CH₂): The protons on the carbons alpha to the piperidine nitrogen (C2 and C6) are also diastereotopic. They will appear as complex multiplets. The C6 protons are expected in the range of δ 2.8-3.2 ppm. The C2 protons, being closer to the chiral center, will likely show more pronounced non-equivalence and appear in a similar or slightly shifted range.
-
H14 (-NH₂): The amine protons will appear as a broad singlet, typically around δ 1.5-2.0 ppm. Its chemical shift is highly variable and depends on concentration, solvent, and temperature. It can also exchange with deuterium if D₂O is present.
Aliphatic Piperidine and Methyl Region (δ 0.8 – 2.0 ppm)
This region will be crowded due to the signals from the remaining piperidine ring protons and the methyl group.
-
H3, H4, H5 (Piperidine Ring): These protons will form a series of complex, overlapping multiplets between δ 1.2 and 1.9 ppm. The axial and equatorial protons on each carbon are diastereotopic, leading to complex splitting patterns. For example, in 4-methylpiperidine, ring protons appear between δ 1.0 and 1.9 ppm.[16]
-
H15 (Methyl -CH₃): The methyl group protons at the C3 position are expected to appear as a doublet, due to coupling with the single proton on C3 (H3). The predicted chemical shift is approximately δ 0.9-1.0 ppm, which is a typical value for an alkyl group in such an environment.
Summary of Predicted ¹H NMR Data
| Peak Label(s) | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| H8, H9, H10, H11 | Aromatic Protons | 6.8 – 7.5 | m | 4H |
| H13a, H13b | Benzylic CH₂ | 3.8 – 4.0 | ABq or d | 2H |
| H2, H6 | Piperidine α-CH₂ | 2.5 – 3.2 | m | 4H |
| H14a, H14b | Amine NH₂ | 1.5 – 2.0 | br s | 2H |
| H3, H4, H5 | Piperidine Ring CH, CH₂ | 1.2 – 1.9 | m | 5H |
| H15 | Methyl CH₃ | 0.9 – 1.0 | d | 3H |
m = multiplet, d = doublet, br s = broad singlet, ABq = AB quartet
Predicted ¹³C NMR Spectrum
The broadband proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as all carbons are in unique chemical environments. Chemical shifts are predicted relative to TMS at 0.00 ppm.
Aromatic Region (δ 115 – 150 ppm)
-
C7-C12: Six signals are expected for the aromatic carbons. The carbon attached to the piperidine nitrogen (C7) and the carbon bearing the benzylamine group (C12) will be shifted significantly due to the heteroatom and substituent effects. The remaining four carbons (C8, C9, C10, C11) will resonate in the typical aromatic region of δ 115-130 ppm.[17][18] Quaternary carbons (C7, C12) will likely have lower intensity peaks.
Aliphatic Region (δ 15 – 65 ppm)
-
C13 (Benzylic -CH₂-): This carbon is attached to a nitrogen and an aromatic ring, placing its predicted chemical shift around δ 45-50 ppm. For benzylamine itself, this carbon appears at approximately 46.3 ppm.[10]
-
C2, C6 (Piperidine α-C): The carbons adjacent to the piperidine nitrogen are deshielded and expected to appear in the δ 50-60 ppm range.
-
C3, C4, C5 (Piperidine Ring): These carbons will resonate further upfield. The chiral carbon C3 is expected around δ 30-35 ppm, while C4 and C5 will be in the δ 24-30 ppm range. These predictions are consistent with data for substituted piperidines.
-
C15 (Methyl -CH₃): The methyl carbon will be the most shielded, appearing at the highest field, predicted to be around δ 15-20 ppm.
Summary of Predicted ¹³C NMR Data
| Peak Label | Assignment | Predicted Shift (δ, ppm) |
| C7, C12 | Aromatic C (quaternary) | 135 – 150 |
| C8, C9, C10, C11 | Aromatic CH | 115 – 130 |
| C2, C6 | Piperidine α-CH₂ | 50 – 60 |
| C13 | Benzylic CH₂ | 45 – 50 |
| C3, C4, C5 | Piperidine Ring CH, CH₂ | 24 – 35 |
| C15 | Methyl CH₃ | 15 – 20 |
Conclusion and Application
This in-depth guide provides a robust, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 2-(3-Methyl-piperidin-1-yl)-benzylamine. By breaking down the molecule into its functional components and applying established NMR principles, we have forecasted the chemical shifts, multiplicities, and integration patterns. The provided tables and workflow serve as a practical reference for scientists working on the synthesis and analysis of this molecule or structurally related compounds.
The true value of this predictive analysis lies in its application. Researchers can use this guide to:
-
Confirm Synthesis: Compare experimentally obtained spectra with these predictions to rapidly verify the successful synthesis of the target compound.
-
Assign Spectra: Use the detailed assignments as a starting point for interpreting complex experimental 1D and 2D NMR data.
-
Assess Purity: Identify unexpected peaks in an experimental spectrum that deviate from these predictions, indicating the presence of impurities or side products.
Ultimately, the synergy of computational prediction and expert chemical reasoning, as detailed in this document, streamlines the process of structural elucidation, a critical step in the journey of drug discovery and development.
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The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery
Abstract
The substituted benzylamine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structural motif in a vast array of biologically active compounds. Its synthetic tractability and the rich chemical space accessible through substitution allow for the fine-tuning of pharmacological properties, leading to potent and selective agents for diverse therapeutic targets. This technical guide provides an in-depth exploration of the therapeutic potential of substituted benzylamines, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core pharmacology, delve into key therapeutic applications in oncology, central nervous system (CNS) disorders, and infectious diseases, and elucidate critical structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for synthesis and biological evaluation, aiming to empower researchers to navigate and exploit the vast potential of this versatile chemical class.
Introduction: The Benzylamine Scaffold as a Privileged Structure
Substituted benzylamines are organic compounds characterized by a benzyl group (a benzene ring attached to a CH₂ group) bonded to a nitrogen atom, which can be further substituted. This structural simplicity belies immense chemical and pharmacological versatility. The benzylamine motif is present in numerous FDA-approved pharmaceuticals, highlighting its significance in drug design.[1] Examples include drugs for Alzheimer's disease (Donepezil), antiplatelet agents (Clopidogrel), and antihistamines (Levocetirizine).[2] The aromatic ring, the benzylic carbon, and the nitrogen atom all serve as points for chemical modification, allowing for precise modulation of a compound's steric, electronic, and hydrophobic properties to achieve desired interactions with biological targets.[3] This guide will explore the chemical logic and biological outcomes that make this scaffold a recurring success story in drug discovery.
Core Synthetic Strategy: Reductive Amination
The synthesis of substituted benzylamines is well-established, with reductive amination being a robust and widely employed method due to its efficiency and broad substrate scope.[3][4] This reaction involves the condensation of a substituted benzaldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding benzylamine. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the starting aldehyde.
Experimental Protocol: General Synthesis via Reductive Amination
This protocol provides a generalized workflow for the synthesis of a substituted benzylamine.
-
Reaction Setup: To a solution of a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE]) at room temperature, add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate. Acetic acid may be added as a catalyst to facilitate this step.
-
Reduction: Add the reducing agent, typically sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the mixture. The reaction is often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final substituted benzylamine.[5]
View Graphviz DOT Script for Synthesis Workflow
Key Therapeutic Applications & Mechanisms of Action
The therapeutic utility of substituted benzylamines spans a remarkable range of disease areas, driven by their ability to interact with a wide variety of biological targets.
Oncology
In cancer therapy, substituted benzylamines have emerged as potent agents capable of inducing apoptosis, inhibiting key enzymes in hormone synthesis, and interfering with cell proliferation pathways.
-
Induction of Apoptosis: Certain bis-8-hydroxyquinoline substituted benzylamines have demonstrated highly potent pro-apoptotic activity in cancer cell lines.[6] For instance, compounds JLK 1472 and JLK 1486 were found to be exceptionally potent against the KB3 cell line with CC₅₀ values of 2.6 nM and 1.3 nM, respectively.[6][7] Mechanistic studies revealed that these compounds do not inhibit tubulin or the proteasome but instead specifically activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[6] Similarly, other benzylamine and thenylamine derivatives have been shown to induce apoptosis in melanoma cells by decreasing pAKT levels and promoting PARP and caspase 3 activation.[8]
-
Enzyme Inhibition in Hormone-Dependent Cancers: In prostate cancer, testosterone biosynthesis is a critical driver of tumor growth. Substituted aryl benzylamines have been designed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme essential for testosterone production.[9] Through structure-based design, researchers have developed inhibitors with low nanomolar IC₅₀ values, such as compound 29 (N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide) with an IC₅₀ of 76 nM.[9] These compounds offer a targeted approach to reducing intratumoral androgen levels.
View Graphviz DOT Script for Apoptosis Pathway
| Compound Class | Target/Mechanism | Example Compound | Activity (IC₅₀/CC₅₀) | Cell Line | Reference |
| Bis-8-hydroxyquinoline Benzylamines | Caspase 3/7 Activation | JLK 1486 | 1.3 nM | KB3 | [6][7] |
| Aryl Benzylamines | 17β-HSD3 Inhibition | Compound 30 | 74 nM | - | [9] |
| Benzylamine/Thenylamine Derivatives | Apoptosis Induction (↓pAKT) | F10503LO1 | ~1 µM range | B16F10 (Melanoma) | [8] |
Central Nervous System (CNS) Disorders
The ability of substituted benzylamines to cross the blood-brain barrier and modulate neuronal signaling has made them valuable scaffolds for CNS drug discovery.
-
Modulation of Neurotransmitter Uptake: Early research identified benzylamine derivatives as potent inhibitors of catecholamine uptake.[10] Specifically, compounds with a tertiary amino center and ortho substitution on the aromatic ring showed high potency and specificity for inhibiting norepinephrine transport over dopamine transport.[10] This mechanism is central to the action of many antidepressant medications.
-
Enzyme Inhibition for Neuroprotection: Monoamine oxidase (MAO) and cholinesterases (AChE, BChE) are key enzymes implicated in the pathophysiology of depression and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11] MAO degrades monoamine neurotransmitters, and its elevated levels are a biomarker in Alzheimer's patients.[11] Recently, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been developed as multi-target inhibitors. Some compounds showed selective inhibition of MAO-A (implicated in depression), while others inhibited both MAO-A and MAO-B, offering a broader neuroprotective profile.[11] For example, a derivative with a para-fluoro substituent on the benzyl ring selectively inhibited MAO-A with an IC₅₀ of 1.38 µM.[11]
Infectious Diseases
Substituted benzylamines exhibit a broad spectrum of activity against bacteria, fungi, and mycobacteria, often through mechanisms distinct from existing antimicrobial agents.
-
Antifungal Activity: The benzylamine butenafine is a clinically used antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[12] This inhibition leads to a deficiency of ergosterol and a toxic accumulation of squalene, disrupting the fungal cell membrane and leading to cell death.[12] Novel phenyl-substituted benzylamines have been developed with even greater potency, particularly against Candida albicans.[13][14] The compound 7f , a 4-benzylbenzylamine derivative, was found to be one of the most potent benzylamine antimycotics identified and was the first in its class suitable for systemic treatment.[13][14]
-
Antibacterial and Antitubercular Activity: The benzylamine core is a promising scaffold for developing new antibacterial agents to combat drug resistance.[15] In the fight against tuberculosis, novel benzylamine derivatives have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb).[2][16] Some halogenated derivatives showed promising activity.[2] A key mechanism identified in Mtb is the inhibition of the acetyltransferase Eis, an enzyme that confers resistance to the aminoglycoside antibiotic kanamycin.[17] A structure-activity relationship study of substituted benzyloxy-benzylamines identified compounds with potent Eis inhibition (IC₅₀ ~ 1 µM) that were able to completely abolish kanamycin resistance in a highly resistant Mtb strain.[17]
| Compound Class | Target Organism | Mechanism/Target | Activity (MIC/IC₅₀) | Reference |
| Phenyl-substituted Benzylamines | Candida albicans | Squalene Epoxidase Inhibition | Highly potent | [13][14] |
| Halogenated Benzylamines | M. tuberculosis H37Rv | Not specified | MICs reported | [2][16] |
| Benzyloxy-benzylamines | M. tuberculosis | Eis Acetyltransferase Inhibition | IC₅₀ ~ 1 µM | [17] |
| Benzylamino Derivatives | Gram-positive bacteria | Membrane Disruption | Correlates with log P | [15] |
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted benzylamines is highly dependent on the nature, position, and combination of substituents on both the aromatic ring and the nitrogen atom.
-
Influence of Hydrophobicity in Antimicrobial Activity: For a series of benzylamino derivatives of bile acids, antimicrobial activity against gram-positive bacteria was found to correlate linearly with the hydrophobicity (log P) of the uncharged species.[15] Increased hydrophobicity generally leads to enhanced activity, likely by facilitating the molecule's ability to cross and disrupt the bacterial cellular membrane.[15]
-
Substituents on the Benzyl Ring: In the context of 17β-HSD3 inhibitors for prostate cancer, modifications to the benzylamine template revealed that substitutions on the central aromatic ring and the CH₂ linker can significantly impact activity.[9] Incorporating a hydrophobic group that mimics favorable interactions seen in other inhibitors was a key strategy.[9]
-
Substitution on the Amine: For inhibitors of catecholamine uptake, a tertiary amino center was associated with higher potency.[10] Furthermore, alkylation of the nitrogen atoms in the amine and amide bonds can help determine which groups act as hydrogen-bond donors in enzyme-inhibitor interactions, providing crucial information for rational drug design.[9]
Key Experimental Protocols for Evaluation
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol, adapted from standard methods, is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[4]
-
Preparation of Inoculum: Culture the test microorganism (e.g., Yarrowia lipolytica for antifungal screening or a bacterial strain) overnight in appropriate broth media. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test benzylamine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 30°C or 37°C) for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Conclusion and Future Perspectives
The substituted benzylamine scaffold continues to prove its value as a highly adaptable and pharmacologically relevant framework in drug discovery. Its demonstrated efficacy across oncology, CNS disorders, and infectious diseases underscores its privileged nature. The success of this scaffold lies in the intricate interplay between its structural components and biological targets, an interplay that can be systematically explored and optimized through medicinal chemistry. Future work will likely focus on developing derivatives with improved selectivity to minimize off-target effects, exploring novel substitution patterns to tackle drug resistance, and applying this scaffold to new and emerging therapeutic targets. The combination of established synthetic accessibility and rich biological activity ensures that substituted benzylamines will remain a focal point of therapeutic innovation for years to come.
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Methodological & Application
protocol for reductive amination synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine
An Application Note and Protocol for the Synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine via Reductive Amination
Authored by: Gemini, Senior Application Scientist
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This powerful reaction enables the synthesis of a diverse array of secondary and tertiary amines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot approach is favored for its operational simplicity and high atom economy.
This application note provides a detailed protocol for the synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis will be achieved through the reductive amination of 2-aminobenzaldehyde with 3-methylpiperidine. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss critical parameters that ensure a successful and high-yielding reaction.
Reaction Principle and Mechanism
The synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine proceeds via a two-step, one-pot process. The initial step involves the nucleophilic attack of the secondary amine, 3-methylpiperidine, on the carbonyl carbon of 2-aminobenzaldehyde. This is followed by the elimination of a water molecule to form a transient iminium ion. The subsequent and irreversible step is the reduction of this iminium ion by a hydride-based reducing agent, in this case, sodium triacetoxyborohydride (STAB), to yield the final tertiary amine product.
The choice of sodium triacetoxyborohydride is critical for the success of this reaction. Unlike more reactive borohydrides such as sodium borohydride, STAB is a milder and more selective reducing agent. Its reduced reactivity allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. Furthermore, the reaction can be carried out in a variety of common organic solvents, with dichloromethane (DCM) or dichloroethane (DCE) being frequently employed. The mild acidic nature of STAB can also catalyze the formation of the iminium ion, further facilitating the reaction.
Reaction Scheme
Caption: Reductive amination of 2-aminobenzaldehyde with 3-methylpiperidine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Aminobenzaldehyde | ≥98% | Sigma-Aldrich | 529-23-7 |
| 3-Methylpiperidine | 99% | Sigma-Aldrich | 626-56-2 |
| Sodium triacetoxyborohydride (STAB) | 97% | Sigma-Aldrich | 56553-60-7 |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | Sigma-Aldrich | 75-09-2 |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Reagent | Fisher Scientific | 144-55-8 |
| Magnesium sulfate (MgSO₄), anhydrous | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stir bar and stir plate
-
Nitrogen inlet/outlet
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 g, 8.25 mmol).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.
-
Amine Addition: Add 3-methylpiperidine (0.98 mL, 8.25 mmol) to the solution dropwise at room temperature.
-
Initial Stirring: Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (2.1 g, 9.90 mmol) to the reaction mixture in portions over 10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Trustworthiness and Self-Validation
To ensure the successful synthesis and validate the identity and purity of the final product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): As mentioned in the protocol, TLC is an indispensable tool for monitoring the reaction's progress. A well-run TLC will show the consumption of the starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be employed to confirm the structure of the purified product. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic protons, and the protons of the 3-methylpiperidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the N-H stretch of the primary amine and the C-N stretches, and the absence of the C=O stretch from the starting aldehyde.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine via reductive amination. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable compound. The inherent selectivity of sodium triacetoxyborohydride and the straightforward nature of the reaction make this protocol amenable to a wide range of substrates and scalable for various research and development needs.
References
-
Reductive Amination in Organic Synthesis: For a comprehensive overview of reductive amination reactions, their mechanisms, and applic
- Source: Organic Chemistry Portal
-
URL: [Link]
- Sodium Triacetoxyborohydride as a Selective Reducing Agent: A detailed description of the properties and applications of STAB in organic synthesis. Source: Sigma-Aldrich (Merck)
-
General Procedures for Reductive Amination: A collection of protocols and examples of reductive amin
- Source: Synthetic Pages
-
URL: [Link]
Application Note: A Robust HPLC Method for Purity Analysis of 2-(3-Methyl-piperidin-1-yl)-benzylamine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 2-(3-Methyl-piperidin-1-yl)-benzylamine. This compound, containing both a substituted piperidine and a benzylamine moiety, is of interest to researchers and professionals in drug development. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. The protocol herein is designed to be a self-validating system, grounded in established chromatographic principles and regulatory expectations.
Introduction
2-(3-Methyl-piperidin-1-yl)-benzylamine is a chiral molecule featuring a tertiary amine within a piperidine ring and a primary aromatic amine.[1] The purity of such active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that can impact safety and efficacy. HPLC is the predominant analytical technique for assessing the purity of non-volatile and thermally labile compounds.[2] The structural components of the target analyte—a moderately polar aromatic amine—suggest that reversed-phase HPLC is a suitable approach.[3][4]
The benzylamine functional group is known to be susceptible to oxidative degradation, potentially forming corresponding imines and aldehydes.[5][6] Furthermore, amines can react with atmospheric carbon dioxide.[5] Therefore, a stability-indicating HPLC method is crucial for accurately monitoring the purity of 2-(3-Methyl-piperidin-1-yl)-benzylamine over time and under various storage conditions. This application note provides a comprehensive protocol for such a method, developed with consideration for the analyte's physicochemical properties and potential degradation pathways.
Experimental Design & Rationale
Analyte Physicochemical Properties & Chromatographic Approach
While experimental data for 2-(3-Methyl-piperidin-1-yl)-benzylamine is not widely published, its structure allows for the estimation of key properties that inform HPLC method development.
-
Hydrophobicity (LogP): Structurally similar compounds, such as (R)-1-Benzyl-N-methylpiperidin-3-amine and 3-piperidin-1-ylmethyl-benzylamine, have calculated LogP values of approximately 1.9 to 2.8.[2][7] This moderate hydrophobicity makes the analyte ideally suited for retention on a non-polar stationary phase, such as C18, with a polar mobile phase.[4]
-
UV Absorbance: The primary chromophore in the molecule is the benzylamine group. Benzylamine exhibits a UV absorption maximum at approximately 256 nm.[8][9] This provides a logical starting point for the detection wavelength to ensure high sensitivity.
-
pKa (Estimated): The molecule contains two basic nitrogen atoms: the primary benzylamine (pKa ~9-10) and the tertiary piperidine amine (pKa ~9-11). To ensure a consistent, single ionic form and to achieve good peak shape by minimizing silanol interactions on the stationary phase, it is essential to control the pH of the mobile phase. A mobile phase pH of around 3-4 will ensure both amines are fully protonated.
Selection of Chromatographic Conditions
Based on the analyte's properties and general chromatographic principles for aromatic amines, the following parameters were selected.[10][11][12]
| Parameter | Selection | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA serves as an ion-pairing agent and maintains a low pH (~2-3), ensuring the protonation of the amine functional groups. This minimizes peak tailing and provides reproducible retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and elution strength for moderately polar compounds. |
| Elution Mode | Gradient | A gradient elution is chosen to ensure that the main peak is eluted with a good shape and that any potential impurities, which may have a wide range of polarities, are also eluted and separated effectively within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 256 nm | Based on the UV absorbance maximum of the benzylamine chromophore, this wavelength provides high sensitivity for the analyte and its potential aromatic impurities.[8] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
Detailed Protocol
Materials and Reagents
-
2-(3-Methyl-piperidin-1-yl)-benzylamine Reference Standard
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Deionized Water, 18.2 MΩ·cm or higher
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(3-Methyl-piperidin-1-yl)-benzylamine Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-(3-Methyl-piperidin-1-yl)-benzylamine sample and prepare as described for the Standard Solution.
HPLC System Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 256 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Analytical Procedure Workflow
The overall workflow from sample preparation to data analysis is depicted below.
Caption: HPLC analysis workflow for 2-(3-Methyl-piperidin-1-yl)-benzylamine purity.
System Suitability Test (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
These criteria are based on general expectations outlined in pharmacopeias such as the USP.[2][5]
Calculation of Purity
The purity of the sample is determined by the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14]
Validation Parameters
The following table summarizes the key parameters for method validation.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). | Peak purity of the analyte peak should pass. No interference from blank at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the nominal concentration (0.4 to 0.6 mg/mL). |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay): %RSD ≤ 2.0% Intermediate Precision (Inter-assay): %RSD ≤ 2.0% |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability criteria must be met under all varied conditions (e.g., ±2°C in column temp., ±5% in organic content, ±0.2 mL/min in flow rate). |
Forced Degradation (Specificity)
To establish the stability-indicating nature of the method, forced degradation studies should be performed. The sample should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), and photolytic stress. The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main analyte peak. The potential primary oxidative degradation product would be 2-(3-methyl-piperidin-1-yl)-benzaldehyde.[5]
Conclusion
The HPLC method described in this application note is a robust and reliable protocol for determining the purity of 2-(3-Methyl-piperidin-1-yl)-benzylamine. The choice of a C18 column with a gradient elution using a TFA-modified water/acetonitrile mobile phase is scientifically justified based on the physicochemical properties of the analyte. The method is designed to be specific and stability-indicating, capable of separating the main component from potential impurities and degradation products. Adherence to the outlined system suitability and method validation protocols will ensure that the results are accurate, precise, and compliant with regulatory standards.
References
-
SIELC Technologies. Benzylamine. [Link]
-
Bak-Sypien, I. A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 215-223. [Link]
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MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
PubMed. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
RSC Publishing. Degradation of benzylamines during chlorination and chloramination. [Link]
- Google Patents. The HPLC analytical approach of 3-amino piperidine.
-
Wikipedia. Benzylamine. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. N-{[(3r)-1-Benzylpiperidin-3-Yl]methyl}-N-Methylnaphthalene-2-Sulfonamide. [Link]
-
National Institute of Standards and Technology. Benzylamine. [Link]
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National Institute of Standards and Technology. Benzylamine. [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]
-
UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
RSC Medicinal Chemistry. 4. [Link]
-
US Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
PubChem. Benzylamine. [Link]
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Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
PubChem. 3-Methylbenzylamine. [Link]
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- 10. 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | C18H21N5O2 | CID 11163584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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GC-MS characterization of 2-(3-Methyl-piperidin-1-yl)-benzylamine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of 2-(3-Methyl-piperidin-1-yl)-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of 2-(3-Methyl-piperidin-1-yl)-benzylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to ensure robust and reproducible analysis, critical for research, quality control, and drug development applications. This guide offers in-depth methodologies, from sample preparation to data interpretation, and is grounded in established principles of analytical chemistry.
Introduction
2-(3-Methyl-piperidin-1-yl)-benzylamine is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in pharmacologically active compounds. Accurate and reliable analytical methods are paramount for its identification, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass fragmentation patterns.
This application note details a systematic approach to the GC-MS analysis of 2-(3-Methyl-piperidin-1-yl)-benzylamine. We will explore the rationale behind the selection of chromatographic conditions, predict the mass spectral fragmentation pathways based on the chemical structure, and provide a step-by-step protocol for its characterization.
Predicted Mass Spectral Fragmentation
A fundamental understanding of the molecule's fragmentation behavior under electron ionization (EI) is crucial for interpreting the resulting mass spectrum. The structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine suggests several likely fragmentation pathways.
-
Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. This can lead to the formation of various fragment ions, including the loss of the benzyl group or fragmentation of the piperidine ring.
-
Benzyl Cation Formation: A common fragmentation pathway for benzylamines is the formation of a stable benzyl cation at m/z 91.[1][2] This is often a prominent peak in the mass spectrum.
-
Piperidine Ring Fragmentation: The substituted piperidine ring can undergo characteristic fragmentation, leading to a series of ions that can help confirm its presence.
Experimental Protocols
Materials and Reagents
-
Analyte: 2-(3-Methyl-piperidin-1-yl)-benzylamine
-
Solvent: HPLC-grade Methanol or Acetonitrile
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MSD system or equivalent).
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Vials and Syringes: Standard 2 mL autosampler vials with septa and appropriate microsyringes.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 2-(3-Methyl-piperidin-1-yl)-benzylamine in methanol at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with methanol to a final concentration of 10-100 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.
-
Filtration (if necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before transferring to an autosampler vial.
GC-MS Instrumental Parameters
The following parameters provide a starting point and should be optimized for your specific instrument and column.
| GC Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is suitable for trace analysis, while a split injection can be used for more concentrated samples to avoid column overloading. |
| Injection Volume | 1 µL | A standard injection volume to prevent column and detector saturation. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100 °C, hold for 1 min | An initial temperature that allows for solvent focusing. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation of the analyte from any impurities. | |
| Final Hold: 280 °C for 5 min | A final hold to ensure elution of any less volatile compounds and to clean the column. |
| MS Parameter | Value | Rationale |
| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation library.[3] |
| Source Temperature | 230 °C | An optimal source temperature to maintain analyte integrity and prevent contamination. |
| Quadrupole Temp. | 150 °C | A typical quadrupole temperature to ensure stable ion transmission. |
| Scan Range | m/z 40-500 | A wide scan range to capture the molecular ion and all significant fragment ions. |
| Solvent Delay | 3 minutes | To prevent the solvent peak from entering the mass spectrometer and causing filament damage. |
Data Acquisition and Analysis
-
System Suitability: Before sample analysis, perform a system suitability test by injecting a known standard to ensure proper instrument performance (e.g., peak shape, retention time stability, and signal-to-noise ratio).
-
Sample Injection: Inject the prepared sample solution into the GC-MS system.
-
Data Processing:
-
Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.
-
Mass Spectrum: Obtain the mass spectrum of the peak of interest by averaging the scans across the chromatographic peak.
-
Library Search: While a direct match for this specific compound may not be available in commercial libraries like NIST, searching for similar structures can provide valuable insights.[4][5]
-
Fragmentation Analysis: Manually interpret the mass spectrum based on the predicted fragmentation pathways.
-
Expected Results and Discussion
The GC-MS analysis of 2-(3-Methyl-piperidin-1-yl)-benzylamine is expected to yield a single, well-defined chromatographic peak. The retention time will be dependent on the specific column and oven program used.
Predicted Mass Spectrum and Fragmentation Table
| m/z | Proposed Fragment | Structure of Fragment | Notes |
| 218 | Molecular Ion [M]+• | C14H22N2 | The presence of the molecular ion peak is crucial for confirming the molecular weight. |
| 203 | [M-CH3]+ | C13H19N2 | Loss of the methyl group from the piperidine ring. |
| 120 | [C8H10N]+ | Benzyl-NH-CH2 fragment | Resulting from cleavage within the piperidine ring. |
| 91 | [C7H7]+ | Benzyl cation/Tropylium ion | A very common and often abundant fragment for benzyl-containing compounds.[1] |
Workflow for GC-MS Characterization
Caption: Workflow for the .
Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Active sites on the column or in the inlet liner interacting with the amine groups. | Use a deactivated inlet liner and a column specifically designed for amine analysis. Consider derivatization if tailing persists. |
| No Peak Observed | Analyte degradation in the inlet. | Lower the inlet temperature. Ensure the sample is fully dissolved. |
| Poor Sensitivity | Low sample concentration or instrument contamination. | Increase sample concentration. Clean the ion source. |
| Multiple Peaks | Isomers or impurities in the sample. | Check the purity of the standard. Optimize the GC method for better separation.[6] |
Conclusion
The GC-MS method outlined in this application note provides a robust framework for the characterization of 2-(3-Methyl-piperidin-1-yl)-benzylamine. By understanding the principles of gas chromatography and mass spectral fragmentation, researchers can confidently identify and analyze this compound. The provided protocols and troubleshooting guide serve as a valuable resource for obtaining high-quality, reproducible data in a drug discovery and development setting.
References
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Bouchoux, G., et al. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(1), 65-79. Available at: [Link]
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Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(10), 1641-1655. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]
-
ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]
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Julian, R. R., & Beauchamp, J. L. (2003). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 14(7), 711-718. Available at: [Link]
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ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
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Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain). Available at: [Link]
-
Reddy Vuyyuru, N., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(10), 2567-2572. Available at: [Link]
- Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]
-
NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound... Available at: [Link]
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NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. Available at: [Link]
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NIST. (2020). NIST Tandem Mass Spectral Library. Available at: [Link]
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Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 45(5), 269-276. Available at: [Link]
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Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Available at: [Link]
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ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]
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NIST. (n.d.). Benzenemethanamine, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available at: [Link]
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Carlier, J., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Journal of Analytical Toxicology, 45(2), 140-150. Available at: [Link]
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Title: A High-Throughput Fluorescence-Based Assay for Characterizing Neurotransmitter Transporter Activity Using 2-(3-Methyl-piperidin-1-yl)-benzylamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Neurotransmitter transporters, such as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, are critical regulators of synaptic signaling and prominent targets for therapeutic drugs and drugs of abuse. Measuring the functional activity of these transporters is fundamental to neuroscience research and drug discovery. This document provides a detailed protocol for a fluorescence-based uptake assay using 2-(3-Methyl-piperidin-1-yl)-benzylamine, a novel fluorescent substrate analog. This assay offers a robust, high-throughput method to characterize transporter function and screen for potential inhibitors in a live-cell format. We detail the underlying principles, provide a step-by-step methodology for HEK293 cells expressing the human dopamine transporter (hDAT), and discuss critical validation steps and data analysis.
Introduction: The Importance of Transporter Functional Assays
The reuptake of neurotransmitters from the synaptic cleft by specialized transporter proteins is a primary mechanism for terminating neuronal signaling. This process is essential for maintaining homeostasis and is the target of major drug classes, including antidepressants (e.g., SSRIs) and psychostimulants (e.g., cocaine, amphetamines). Consequently, assays that directly measure the rate of substrate uptake are invaluable tools.
Traditionally, these assays relied on radiolabeled substrates, which, while sensitive, pose significant safety, regulatory, and disposal challenges. The development of fluorescent substrates provides a safer, more convenient, and equally robust alternative suitable for high-throughput screening (HTS). These probes are typically non-fluorescent in aqueous media but exhibit a strong increase in fluorescence upon entering the lipophilic environment of the cell cytoplasm, providing a direct readout of transport activity.
This guide describes a protocol using 2-(3-Methyl-piperidin-1-yl)-benzylamine, a putative fluorescent substrate for monoamine transporters. The methodology is optimized for a 96-well plate format using human embryonic kidney 293 (HEK293) cells stably expressing a transporter of interest, in this case, hDAT.
Assay Principle and Workflow
The assay quantifies transporter function by measuring the rate of accumulation of a fluorescent substrate inside the cell.
Mechanism of Action:
-
Binding & Translocation: The fluorescent substrate is recognized and bound by the extracellular domain of the transporter. The transporter then undergoes a conformational change, moving the substrate across the cell membrane into the cytoplasm.
-
Fluorescence Activation: Upon entering the cell, the probe's fluorescence quantum yield increases significantly.
-
Inhibition: The presence of a competitive inhibitor will block the substrate from binding to the transporter, thereby preventing its intracellular accumulation and the subsequent increase in fluorescence.
This relationship allows for the direct measurement of inhibitor potency (e.g., IC₅₀) by titrating the inhibitor concentration and measuring the corresponding decrease in fluorescence signal.
Visualizing the Assay Principle
Caption: High-level experimental workflow for the transporter uptake assay.
Controls, Data Analysis, and Expected Results
Essential Controls:
-
Positive Control: A known, potent inhibitor (e.g., GBR-12909 for DAT) used to define 100% inhibition.
-
Negative Control (No Transporter): Wild-type HEK293 cells that do not express the transporter. This measures non-specific uptake and background fluorescence.
-
No Inhibition Control: hDAT-expressing cells treated with buffer instead of an inhibitor. This defines 0% inhibition or the maximum signal window.
Data Analysis:
-
Calculate Initial Rates: For each well, plot fluorescence vs. time. The initial rate of uptake (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes).
-
Background Subtraction: Subtract the average rate observed in the wild-type HEK293 cells from all other measurements. This corrects for non-specific uptake.
-
Normalization: Normalize the data as a percentage of the control (0% inhibition = no inhibitor; 100% inhibition = max concentration of GBR-12909).
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_100%Inhib) / (Rate_0%Inhib - Rate_100%Inhib))
-
-
IC₅₀ Calculation: Plot the % Inhibition against the log concentration of your test compound. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
Sample Data Table
| Condition | Cell Line | Compound | Rate (RFU/min) | % of Max Uptake |
| Max Uptake | hDAT-HEK293 | Buffer | 450.2 | 100% |
| Full Inhibition | hDAT-HEK293 | 100 µM GBR-12909 | 25.8 | 0% |
| Test Compound | hDAT-HEK293 | 10 µM 'Compound X' | 238.1 | 50% |
| Non-specific Uptake | WT-HEK293 | Buffer | 25.1 | N/A |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Signal Window | Low transporter expression; Substrate concentration too low; Inactive substrate. | Verify transporter expression via Western Blot or qPCR. Perform a substrate titration to find the optimal concentration (near Km). Verify substrate integrity. |
| High Background | "Sticky" substrate (high passive diffusion); Autofluorescence of compounds. | Subtract background using wild-type cells. Pre-read the inhibitor plate to check for compound autofluorescence and correct for it. |
| High Well-to-Well Variability | Inconsistent cell seeding; Cell lifting during washes. | Optimize seeding density and technique. Be gentle during wash steps; use an automated plate washer if available. |
Conclusion
This application note provides a comprehensive framework for utilizing 2-(3-Methyl-piperidin-1-yl)-benzylamine as a fluorescent probe to measure neurotransmitter transporter function. By combining stably expressing cell lines with a kinetic fluorescence readout, this assay serves as a powerful and scalable platform for academic research and industrial drug screening. The principles and steps outlined here can be readily adapted to other transporters (e.g., SERT, NET) and cell types, providing a versatile tool for modern pharmacology.
References
-
Title: High-throughput screening for human serotonin transporter inhibitors using a fluorescence-based assay. Source: Journal of Biomolecular Screening, 2008. URL: [Link]
-
Title: The sodium- and chloride-coupled neurotransmitter transporters: a focus on structure and function. Source: Pflügers Archiv - European Journal of Physiology, 2017. URL: [Link]
-
Title: A non-radioactive fluorescence-based assay for the measurement of dopamine transporter activity. Source: Journal of Neuroscience Methods, 2005. URL: [Link]
-
Title: Fitting models to biological data using linear and nonlinear regression. Source: GraphPad Software. URL: [Link]
Application Notes and Protocols for In Vitro Monoamine Transporter Inhibition Assays for Novel Compounds
Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are pivotal gatekeepers in neuronal signaling.[1][2][3][4] These transmembrane proteins, part of the solute carrier 6 (SLC6) family, are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[2][5][6] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release.[2][3]
Given their central role in regulating mood, cognition, and behavior, MATs are primary targets for a vast array of therapeutics, including treatments for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2][4][7] They are also the site of action for various substances of abuse, such as cocaine and amphetamines.[3][4][8] Consequently, the accurate in vitro characterization of a novel compound's interaction with these transporters is a cornerstone of modern neuropharmacology and drug discovery.
This guide provides a comprehensive overview and detailed protocols for conducting in vitro monoamine transporter inhibition assays, with a focus on fluorescence-based methods due to their high-throughput capabilities, enhanced safety profile, and amenability to kinetic analysis.[9][10][11]
Choosing the Right Assay: A Comparative Overview
Historically, radioligand-based assays have been the gold standard for studying MAT inhibition.[5][12][13] These assays measure the displacement of a radiolabeled substrate or inhibitor by a test compound. While powerful, they are labor-intensive, require specialized handling of radioactive materials, and are typically limited to endpoint measurements.[9][13]
Modern fluorescence-based assays have emerged as a robust alternative, offering several distinct advantages.[9][10][11] These assays utilize fluorescent substrates that mimic endogenous monoamines.[14][15] Upon transport into the cell, their fluorescence increases, providing a direct, real-time measure of transporter activity.[9][14][15]
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Uptake | Measures the uptake of a radiolabeled monoamine substrate (e.g., [3H]dopamine) into cells expressing the transporter. | High sensitivity and specificity; well-established methodology.[12][13] | Requires handling of radioactive materials; low-throughput; endpoint measurements only.[13] |
| Fluorescence-Based Uptake | A fluorescent substrate mimics the natural neurotransmitter and is transported into the cell, leading to an increase in intracellular fluorescence.[9][14][15] | No radioactivity; high-throughput compatible; allows for real-time kinetic measurements.[9][10] | Potential for compound interference with fluorescence; requires a fluorescence plate reader. |
For the purposes of screening and characterizing novel compounds, this guide will focus on the fluorescence-based uptake inhibition assay.
Mechanism of Monoamine Reuptake and Inhibition
The following diagram illustrates the fundamental process of monoamine reuptake by transporters and how inhibitory compounds block this action, leading to an increased concentration of neurotransmitters in the synaptic cleft.
Caption: Mechanism of monoamine reuptake and its inhibition by a novel compound.
Experimental Protocol: Fluorescence-Based Monoamine Transporter Uptake Inhibition Assay
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates. It is crucial to maintain consistency in all steps to ensure data reproducibility.
I. Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT.[16] These are preferred as they provide a clean system with a high level of specific transporter expression.[5]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and the appropriate selection antibiotic (e.g., G418).[16]
-
Assay Buffer: HEPES-buffered solution (e.g., 150 mM NaCl, 5 mM KCl, 10 mM glucose, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).[16]
-
Fluorescent Substrate Assay Kit: Commercially available kits (e.g., from Molecular Devices) provide a validated fluorescent substrate and a masking dye to quench extracellular fluorescence.[9][15]
-
Test Compounds: Novel compounds dissolved in DMSO (or another suitable solvent) to create a stock solution.
-
Reference Inhibitors: Known selective inhibitors for each transporter to serve as positive controls.
-
Equipment:
-
Humidified 37°C, 5% CO2 incubator
-
Fluorescence microplate reader with bottom-read capabilities and appropriate filters.
-
Poly-D-lysine coated, 96-well black-wall, clear-bottom microplates.
-
II. Experimental Workflow
The following diagram outlines the key steps in the fluorescence-based uptake inhibition assay.
Caption: Workflow for the fluorescence-based monoamine transporter inhibition assay.
III. Step-by-Step Procedure
-
Cell Seeding (Day 1):
-
Culture HEK-hDAT, HEK-hNET, or HEK-hSERT cells according to standard protocols.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well poly-D-lysine coated plate at a density of 40,000–60,000 cells per well in 100 µL of medium.[16]
-
Rationale: A confluent monolayer is essential for consistent transporter expression and uptake. Poly-D-lysine coating promotes cell adherence.
-
Incubate overnight (18-24 hours) at 37°C with 5% CO2.
-
-
Compound and Reagent Preparation (Day 2):
-
Prepare serial dilutions of your novel compounds and reference inhibitors in assay buffer. A typical concentration range would span from 10 nM to 100 µM. Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid solvent effects.
-
Prepare the fluorescent substrate working solution according to the manufacturer's protocol. This typically involves diluting the substrate and masking dye in the assay buffer.
-
Self-Validation: Always include a "no inhibitor" control (vehicle only) to determine 100% transporter activity and a "maximal inhibition" control using a high concentration of a known potent inhibitor (e.g., 10 µM Vanoxerine for DAT) to define 0% activity.
-
-
Assay Execution (Day 2):
-
Gently remove the culture medium from the wells.
-
Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of the diluted test compounds, reference inhibitors, or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C.[16]
-
Rationale: This pre-incubation step allows the inhibitors to bind to the transporters before the substrate is introduced.
-
To initiate the uptake reaction, add 50 µL of the fluorescent substrate working solution to all wells.
-
Immediately place the plate into the pre-warmed fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity from the bottom of each well every 60-90 seconds for a period of 30-60 minutes.[16]
-
Rationale: A kinetic read is superior to a single endpoint measurement as it allows for the calculation of the initial rate of uptake (Vmax), which is a more accurate reflection of transporter function and less prone to artifacts.[10]
-
Data Analysis and Interpretation
I. Calculation of Uptake Rate
For each well, the rate of substrate uptake is determined by the slope of the linear portion of the fluorescence versus time curve. This is typically the initial phase of the reaction before the signal begins to plateau.
II. IC50 Determination
-
Normalization:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_max_inhibition) / (Rate_vehicle - Rate_max_inhibition))
-
-
Curve Fitting:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) non-linear regression model.[17] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The IC50 is the concentration of the compound that produces 50% inhibition of transporter activity.[18][19]
-
| Parameter | Description |
| Top | The maximal percent inhibition (should be close to 100%). |
| Bottom | The minimal percent inhibition (should be close to 0%). |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus. |
| HillSlope | Describes the steepness of the curve. |
Causality: The IC50 value is a critical measure of a compound's potency. A lower IC50 indicates a more potent inhibitor. By testing against DAT, NET, and SERT, you can also determine the compound's selectivity profile.
III. Interpreting the Results
-
Potency: The absolute IC50 value indicates how strongly the compound interacts with the transporter.
-
Selectivity: Comparing the IC50 values across DAT, NET, and SERT reveals the compound's selectivity. For example, a compound with a DAT IC50 of 50 nM and NET/SERT IC50s >5000 nM would be considered a selective DAT inhibitor.
-
Mechanism of Action: While this assay primarily identifies inhibitors, it's important to note that some compounds can act as substrates and induce transporter-mediated efflux, a mechanism not directly measured here but crucial for understanding the full pharmacological profile.[2][8] Further assays, such as efflux experiments, may be required to distinguish between simple inhibitors and substrate-releasers.[2][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | - Low transporter expression in cells.- Cell monolayer is not confluent or cells are unhealthy.- Inactive fluorescent substrate. | - Use a cell line with confirmed high transporter expression.- Optimize cell seeding density and ensure proper cell culture technique.- Check the expiration date and storage of the assay kit. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors during reagent addition.- Edge effects on the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated multichannel pipettes; be consistent with mixing.- Avoid using the outermost wells of the plate or fill them with buffer. |
| IC50 Values Inconsistent with Literature | - Differences in assay conditions (buffer, temperature, incubation time).[5][20]- Incorrect serial dilutions.- Cell line passage number is too high, leading to altered expression. | - Standardize the protocol and ensure all parameters match established methods.[17]- Prepare fresh dilutions for each experiment and verify concentrations.- Use cells within a validated passage number range. |
| Compound Precipitates in Assay | - Compound has low aqueous solubility. | - Check compound solubility in the final assay buffer.- Reduce the highest concentration tested.- If necessary, adjust the final DMSO concentration (not exceeding 1%). |
Conclusion
The in vitro monoamine transporter inhibition assay is an indispensable tool in the discovery and development of CNS-active compounds. The fluorescence-based method described here provides a reliable, high-throughput, and quantitative approach to determine the potency and selectivity of novel chemical entities. By understanding the principles behind the assay, adhering to a rigorous and validated protocol, and correctly interpreting the resulting data, researchers can effectively characterize the interaction of their compounds with these critical neurological targets, paving the way for the development of next-generation therapeutics.
References
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Monitoring monoamine transport with the fluorescent substrate analogue... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Retrieved January 17, 2026, from [Link]
-
New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.). Retrieved January 17, 2026, from [Link]
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Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Fluorescent substrates for imaging neurotransmission - Columbia Technology Ventures. (n.d.). Retrieved January 17, 2026, from [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Overview of Monoamine Transporters - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Monoamine transporter - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Monoamine transporters: insights from molecular dynamics simulations - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
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Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Retrieved January 17, 2026, from [Link]
-
MTT assay to determine the IC50 value of the different drugs and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Guide to Characterizing Novel Ligand Interactions with the Dopamine Transporter (DAT) via Radioligand Binding Assay
An Application Note for Researchers, Scientists, and Drug Development Professionals
Focus Compound: 2-(3-Methyl-piperidin-1-yl)-benzylamine
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse.[1][2][3] This document provides a comprehensive guide for characterizing the binding affinity of a novel, unlabeled compound, using 2-(3-Methyl-piperidin-1-yl)-benzylamine as a representative example, at the dopamine transporter. The core methodology detailed is a competitive radioligand binding assay, a robust and sensitive technique to determine the inhibition constant (Kᵢ) of a test compound.[4][5][6] We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for membrane preparation and assay execution, and outline the necessary data analysis to translate raw counts into a quantitative measure of binding affinity. This guide is designed to equip researchers with the expertise to reliably assess the interaction of new chemical entities with this crucial neurological target.
Scientific Principles & Rationale
The Dopamine Transporter (DAT)
The dopamine transporter is an integral membrane protein belonging to the solute carrier 6 (SLC6) family.[3] Its primary function is the sodium- and chloride-dependent reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[1][7] This regulatory role makes DAT central to numerous cognitive and behavioral processes, including motivation, reward, and motor control.[1] Dysregulation of DAT function is implicated in several neuropsychiatric disorders, and it is the principal target for psychostimulants like cocaine and amphetamine, as well as therapeutics for conditions such as ADHD.[8]
The Radioligand Binding Assay: A Quantitative Approach
Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and its receptor or transporter.[4][5][9] The fundamental principle is based on the Law of Mass Action, which describes the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR).
The core of this guide focuses on a competition binding assay . This approach is ideal for determining the affinity of an unlabeled test compound (like 2-(3-Methyl-piperidin-1-yl)-benzylamine) that lacks a radiolabeled version. In this setup, the unlabeled compound competes with a known radioligand (a molecule with a radioactive isotope tag) for a finite number of binding sites on the DAT.[4][10] By measuring the ability of increasing concentrations of the unlabeled compound to displace the radioligand, we can determine its relative binding affinity.
Key Concepts: Specific vs. Non-Specific Binding
A critical aspect of any binding assay is distinguishing between binding to the target of interest and binding to other components in the assay matrix.[11][12][13]
-
Total Binding: The total amount of radioligand bound in the sample, measured in the absence of a competing unlabeled ligand.
-
Non-Specific Binding (NSB): The binding of the radioligand to components other than the DAT (e.g., lipids, filter membranes, other proteins).[13] This is measured by including a high, saturating concentration of a known DAT ligand to block all specific binding sites, leaving only the non-specific component.[13]
-
Specific Binding: The binding of the radioligand specifically to the DAT. It is the value of primary interest and is calculated by subtracting non-specific binding from total binding.[12]
Specific Binding = Total Binding - Non-Specific Binding
Experimental Design & Workflow
The overall workflow involves preparing a biological source of DAT, performing the competitive binding experiment, separating bound from free radioligand, and quantifying the results.
Caption: High-level workflow for the DAT competitive binding assay.
Materials & Reagents
| Reagent/Material | Specifications | Supplier Example | Purpose |
| DAT Source | Rat striatum tissue or cell line stably expressing human DAT (e.g., HEK293-hDAT) | - | Source of dopamine transporters |
| Radioligand | [³H]WIN 35,428 (or [³H]CFT) | PerkinElmer | Labeled ligand to bind DAT |
| Test Compound | 2-(3-Methyl-piperidin-1-yl)-benzylamine | Synthesized | Unlabeled competitor ligand |
| NSB Compound | Nomifensine or GBR 12909 | Sigma-Aldrich | To define non-specific binding |
| Lysis Buffer | 50mM Tris-HCl, pH 7.4, with protease inhibitors | - | For tissue/cell homogenization |
| Assay Buffer | 50mM Tris-HCl, 120mM NaCl, 5mM KCl, pH 7.4 | - | Incubation medium |
| Wash Buffer | Ice-cold Assay Buffer | - | To wash filters and reduce NSB |
| Filtration Plates | 96-well glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% PEI | Millipore, PerkinElmer | To separate bound from free ligand |
| Scintillation Fluid | Ultima Gold™ or similar | PerkinElmer | For radioactive signal detection |
| Equipment | Homogenizer, refrigerated centrifuge, 96-well plate harvester, liquid scintillation counter | - | Core laboratory equipment |
Detailed Experimental Protocols
Protocol A: Preparation of DAT-Rich Membranes from Rat Striatum
Causality: Rodent striatum has one of the highest densities of dopamine transporters in the brain, making it an excellent native tissue source.[3] The goal of this protocol is to isolate the cell membrane fraction, where DAT is located, from other cellular components.[14][15]
-
Dissection: Euthanize rats according to approved institutional guidelines. Rapidly dissect the striata on an ice-cold surface.
-
Homogenization: Weigh the tissue and place it in 20 volumes (w/v) of ice-cold Lysis Buffer. Homogenize using a Teflon-glass homogenizer or a polytron homogenizer until the tissue is fully dispersed.[15]
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[15]
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membranes containing DAT.[15]
-
Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation (Step 4). This wash step is crucial for removing endogenous dopamine and other interfering substances.
-
Final Preparation: Resuspend the final pellet in Assay Buffer.
-
Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is essential for normalizing the binding data (e.g., Bmax in fmol/mg protein).[15]
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol B: Competitive Radioligand Binding Assay
Causality: This protocol establishes the competition between a fixed concentration of a high-affinity radioligand and a range of concentrations of the unlabeled test compound. The radioligand concentration is typically set at or near its Kₑ value to ensure adequate signal while being sensitive to competition.[16]
-
Plate Setup: Prepare a 96-well plate. Designate wells for:
-
Total Binding (TB): Radioligand + Membranes + Assay Buffer.
-
Non-Specific Binding (NSB): Radioligand + Membranes + High concentration of NSB Compound (e.g., 10 µM Nomifensine).
-
Competition: Radioligand + Membranes + Serial dilutions of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Reagent Addition: Add reagents to each well in the following order (final volume of 250 µL):
-
50 µL of Assay Buffer (for TB wells) OR NSB Compound (for NSB wells) OR test compound dilution.
-
50 µL of radioligand ([³H]WIN 35,428) diluted in Assay Buffer to a final concentration of ~2-3 nM (approximating its Kₑ).
-
150 µL of the membrane preparation (diluted in Assay Buffer to achieve 50-100 µg protein per well).[15]
-
-
Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.[17] The optimal time and temperature should be determined in preliminary kinetic experiments.
Protocol C: Assay Termination and Signal Detection
Causality: The reaction must be stopped quickly to prevent re-equilibration during washing. Rapid vacuum filtration is the standard method to separate the large membrane fragments (with bound radioligand) from the free radioligand in the solution.[6][15]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well. This removes unbound radioligand trapped in the filter matrix, thereby reducing background noise.
-
Drying: Dry the filter mat completely (e.g., 30-60 minutes at 50°C or under a heat lamp).
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis & Interpretation
Caption: Four-step process for analyzing competitive binding data.
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of that well.
-
Generate Competition Curve: Normalize the data by expressing the specific binding at each test compound concentration as a percentage of the maximum specific binding (found in the total binding wells). Plot this percentage against the logarithm of the molar concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Determine the IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation. The software will calculate the IC₅₀, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.[18]
-
Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Kᵢ), which is an assay-independent constant, use the Cheng-Prusoff equation .[18][19]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
Kᵢ is the inhibition constant for the test compound.
-
IC₅₀ is the value determined from the competition curve.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the DAT. This value must be determined independently via a saturation binding experiment or obtained from reliable literature sources.
-
The Kᵢ value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.[18] A lower Kᵢ value signifies a higher binding affinity.
References
- Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672. (Note: While Scatchard plots are a traditional analysis method, non-linear regression is now preferred. The conceptual basis remains relevant.)
-
Motulsky, H. (2018). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]
-
Wikipedia. Dopamine transporter. [Link]
-
Davenport, A. P., et al. (2002). Radioligand binding assays and their analysis. In Methods in Molecular Biology (Vol. 195, pp. 165-184). Humana Press. [Link]
-
Giros, B., & Caron, M. G. (1993). Structure and function of the dopamine transporter. PubMed. [Link]
-
Drug Discovery and Development. Specific and Non-specific Binding in a ligand binding assay. [Link]
-
Aggarwal, S., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Semantic Scholar. [Link]
-
Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Aggarwal, S., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 14, 1150355. [Link]
-
Goldstein, B., & Wofsy, C. (1994). Interpretation of Scatchard plots for aggregating receptor systems. PubMed. [Link]
-
Bylund, D. B. (1988). Analysis of Receptor-Ligand Interactions. In Receptor Biochemistry and Methodology (Vol. 10, pp. 1-22). Alan R. Liss, Inc. [Link]
-
GraphPad Software. Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Cerqueira, J. J., et al. (2015). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
Creative Bioarray. Brain Tissue Binding Assay. [Link]
-
Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-779. [Link]
-
Oregon Health & Science University. (2024). Scientists reveal structure of dopamine transporter. OHSU News. [Link]
-
ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
ResearchGate. Radioligand Binding Assays and Their Analysis. [Link]
-
NIBSC. Brain Tissue Preparation. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
Structural Biology @ Vanderbilt. Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. [Link]
-
Bitesize Bio. Scatchard Plot for Ligand Receptor binding analysis. YouTube. [Link]
-
Reith, M. E., et al. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. [Link]
-
Oncodesign Services. Radioligand Binding Assay. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Coomber, B., et al. (2020). Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging. STAR Protocols, 1(2), 100051. [Link]
-
Anderl, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1649-1660. [Link]
-
Agmon, G., et al. (2012). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 22(6), 2215-2218. [Link]
-
Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Methods in Molecular Biology (Vol. 1548, pp. 61-71). Humana Press. [Link]
-
Singh, S., et al. (2010). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry, 18(1), 221-230. [Link]
-
Creative Biolabs. Brain Tissue Binding Assay. [Link]
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purification of 2-(3-Methyl-piperidin-1-yl)-benzylamine by column chromatography
Application Note: A-108
Optimized Purification of 2-(3-Methyl-piperidin-1-yl)-benzylamine via Preparative Flash Column Chromatography
Abstract
This application note presents a detailed, step-by-step protocol for the efficient purification of 2-(3-Methyl-piperidin-1-yl)-benzylamine, a polar, basic compound, using normal-phase flash column chromatography. The inherent challenges of purifying amines on standard silica gel, such as severe peak tailing due to strong interactions with acidic silanol groups, are addressed by employing a mobile phase modified with a basic additive. This guide provides a comprehensive workflow, from initial reaction monitoring and mobile phase optimization using Thin-Layer Chromatography (TLC) to the final preparative-scale separation, fraction analysis, and product isolation. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for purifying challenging basic molecules.
Introduction: The Challenge of Purifying Basic Amines
2-(3-Methyl-piperidin-1-yl)-benzylamine is a diamine containing both a primary aromatic amine and a tertiary aliphatic amine. Such basic compounds are critical intermediates in pharmaceutical synthesis. However, their purification by standard silica gel chromatography presents a significant challenge.
The surface of silica gel is populated with acidic silanol groups (Si-OH)[1]. These groups can engage in strong acid-base interactions with basic analytes like amines, leading to several undesirable chromatographic behaviors[1][2]:
-
Irreversible Adsorption: The compound sticks permanently to the column.
-
Poor Resolution: Impurities are not effectively separated from the target compound.
-
Severe Peak Tailing: The compound elutes slowly and asymmetrically from the column, resulting in broad, streaky bands that contaminate many fractions[3][4].
To overcome these issues, a strategic approach is required. The most common and effective solution is to "deactivate" the acidic sites on the silica gel by introducing a competing base into the mobile phase[5][6]. This guide will focus on the use of triethylamine (TEA) as a mobile phase additive to achieve sharp, symmetrical peaks and efficient separation[7][8]. An alternative approach involves using amine-functionalized silica, which provides a less acidic stationary phase suitable for such separations[2][9].
Method Development and Optimization via TLC
Before committing a crude sample to a preparative column, it is essential to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a target Retention Factor (Rf) of ~0.25-0.35 for the desired compound. This Rf value typically ensures good separation on a flash column without requiring excessively large volumes of solvent.
Protocol: TLC Mobile Phase Screening
-
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), use a pencil to lightly draw an origin line about 1 cm from the bottom[10].
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the origin line[11]. It is good practice to also spot the starting materials as references, if available.
-
Solvent System Testing:
-
Begin with a moderately polar solvent system, such as 80:20 Hexanes:Ethyl Acetate .
-
Prepare a TLC developing chamber with this solvent.
-
Develop the plate and visualize it under UV light (254 nm) and by staining[12].
-
Observation: In an un-modified system, 2-(3-Methyl-piperidin-1-yl)-benzylamine will likely streak severely, remaining at or near the baseline (Rf ≈ 0).
-
-
Introducing the Basic Modifier:
-
To the chosen solvent system, add 1% triethylamine (TEA) by volume (e.g., to 10 mL of 80:20 Hexanes:EtOAc, add 0.1 mL of TEA).
-
Develop a new TLC plate in this modified mobile phase.
-
Observation: The amine spot should now be compact and should have migrated up the plate. The Rf value will be significantly higher and tailing will be greatly reduced[6].
-
-
Optimization:
-
Adjust the polarity of the solvent system to achieve the target Rf of ~0.3.
-
If the Rf is too low, increase the concentration of the more polar solvent (Ethyl Acetate).
-
If the Rf is too high, decrease the concentration of the polar solvent.
-
Example Optimized System: A final mobile phase of 70:30:1 Hexanes:Ethyl Acetate:Triethylamine might be found to provide the ideal Rf.
-
TLC Visualization Techniques for Amines
Since amines can sometimes be weak UV absorbers, specific chemical stains are highly recommended for visualization.
| Stain | Preparation | Procedure & Results |
| UV Light (254 nm) | N/A | Non-destructive. Compounds with aromatic rings or conjugation appear as dark spots against a fluorescent green background[12][13]. |
| Ninhydrin | 1.5g ninhydrin in 100mL of n-butanol + 3.0mL acetic acid[13]. | Excellent for primary and secondary amines[10]. After dipping or spraying, gently heat the plate with a heat gun. Primary amines typically yield pink/purple spots[14]. |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | General stain for oxidizable functional groups. Alcohols, amines, and alkenes appear as yellow/brown spots on a purple background[13]. |
Preparative Column Chromatography Protocol
This protocol details the purification of a crude sample using flash column chromatography. The quantities are based on purifying approximately 1-2 grams of crude material.
Materials and Equipment
-
Glass chromatography column (e.g., 40-50 mm diameter)
-
Silica gel (230-400 mesh)[15]
-
Mobile Phase (e.g., 70:30:1 Hexanes:Ethyl Acetate:TEA, as determined by TLC)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
Workflow Diagram
Caption: Workflow for amine purification.
Step-by-Step Procedure
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel (a general rule is a 40:1 to 100:1 mass ratio of silica to crude sample).
-
Create a slurry by adding the silica gel to an excess of the mobile phase (e.g., 70:30:1 Hex:EtOAc:TEA)[19]. Stir until homogeneous and free of lumps.
-
Pour the slurry into the column in a single, continuous motion[20].
-
Open the stopcock to drain some solvent and gently tap the sides of the column to ensure even packing and remove any air bubbles[15].
-
Once the silica has settled into a stable bed, add another ~1-2 cm layer of sand on top to protect the surface[19].
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 2-(3-Methyl-piperidin-1-yl)-benzylamine in a minimal amount of dichloromethane or the mobile phase.
-
Using a pipette, carefully and slowly add this solution to the top of the column, allowing it to absorb fully into the sand and silica bed[18].
-
Rinse the flask with a small amount of mobile phase and add this rinse to the column to ensure all the sample is transferred.
-
Carefully fill the top of the column with the mobile phase.
-
-
Elution and Fraction Collection:
-
Begin eluting the mobile phase through the column. For flash chromatography, gentle positive pressure can be applied using a regulated air line or a hand bellows. A typical flow rate is about 5 cm of solvent level drop per minute[18].
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40 mm column).
-
-
Fraction Analysis:
-
Monitor the separation by spotting alternating fractions on a TLC plate.
-
Develop the TLC plate using the same mobile phase and visualize using UV light and a suitable stain.
-
Identify the fractions containing the pure desired product (single spot at the correct Rf).
-
Product Isolation and Final Steps
-
Pooling and Solvent Removal:
-
Combine all fractions that contain the pure product into a single round-bottom flask.
-
Remove the bulk of the solvent using a rotary evaporator[16][17]. The water bath temperature should be kept moderate (30-40 °C) to avoid decomposition.
-
Note on Triethylamine Removal: Triethylamine has a boiling point of 89 °C. While most of it will be removed with the primary solvents, trace amounts may remain. To remove residual TEA, a co-evaporation technique can be used: add a higher-boiling point solvent like toluene and re-evaporate under vacuum[21][22]. Repeat this process 2-3 times.
-
-
Final Drying and Characterization:
-
Place the flask containing the purified oil or solid on a high-vacuum line for several hours to remove the last traces of all solvents.
-
Obtain the final mass and calculate the yield.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound won't elute (Rf=0) | Mobile phase is not polar enough; Insufficient TEA. | Increase the polarity of the mobile phase (e.g., more ethyl acetate). Ensure at least 0.5-1% TEA is present. Consider a chloroform/methanol/ammonia system for very polar amines[23]. |
| Poor separation (spots overlap) | Mobile phase is too polar; Column was overloaded. | Decrease the polarity of the mobile phase. Use a larger column or less crude material. Ensure a sufficient difference in Rf values (ΔRf > 0.2) between compounds on TLC. |
| Cracked/channeling silica bed | Column was packed improperly or allowed to run dry. | The run is likely compromised. The column must be repacked. Always use the slurry method and never let the solvent level drop below the top of the silica bed[19]. |
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
Welch Materials, Inc. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography?. YouTube. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2012, July 28). Peak tailing due to silanol interaction? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Impact of triethylamine as a mobile phase additive on the resolution of racemic amino acids. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Annealing of silica to reduce the concentration of isolated silanols and peak tailing. Retrieved from [Link]
-
LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ionic liquids versus triethylamine as mobile phase additives. Retrieved from [Link]
- Google Patents. (2008). CN101157666A - Triethylamine recovery processing method.
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Reddit. (2015, November 13). Triethylamine removal. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Rotary Evaporation. Retrieved from [Link]
-
TOPTION Instrument. (2025, June 17). A Comprehensive Guide to the Rotary Evaporator. Retrieved from [Link]
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Application Notes & Protocols for Crystallization of Substituted Benzylamine Salts
Introduction: The Critical Role of Crystallization in the Lifecycle of Substituted Benzylamine Salts
Substituted benzylamines are a cornerstone of modern pharmaceuticals, agrochemicals, and material science. Their utility is deeply intertwined with their purity and solid-state properties, which are largely dictated by the final crystallization step. The formation of a salt, typically by reacting the basic benzylamine with an acid, is a common strategy to improve physicochemical properties such as solubility, stability, and bioavailability. However, achieving a crystalline solid with the desired attributes—high purity, optimal crystal habit, and the correct polymorphic form—is a significant challenge that requires a nuanced understanding of crystallization principles.
This guide provides an in-depth exploration of crystallization techniques tailored for substituted benzylamine salts. It moves beyond mere procedural descriptions to explain the underlying causality of experimental choices, offering researchers, scientists, and drug development professionals a robust framework for developing and optimizing crystallization processes. The protocols herein are designed to be self-validating systems, grounded in authoritative scientific principles to ensure reproducibility and success.
Pillar 1: Understanding the Molecular Landscape of Substituted Benzylamine Salts
The crystallization behavior of a substituted benzylamine salt is a direct consequence of its molecular structure. Key factors include:
-
The Nature of the Substituent: Electron-donating or withdrawing groups on the aromatic ring alter the molecule's polarity, hydrogen bonding potential, and steric profile. For instance, hydroxyl or methoxy groups can introduce additional hydrogen bonding sites, influencing solvent interactions and crystal packing. Halogen substituents can engage in halogen bonding, further directing the crystal lattice.
-
The Counter-ion: The choice of acid to form the salt (e.g., hydrochloric, sulfuric, oxalic, tartaric acid) is critical. The size, shape, and charge distribution of the counter-ion will profoundly impact the crystal lattice energy and, consequently, the salt's solubility and stability.[1] Strong acids like HCl are often reliable for forming stable, crystalline salts.[2]
-
N-Alkylation: Substitution on the amine nitrogen (e.g., N-methyl or N,N-dimethylbenzylamine) can reduce the number of strong hydrogen bonds, which may lead to increased aqueous solubility due to a lower crystal lattice energy.[3]
-
Polymorphism: Substituted benzylamine salts can exhibit polymorphism, the ability to exist in multiple crystalline forms.[4][5] Each polymorph can have distinct physical properties. The choice of solvent and crystallization conditions can dictate which polymorph is obtained.[4]
Logical Workflow for Crystallization Method Selection
The selection of an appropriate crystallization technique is a systematic process. The following diagram outlines a decision-making workflow for researchers.
Caption: Decision workflow for selecting a suitable crystallization technique.
Pillar 2: Solvent Selection - The Key to Successful Crystallization
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the benzylamine salt at elevated temperatures and low solubility at lower temperatures. The principle of "like dissolves like" is a good starting point; polar salts will be more soluble in polar solvents.
| Solvent Class | Example Solvents | Rationale for Use with Benzylamine Salts | Common Antisolvents |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | The hydroxyl groups can hydrogen bond with the ammonium and counter-ion of the salt. An alcohol/water mixed solvent can yield larger crystals.[6][7] | Acetone, Diethyl Ether, Hexane, Toluene |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Can dissolve many organic salts through dipole-dipole interactions. Often used as the "good" solvent in antisolvent methods. | Hexane, Heptane, Diethyl Ether |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Generally poor solvents for salts, making them excellent choices as antisolvents to induce precipitation. | N/A |
Table 1: General guide to solvent selection for the crystallization of substituted benzylamine salts.
Pillar 3: Core Crystallization Protocols
The following protocols provide step-by-step methodologies for the most common and effective crystallization techniques for substituted benzylamine salts.
Protocol 1: Cooling Crystallization
Principle: This technique relies on the differential solubility of the compound at different temperatures. A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
Best Suited For: Compounds that exhibit a significant increase in solubility with temperature.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the substituted benzylamine salt is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude benzylamine salt and a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. If some solid remains, add small aliquots of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Slow Cooling (Nucleation & Growth): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate further.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the salt.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Causality Behind Choices: Slow cooling is crucial as it allows the crystal lattice to form in a more ordered manner, excluding impurities.[8] Rapid cooling can lead to the formation of small, less pure crystals. Washing with ice-cold solvent minimizes the loss of the desired product while effectively removing soluble impurities.
Protocol 2: Antisolvent Crystallization (Solvent Layering)
Principle: This method, also known as drowning out or precipitation crystallization, involves the addition of a miscible "antisolvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.[9][10] This reduces the overall solubility of the salt, leading to supersaturation and crystallization.
Best Suited For: Compounds that are highly soluble in a particular solvent at room temperature or when cooling crystallization is ineffective.
Methodology:
-
Solvent/Antisolvent Selection: Choose a solvent pair where the benzylamine salt is soluble in the "good" solvent and insoluble in the "antisolvent." The two solvents must be miscible (e.g., ethanol as the solvent and diethyl ether or hexane as the antisolvent).[11]
-
Dissolution: Dissolve the crude salt in the minimum amount of the "good" solvent at room temperature in a narrow container like a test tube or a vial.
-
Antisolvent Addition: Carefully and slowly layer the antisolvent on top of the solution. This can be done by gently running the antisolvent down the side of the tilted container. A distinct interface between the two solvents should be visible.
-
Crystallization: Seal the container and leave it undisturbed. Crystals will form at the interface as the antisolvent slowly diffuses into the solvent layer. This process can take several hours to days.
-
Isolation & Washing: Once a sufficient quantity of crystals has formed, carefully decant the supernatant. Collect the crystals via vacuum filtration and wash them with a small amount of the antisolvent.
-
Drying: Dry the crystals under vacuum.
Causality Behind Choices: The slow diffusion at the interface of the two liquids creates a localized supersaturation that promotes gradual crystal growth, often yielding high-quality crystals. Disturbing the setup can lead to rapid precipitation and the formation of smaller, less pure crystals.
Experimental Setup for Antisolvent Crystallization
Caption: Diagram of a typical antisolvent (layering) crystallization setup.
Protocol 3: Vapor Diffusion
Principle: This technique is a variation of antisolvent crystallization where the antisolvent is introduced via the vapor phase. A solution of the benzylamine salt is placed in a small, open container, which is then sealed within a larger container holding a volatile antisolvent. The antisolvent vapor diffuses into the solution, gradually reducing the salt's solubility and inducing crystallization.
Best Suited For: Obtaining high-quality single crystals for X-ray diffraction, especially when only small amounts of material are available.
Methodology:
-
Solvent/Antisolvent Selection: Choose a solvent in which the salt is soluble and a more volatile antisolvent in which it is insoluble. The solvent for the salt solution should be less volatile than the antisolvent in the outer chamber (e.g., THF as the solvent and hexane as the antisolvent).
-
Preparation of the Solution: Dissolve the benzylamine salt in a small volume (e.g., 0.5 mL) of the chosen solvent in a small vial.
-
Setting up the Chamber: Place this small vial inside a larger jar or beaker that contains a larger volume (e.g., 2-5 mL) of the antisolvent. The level of the antisolvent should be below the top of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly and leave it undisturbed. Over time (days to weeks), the antisolvent vapor will diffuse into the inner vial's solution.
-
Crystal Growth: As the concentration of the antisolvent in the solution increases, the solubility of the benzylamine salt will decrease, leading to the formation of crystals.
-
Harvesting: Once crystals of a suitable size have formed, carefully open the chamber and remove the inner vial. Isolate the crystals by decanting the mother liquor or by using a pipette.
Causality Behind Choices: The extremely slow rate of vapor diffusion allows for a very gradual approach to supersaturation, which is ideal for the growth of large, well-ordered single crystals. The choice of a more volatile antisolvent ensures that there is a net diffusion into the less volatile solvent.
Vapor Diffusion Setup (Hanging Drop Variation)
Caption: A hanging drop vapor diffusion setup, commonly used for protein crystallization but applicable to small molecules.[12][13]
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Nucleation is inhibited. | - Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the compound.- Cool the solution to a lower temperature. |
| Oiling Out | - The melting point of the solute is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too quickly. | - Add more of the "good" solvent to the hot solution.- Reheat the oil in the solvent and cool more slowly.- Try a different solvent with a lower boiling point. |
| Rapid Precipitation (Crashing Out) | - The solution is too supersaturated.- The solution was cooled too quickly. | - Reheat to redissolve and add a small amount of additional solvent.- Insulate the flask to ensure slow cooling. |
| Low Yield | - Too much solvent was used.- Crystals were washed with too much cold solvent.- The compound is significantly soluble even in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing.- Ensure the solution is thoroughly chilled before filtration. |
Table 2: Troubleshooting guide for common issues encountered during the crystallization of substituted benzylamine salts.
Conclusion
The crystallization of substituted benzylamine salts is a multi-faceted process that requires careful consideration of molecular properties, solvent selection, and the chosen crystallization technique. By understanding the principles behind each method and systematically approaching the optimization process, researchers can overcome common challenges and consistently produce high-purity crystalline materials with the desired solid-state characteristics. The protocols and workflows presented in this guide provide a comprehensive and authoritative framework for achieving success in this critical aspect of chemical and pharmaceutical development.
References
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Ujhelyi, Z., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157-68. [Link]
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- DE19811092A1. (1999). Process for the preparation of benzylamine salts.
- GB2323087A. (1998). Process for preparing Benzylamine salts.
-
Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23, 8435-8445. [Link]
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Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1695. [Link]
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-
Kumar, S. S. (2015). Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Bhattacharyya, K. G., & Talukdar, A. N. (1991). Solvolysis of benzylamine by ethanol. Indian Journal of Chemistry, 30A, 614-617.
-
Wikipedia. (n.d.). Salting out. [Link]
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Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(2), 122-126. [Link]
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Heldebrant, D. J., et al. (2017). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 22(12), 2149. [Link]
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Guan, Z., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1348, 141-153. [Link]
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Deshmukh, M. B. (2020). Easy method to convert benzyl amine to benzyl amine hydrochloride? ResearchGate. [Link]
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
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Amer, A. (2014). How to recrystallize a product from ethanol/diethyl? ResearchGate. [Link]
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Occidental College. (n.d.). Recrystallization. [Link]
- Fessenden, R. J., & Fessenden, J. S. (n.d.). VIII.
-
Potter, G. A., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(12), 2116. [Link]
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Wikipedia. (n.d.). Benzylamine. [Link]
- US6476268B1. (2002). Crystallization Method for Benzphetamine.
- Wang, Z., et al. (2020). Strong Base Assisted Synthesis of Crystalline Covalent Triazine Framework with High Hydrophilicity via Benzylamine Monomer for Photocatalytic Water Splitting.
-
Bijelic, A., & Rompel, A. (2017). Vapor diffusion crystallization techniques. ResearchGate. [Link]
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Morris, K. L., & Amoroso, J. W. (2021). The crystalline forms of nine hydrochloride salts of substituted tryptamines. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 615-620. [Link]
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Giron, D. (1995). Crystalline modifications and polymorphism changes during drug manufacture. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. [Link]
- Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147-2152.
-
Jove, R. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. [Link]
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Application Notes and Protocols for the Scalable Synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine
Abstract
This comprehensive guide details a robust and scalable experimental workflow for the synthesis of 2-(3-methyl-piperidin-1-yl)-benzylamine, a valuable building block in pharmaceutical research and development. The synthetic strategy hinges on a three-step sequence: the selective protection of the primary amine of 2-bromobenzylamine using a nosyl group, followed by a palladium-catalyzed Buchwald-Hartwig amination with 3-methylpiperidine, and concluding with the mild deprotection of the nosyl group to yield the target compound. This document provides in-depth technical protocols, explains the rationale behind experimental choices, and addresses key considerations for process optimization and scale-up, targeting researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
The synthesis of N-aryl piperidines is a cornerstone of medicinal chemistry, as this motif is prevalent in a vast array of pharmacologically active compounds. The target molecule, 2-(3-methyl-piperidin-1-yl)-benzylamine, presents a synthetic challenge due to the presence of two nucleophilic nitrogen atoms in the final product and its precursors. A direct coupling of a 2-halobenzylamine with 3-methylpiperidine is likely to result in a mixture of products and potential catalyst inhibition.
To circumvent these issues, a strategic three-step approach has been devised, centered around the highly efficient and versatile Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for the construction of the pivotal C-N bond in our target molecule.[1][2]
The chosen synthetic pathway is as follows:
-
Protection of 2-bromobenzylamine: The primary amine of the starting material, 2-bromobenzylamine, is first protected with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group is an excellent choice due to its facile installation, its strong electron-withdrawing nature that deactivates the protected amine, and its mild and orthogonal removal conditions.[3][4] This orthogonality is crucial, as it allows for selective deprotection without affecting other common protecting groups like Boc or Cbz.[3]
-
Buchwald-Hartwig Amination: The nosyl-protected 2-bromobenzylamine is then coupled with 3-methylpiperidine using a palladium catalyst and a suitable phosphine ligand. The selection of the catalyst system is critical for achieving high yields and turnover numbers, especially in a scalable process.
-
Deprotection: The final step involves the removal of the nosyl group under mild conditions using a thiol reagent, such as thiophenol, to liberate the primary amine and yield the desired 2-(3-methyl-piperidin-1-yl)-benzylamine.[5]
This strategic sequence ensures high selectivity and provides a clear and scalable route to the target compound.
Experimental Workflow Overview
The overall experimental workflow is depicted in the diagram below, illustrating the three key transformations from the starting material to the final product.
Caption: Three-step synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Synthesis of N-(2-bromobenzyl)-2-nitrobenzenesulfonamide (Nosyl Protection)
The nosyl group is introduced to prevent the primary amine from interfering with the subsequent palladium-catalyzed coupling reaction.[6]
Materials:
-
2-Bromobenzylamine
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzylamine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.2 eq.).
-
Add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2-bromobenzyl)-2-nitrobenzenesulfonamide.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Base | Pyridine or Triethylamine | To neutralize the HCl generated during the reaction.[7] |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows the reaction to proceed to completion. |
| Work-up | Acid/Base Washes | Removes excess base and unreacted starting materials. |
Protocol 2: Synthesis of N-{2-[(3-methylpiperidin-1-yl)methyl]phenyl}-2-nitrobenzenesulfonamide (Buchwald-Hartwig Amination)
This is the key C-N bond-forming step, coupling the protected bromobenzylamine with 3-methylpiperidine.
Materials:
-
N-(2-bromobenzyl)-2-nitrobenzenesulfonamide
-
3-Methylpiperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene to the flask.
-
Add N-(2-bromobenzyl)-2-nitrobenzenesulfonamide (1.0 eq.) and 3-methylpiperidine (1.2 eq.).
-
Finally, add sodium tert-butoxide (1.4 eq.) to the mixture.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[8]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / RuPhos | A highly active catalyst system for coupling secondary amines.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base essential for the catalytic cycle.[10] |
| Solvent | Toluene | A common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the palladium catalyst and ligand from oxidation. |
Protocol 3: Synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine (Deprotection)
The final step is the mild removal of the nosyl group to unveil the target primary amine.
Materials:
-
N-{2-[(3-methylpiperidin-1-yl)methyl]phenyl}-2-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq.) in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 eq.) or cesium carbonate (1.5 eq.).
-
Add thiophenol (2.0-2.5 eq.) to the stirred suspension.
-
Heat the reaction mixture to 50 °C and stir until completion, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or by acid-base extraction to yield the pure 2-(3-methyl-piperidin-1-yl)-benzylamine.
| Parameter | Condition | Rationale |
| Reagent | Thiophenol | A soft nucleophile that efficiently cleaves the nosyl group via a Meisenheimer complex.[5] |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the thiophenol to the more nucleophilic thiophenolate. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate the deprotection reaction. |
| Work-up | Basic Wash | Removes the acidic thiophenol and its disulfide byproduct. |
Process Optimization and Scale-Up Considerations
When scaling up the synthesis of 2-(3-methyl-piperidin-1-yl)-benzylamine, several factors should be considered to ensure efficiency, safety, and cost-effectiveness.
-
Catalyst Loading: For the Buchwald-Hartwig amination, minimizing the palladium catalyst loading is crucial for reducing costs. On a larger scale, catalyst loading can often be decreased to 0.1-0.5 mol% without significant loss of efficiency.
-
Ligand Selection: While RuPhos is highly effective, other bulky electron-rich phosphine ligands could be screened for optimal performance and cost.
-
Solvent Choice: While toluene is a standard solvent, exploring greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be beneficial for large-scale production.[11]
-
Temperature Control: The Buchwald-Hartwig reaction can be exothermic, especially on a larger scale. Careful monitoring and control of the internal reaction temperature are essential to prevent runaway reactions and ensure consistent product quality.[12]
-
Purification: On a large scale, chromatographic purification can be cumbersome. Developing a purification strategy based on crystallization or acid-base extraction for the final product is highly recommended. The basic nature of the final product allows for extraction into an acidic aqueous phase, washing of the aqueous phase with an organic solvent to remove non-basic impurities, followed by basification and extraction back into an organic solvent.
Characterization
The identity and purity of the final product, 2-(3-methyl-piperidin-1-yl)-benzylamine, should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the aromatic, benzylic, and piperidine protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound. Gas chromatography-mass spectrometry (GC-MS) can also be used to assess purity and identify any volatile impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A suitable method with UV detection should be developed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-H stretches of the aromatic and aliphatic moieties.
Conclusion
This application note provides a detailed and scientifically grounded workflow for the scalable synthesis of 2-(3-methyl-piperidin-1-yl)-benzylamine. By employing a strategic three-step sequence involving nosyl protection, Buchwald-Hartwig amination, and subsequent deprotection, this protocol offers a reliable and high-yielding route to this valuable synthetic intermediate. The information provided on process optimization, safety, and characterization will aid researchers in successfully implementing and scaling this synthesis for applications in drug discovery and development.
References
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-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Retrieved from [Link]
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- Zheng, C., & Dake, G. R. (2014). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. Organic Letters, 16(21), 5780–5783.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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- American Chemical Society. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
- Gierczak, T., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(5), 543-550.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reductive Amination of 2-Aminobenzaldehyde Derivatives
Welcome to the technical support center for the reductive amination of 2-aminobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation. The unique bifunctional nature of 2-aminobenzaldehyde, possessing both a nucleophilic amine and an electrophilic aldehyde on the same aromatic ring, presents specific challenges not typically encountered with other substrates. This resource provides in-depth, field-proven insights to help you navigate these complexities, optimize your reactions, and achieve high yields of your desired N-substituted 2-aminobenzylamines.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the reductive amination of 2-aminobenzaldehyde derivatives.
Q1: What are the primary challenges when performing a reductive amination with 2-aminobenzaldehyde?
A1: The main challenges stem from the substrate's inherent instability and its propensity for self-condensation.[1][2] The proximate amino and aldehyde groups can react with each other, leading to the formation of trimers, tetramers, and other complex mixtures.[1][3] This side reaction competes with the desired imine formation with your target amine, often resulting in low yields and difficult purifications.[1] Additionally, the intermediate imine can be unstable.[1]
Q2: Which reducing agent is best for this specific reaction?
A2: Mild and selective reducing agents are strongly recommended to avoid premature reduction of the starting aldehyde and to selectively reduce the target imine.[1]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[1][4][5][6][7] Its mild nature and tolerance for slightly acidic conditions make it ideal for one-pot procedures where the imine is formed in situ.[1][4]
-
Sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective for imines over carbonyls, especially at mildly acidic pH.[5][8][9] However, it is highly toxic and generates cyanide waste, requiring careful handling.[4][5]
-
Sodium borohydride (NaBH₄) is a more powerful and less expensive option, but it can readily reduce the starting 2-aminobenzaldehyde.[7][8] If using NaBH₄, a two-step procedure is necessary: first, ensure complete imine formation, and only then add the reducing agent.[1][7]
Q3: What are the optimal reaction conditions?
A3: Optimal conditions aim to favor the formation of the desired imine over self-condensation.
-
Solvent: Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.[1][7]
-
pH: The reaction is typically run under neutral or mildly acidic conditions.[5][8] A catalytic amount of acetic acid (AcOH) can be added to accelerate imine formation, which is often rate-limiting.[1][10] However, excessive acid can protonate the starting amine, rendering it non-nucleophilic.[8]
-
Temperature: Room temperature is generally preferred. Lowering the temperature can help minimize self-condensation side reactions.[1]
Q4: My yield is very low. What is the most likely cause?
A4: Low yield is the most common complaint. The primary culprits are:
-
Inefficient Imine Formation: The equilibrium between your reactants and the desired imine may not be favorable.[1][5]
-
Decomposition of 2-Aminobenzaldehyde: This starting material is notoriously unstable and can degrade or self-condense, especially if it is old or impure.[1][2]
-
Premature Reduction of Starting Aldehyde: This occurs if the reducing agent is too strong or added before the imine has had a chance to form.[1]
II. In-Depth Troubleshooting Guides
This section provides detailed strategies for overcoming persistent experimental issues.
Guide 1: Issue - Low or No Yield of Desired Product
Low yields are frustrating but can often be resolved by systematically addressing the key steps of the reaction: imine formation and reduction.
Causality Analysis:
-
Inefficient Imine Formation: The formation of an imine is a reversible condensation reaction that produces water.[5][10] According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials. Furthermore, the rate of imine formation can be slow, especially with less nucleophilic amines.
-
Starting Material Decomposition: 2-aminobenzaldehyde has a well-documented tendency to undergo self-condensation, forming complex cyclic structures.[2][3] This process is often accelerated by heat and acid. Using old or discolored starting material significantly increases the likelihood of this side reaction dominating.
-
Incorrect Choice/Use of Reducing Agent: As discussed in the FAQs, a non-selective reducing agent like NaBH₄ will readily reduce the highly reactive aldehyde functional group of your starting material, consuming it before it can form the desired imine.
Solutions & Protocols:
| Problem ID | Solution | Detailed Protocol |
| LY-1 | Drive Imine Formation | A) Add a Dehydrating Agent: Before adding the reducing agent, add anhydrous magnesium sulfate (MgSO₄) or activated 4Å molecular sieves to the mixture of the aldehyde and amine in your aprotic solvent.[1] Stir for 30-60 minutes. This will sequester the water produced and drive the equilibrium towards the imine.[1][5] B) Catalyze with Acid: Add a catalytic amount (e.g., 0.1 equivalents) of glacial acetic acid to protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the nucleophilic attack by the amine.[1][10] |
| LY-2 | Ensure Starting Material Quality | A) Use Fresh Substrate: Use 2-aminobenzaldehyde that is fresh or has been stored properly under inert gas at low temperature.[2] If the material is dark or appears polymeric, it should be purified (e.g., by column chromatography or recrystallization) before use. B) Control Temperature: Perform the reaction at room temperature or below (0 °C) to slow down the rate of self-condensation.[1] |
| LY-3 | Optimize Reduction Step | A) Switch to a Milder Reagent: If you are using NaBH₄ in a one-pot reaction, switch to NaBH(OAc)₃.[1][5] B) Implement a Two-Step Procedure: If you must use NaBH₄, first mix the 2-aminobenzaldehyde, target amine, and a dehydrating agent in a suitable solvent. Stir for 1-2 hours, monitoring by TLC or LCMS for the disappearance of the aldehyde and appearance of the imine. Once imine formation is complete, cool the reaction to 0 °C and then add the NaBH₄ portion-wise.[7] |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Guide 2: Issue - Formation of Multiple Products / Complex Mixture
A complex reaction mixture is another common outcome, typically caused by side reactions involving the starting materials or the product itself.
Causality Analysis:
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Self-Condensation of 2-Aminobenzaldehyde: As mentioned, this is the most significant side reaction. The amino group of one molecule attacks the aldehyde of another, leading to a cascade of reactions that form trimers and other oligomers.[1][3] This is particularly problematic at higher concentrations and temperatures.
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Over-Alkylation of Product: The desired secondary amine product is itself a nucleophile. It can react with another molecule of 2-aminobenzaldehyde to form a tertiary amine byproduct.[1] This is more likely if the aldehyde is used in excess or if the reaction is slow.
-
Reduction of Starting Aldehyde: If the reducing agent is not chemoselective, it will reduce the 2-aminobenzaldehyde to 2-aminobenzyl alcohol, which will appear as a major impurity.[11]
Solutions & Protocols:
| Problem ID | Solution | Detailed Protocol |
| MP-1 | Minimize Self-Condensation | A) Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your target amine. This increases the statistical probability of the aldehyde reacting with your desired nucleophile instead of itself.[1] B) Control Reagent Addition: If running the reaction at a larger scale, consider the slow addition of the 2-aminobenzaldehyde solution via syringe pump to a solution of the target amine. This maintains a low concentration of the aldehyde throughout the reaction, disfavoring the second-order self-condensation reaction.[2] |
| MP-2 | Prevent Over-Alkylation | A) Control Stoichiometry: Avoid using a large excess of the aldehyde. Aim for a 1:1 or 1:1.1 ratio of aldehyde to primary amine.[1] B) Use a Stepwise Procedure: Fully form the imine first, then add the reducing agent. This ensures that by the time the product amine is formed, there is no remaining aldehyde for it to react with.[1] |
| MP-3 | Ensure Chemoselective Reduction | A) Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the best choice to selectively reduce the imine in the presence of the aldehyde.[1][5] It is less basic and less reactive than NaBH₄, preventing unwanted side reactions. |
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways in the reductive amination.
III. Standardized Experimental Protocol
This protocol is a robust starting point for the reductive amination of 2-aminobenzaldehyde with a primary amine using the preferred one-pot method.
One-Pot Reductive Amination using NaBH(OAc)₃
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Reactant Preparation: To a stirred solution of 2-aminobenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add the primary amine (1.1 eq.) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
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Imine Formation: Stir the mixture for 30-60 minutes. To facilitate imine formation, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.[1] For difficult substrates, adding anhydrous MgSO₄ (2.0 eq.) is recommended.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. The addition is often slightly exothermic; maintain the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. For basic amine products, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve separation.[1]
IV. References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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Stadler, A., & Kappe, C. O. (2001). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
ResearchGate. (2020). Reductive aminations of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]
-
SCIRP. (n.d.). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Retrieved from [Link]
-
SciSpace. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of synthesis of imine from 2‐aminobenzamide using phd/CuI catalyst. Retrieved from [Link]
-
Reddit. (2021). Ways to reduce the bis amination during a reductive amination?. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2017). The self-condensation of a derivative of o-aminobenzaldehyde. Retrieved from [Link]
-
Journal of Chemical Reviews. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2024). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]
-
MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Retrieved from [Link]
-
Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Imine formation-Typical procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(piperidin-1-yl)benzylamine
Welcome to the technical support center for the synthesis of 2-(piperidin-1-yl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this valuable compound. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can achieve optimal results with high purity and yield.
Introduction
2-(Piperidin-1-yl)benzylamine is a key building block in medicinal chemistry, often utilized for the synthesis of various pharmacologically active agents. Its preparation, while seemingly straightforward, can be accompanied by the formation of several byproducts that complicate purification and reduce overall yield. This guide will focus on the two most common synthetic strategies: reductive amination and nucleophilic aromatic substitution, detailing the potential byproducts and providing robust troubleshooting protocols.
Part 1: Troubleshooting Guide & FAQs for Common Synthetic Routes
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Route 1: Reductive Amination of 2-Aminobenzaldehyde with Piperidine
This is a popular one-pot method involving the reaction of 2-aminobenzaldehyde with piperidine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q1: My reaction has stalled, and I see a significant amount of unreacted 2-aminobenzaldehyde in my TLC analysis. What could be the issue?
A1: Incomplete imine formation is a common problem. Here are a few potential causes and solutions:
-
Water Removal: Imine formation is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will not favor the imine product.
-
Troubleshooting:
-
Use a Dean-Stark apparatus to azeotropically remove water if the reaction is conducted at elevated temperatures in a suitable solvent like toluene.
-
Incorporate a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly into the reaction mixture.
-
-
-
Steric Hindrance: The ortho-amino group on the benzaldehyde can present some steric hindrance, slowing down the initial nucleophilic attack by piperidine.
-
Troubleshooting:
-
Increase the reaction temperature to provide more kinetic energy for the molecules to overcome the activation barrier.
-
Use a slight excess of piperidine (1.1-1.2 equivalents) to shift the equilibrium towards the product.
-
-
Q2: My final product is contaminated with a significant amount of 2-(piperidin-1-yl)methanol. How can I prevent this?
A2: The formation of 2-(piperidin-1-yl)methanol indicates that the starting aldehyde is being reduced by the reducing agent before it can react with piperidine to form the imine.
-
Causality: This typically happens when a strong reducing agent, such as sodium borohydride (NaBH₄), is added too early or at too high a concentration.
-
Troubleshooting:
-
Stepwise Addition: Add the reducing agent only after confirming the formation of the imine by TLC or another analytical method.
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations as it is less reactive towards aldehydes and ketones but highly effective at reducing imines.[1]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction while minimizing aldehyde reduction.
-
Q3: I am observing a byproduct with a higher molecular weight than my desired product. What could it be?
A3: This is likely due to over-alkylation, where the newly formed secondary amine reacts with another molecule of 2-aminobenzaldehyde, leading to a tertiary amine byproduct.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of piperidine to ensure the complete consumption of the aldehyde.
-
Slow Addition of Aldehyde: If feasible, add the 2-aminobenzaldehyde slowly to a solution of piperidine and the reducing agent to maintain a low concentration of the aldehyde throughout the reaction.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Halobenzylamine with Piperidine
This route involves the displacement of a halogen (typically fluorine or chlorine) from a 2-halobenzylamine with piperidine.
Q1: My SNAr reaction is very slow or not proceeding to completion. What factors should I consider?
A1: The rate of SNAr reactions is highly dependent on several factors:
-
Leaving Group Ability: The reactivity of the halogen leaving group follows the trend F > Cl > Br > I for activated aromatic systems.[2] If you are using a 2-chlorobenzylamine, consider switching to the more reactive 2-fluorobenzylamine.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal as they can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of piperidine.[3]
-
Temperature: Increasing the reaction temperature will increase the rate of reaction. These reactions are often heated to 80-120 °C.
-
Base: The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate and deactivate the piperidine nucleophile.
Q2: I am observing the formation of elimination byproducts. How can I minimize this?
A2: While less common with aromatic systems compared to aliphatic ones, under harsh conditions (very high temperatures and a strong base), elimination reactions can occur, especially if there are benzylic protons that can be abstracted.
-
Troubleshooting:
-
Use a Milder Base: If you suspect elimination, switch from a strong base like potassium tert-butoxide to a milder one like potassium carbonate.
-
Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Q3: My workup is complicated by the presence of excess piperidine. How can I easily remove it?
A3: Excess piperidine is often used to drive the reaction to completion. It can be removed during the workup:
-
Aqueous Wash: Perform an acidic wash of the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). This will protonate the basic piperidine, forming a water-soluble salt that will partition into the aqueous layer. Be aware that your product, being a secondary amine, is also basic and may partition into the aqueous layer. To recover your product, you would then need to basify the aqueous layer and extract it back into an organic solvent.
-
Distillation: If the boiling point of your product is significantly higher than that of piperidine (106 °C), the excess piperidine can be removed by distillation under reduced pressure.
Part 2: Visualization of Reaction Pathways and Byproducts
The following diagrams illustrate the synthetic routes and the formation of common byproducts.
Reductive Amination Workflow
Caption: Reductive amination pathway and common byproducts.
Nucleophilic Aromatic Substitution Workflow
Caption: SNAr pathway and potential side reactions.
Part 3: Experimental Protocols & Data
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, combine 2-fluorobenzylamine (1.0 eq), piperidine (2.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in DMF (0.2-1.0 M).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with water (to remove DMF) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Relevant Route |
| Incomplete Reaction | Inefficient water removal | Use a Dean-Stark trap or add molecular sieves. | Reductive Amination |
| Low reaction temperature | Increase the reaction temperature. | Both | |
| Poor leaving group | Use 2-fluorobenzylamine instead of 2-chlorobenzylamine. | SNAr | |
| Formation of Alcohol Byproduct | Premature reduction of aldehyde | Use a milder reducing agent like STAB; add it after imine formation. | Reductive Amination |
| Over-alkylation | Reaction of product with starting material | Use a slight excess of piperidine; slow addition of aldehyde. | Reductive Amination |
| Deactivated Nucleophile | Protonation of piperidine by HX | Add a non-nucleophilic base (e.g., K₂CO₃). | SNAr |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley-Interscience.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Chemical Reviews, 49(2), 273–412.
-
Matassini, C., Clemente, F., & Cardona, F. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Current Organic Synthesis, 15(4), 456-475. [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2022). Hitchhiker's guide to reductive amination. RSC Advances, 12(35), 22699-22728. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalysts for Piperidine Synthesis from Pyridine
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Advanced Technical Guide for the Catalytic Hydrogenation of Pyridine to Piperidine
Introduction: The Enduring Importance of Piperidine Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals and agrochemicals.[1][2][3][4] Its synthesis via the catalytic hydrogenation of pyridine is the most direct and atom-economical route available.[2] This process, while conceptually simple, presents significant challenges. The inherent aromaticity of the pyridine ring demands potent catalysts and often harsh reaction conditions, while the Lewis basicity of the nitrogen atom in both the pyridine starting material and the piperidine product can lead to catalyst poisoning.[1][2][5]
This guide provides a comprehensive resource for troubleshooting and optimizing this critical transformation. It consolidates field-proven insights, quantitative data, and detailed protocols to empower you to overcome common hurdles and achieve high-yield, selective piperidine synthesis.
Catalyst Selection: A Comparative Overview
The choice of catalyst is paramount for successful pyridine hydrogenation. Platinum group metals (PGM) are highly effective, with rhodium, ruthenium, palladium, and nickel-based systems being the most common.[6][7]
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Rhodium (e.g., Rh/C, Rh₂O₃) | 40-80°C, 5-50 bar H₂ | High activity and selectivity under mild conditions.[1] Rh₂O₃ is stable and easy to handle.[1][8] | Higher cost. Can be sensitive to impurities. |
| Ruthenium (e.g., Ru/C, Ru/TiO₂) | 25-100°C, 10-80 bar H₂ | Robust, reusable, and provides excellent diastereoselectivity for substituted pyridines.[9] | May require higher pressures for complete conversion compared to Rhodium. |
| Palladium (e.g., Pd/C) | 25-100°C, 1-50 bar H₂ | Widely available and effective, especially with acidic additives.[2] Can be highly chemoselective.[10] | Prone to catalyst poisoning by nitrogen.[1] Often requires acidic conditions, which can be corrosive.[4][11] |
| Nickel (e.g., Raney® Ni, Ni/Al₂O₃) | 110-250°C, 20-100 bar H₂ | Cost-effective for industrial-scale production.[7][12] | Requires harsh conditions (high T & P).[7] Can promote C-N bond cleavage (over-reduction).[6] |
| Platinum (e.g., PtO₂, Pt/C) | 25-80°C, 50-70 bar H₂ | Effective for pyridines with sensitive functional groups.[13][14] | Can be less active than Rh or Ru for simple pyridine hydrogenation. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the catalytic hydrogenation of pyridine.
Q1: My reaction is stalled, showing incomplete conversion. What are the likely causes?
A1: Incomplete conversion is a frequent issue stemming from several factors:
-
Catalyst Deactivation: The lone pair of electrons on the nitrogen atom of both pyridine and piperidine can strongly coordinate to the metal active sites, effectively poisoning the catalyst.[1][5]
-
Insufficient Hydrogen Pressure/Temperature: The aromatic pyridine ring is highly stable. Mild conditions may be insufficient to drive the reaction to completion.[15] Saturation of aromatic rings often requires pressures above 30-80 bar and temperatures of 60-80°C.[13][15]
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring or poor mixing can limit the interaction between hydrogen gas, the liquid phase, and the solid catalyst surface, slowing down the reaction rate.
Q2: I'm observing significant byproduct formation, particularly ring-opened products like pentylamines. How can I improve selectivity?
A2: This phenomenon, known as "over-reduction" or hydrogenolysis, involves the cleavage of the C-N bond within the newly formed piperidine ring.[6]
-
Catalyst Choice is Key: Rhodium-based catalysts are renowned for their high selectivity in saturating the pyridine ring without promoting significant C-N bond cleavage.[6] While highly active, some Nickel catalysts are more prone to causing hydrogenolysis, especially at elevated temperatures.[6]
-
Moderate Your Conditions: High temperatures can provide the activation energy needed for the undesired C-N bond scission. Operating at the lowest effective temperature can significantly enhance selectivity for piperidine.
Q3: The catalyst seems to be deactivating quickly. What are the mechanisms and how can I mitigate this?
A3: Catalyst deactivation is a primary challenge. The main mechanism is strong coordination of the nitrogen lone pair to the catalyst's active metal sites.[1][5][16]
-
Acidic Additives: A common and effective strategy is to add a stoichiometric amount of an acid (e.g., acetic acid, HCl).[13][17] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst, thereby enhancing the reaction rate.[4][11][17]
-
Solvent Choice: Protic solvents like ethanol, methanol, or 2,2,2-trifluoroethanol (TFE) can facilitate the reaction and are often used.[1][6] Glacial acetic acid can serve as both a solvent and an acidic additive.[13]
-
Feedstock Purity: Impurities in the pyridine starting material, such as sulfur compounds from coal tar, can be potent catalyst poisons.[18] Ensure the purity of your starting materials.
Q4: Can I regenerate my deactivated catalyst?
A4: Catalyst regeneration is often possible and can significantly reduce costs. The procedure depends on the nature of the deactivation. For deactivation caused by surface deposits or strongly adsorbed species, a solvent wash at elevated temperatures can be effective.[19] This process can restore flow, reduce pressure drop in fixed-bed reactors, and improve overall catalyst activity, extending its usable life.[19] Specific protocols are often proprietary to catalyst manufacturers, but generally involve washing the catalyst bed with a suitable solvent (or even a stream of the product itself) under controlled temperature conditions to desorb poisoning species without damaging the catalyst structure.[19]
Visualizing the Process
Reaction Pathway
The hydrogenation proceeds stepwise, typically through dihydropyridine and tetrahydropyridine intermediates. Controlling conditions to favor the final product is key.
Caption: Troubleshooting decision tree for low piperidine yield.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and equipment.
Protocol 1: General Procedure using Rhodium on Carbon (Rh/C)
-
Materials: Pyridine substrate, 5% Rh/C catalyst, Ethanol (solvent), Hydrogen gas (high purity), High-pressure autoclave reactor.
-
Procedure:
-
To a glass liner for the autoclave, add the pyridine substrate (10 mmol).
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add 5% Rh/C (typically 1-5 mol% Rh relative to substrate).
-
Add anhydrous ethanol (e.g., 20 mL).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times to remove air.
-
Pressurize the autoclave to the desired pressure (e.g., 10-20 bar) with hydrogen.
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C).
-
Monitor the reaction by hydrogen uptake or by analyzing aliquots via GC-MS.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air; quench carefully.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude piperidine product, which can be purified further if necessary.
-
Protocol 2: Mild Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
[6] This protocol is particularly useful for functionalized pyridines under milder conditions. [1][8]
-
Materials: Pyridine substrate (0.8 mmol), Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%), 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL), Hydrogen gas (high purity), Autoclave reactor.
-
Procedure: [6] 1. To a glass vial with a magnetic stirrer, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg). [6] 2. Add anhydrous TFE (1 mL). [6] 3. Place the vial inside the autoclave. Purge the system with hydrogen gas three times. [6] 4. Pressurize the autoclave to 5 bar with hydrogen. [6] 5. Heat the reaction to 40 °C and stir for 16 hours. [6] 6. After completion, cool the autoclave, vent the hydrogen, and analyze the mixture directly or work up as described in Protocol 1. [6]
References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. Available from: [Link]
-
Piperidine - Wikipedia. Wikipedia. Available from: [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available from: [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - RSC Publishing. Available from: [Link]
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. Available from: [Link]
-
Effect of Surface Acidic and Basic Properties of the Supported Nickel Catalysts on the Hydrogenation of Pyridine to Piperidine. ACS Publications. Available from: [Link]
-
Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. Available from: [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available from: [Link]
-
Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions. Available from: [Link]
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. Available from: [Link]
- Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation. Google Patents.
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. Available from: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. Available from: [Link]
-
Piperidine Synthesis. - DTIC. Available from: [Link]
-
A New Synthesis of Piperidine. Canadian Science Publishing. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
Nickel-catalyzed enantioselective arylation of pyridine. The Doyle Group - Princeton University. Available from: [Link]
-
Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate. Available from: [Link]
-
Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate. Available from: [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH. Available from: [Link]
-
Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available from: [Link]
- Regeneration of a hydrogenation catalyst. Google Patents.
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Technical Support Center: Purification of Polar Benzylamine Compounds
Welcome to the technical support center for the purification of polar benzylamine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-troublesome molecules. The inherent basicity and polarity of benzylamines demand carefully considered purification strategies to achieve high purity and yield. This resource provides in-depth, troubleshooting-focused answers to common problems, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Normal-Phase Chromatography on Silica Gel
Question 1: My polar benzylamine is streaking severely (tailing) on my silica gel column/TLC plate. What's causing this and how can I fix it?
Answer:
This is the most common issue when purifying amines on silica gel. The root cause is a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This interaction leads to a secondary, non-ideal retention mechanism, causing the compound to elute slowly and unevenly, resulting in broad, tailing peaks that ruin separation.[2]
Caption: Decision tree for troubleshooting amine tailing on silica.
-
Add a Basic Modifier to the Mobile Phase: The most direct solution is to "deactivate" the acidic silanol sites by adding a stronger, competing base to your eluent.[1] This competing base will preferentially interact with the silica, allowing your benzylamine to elute based on polarity with minimal tailing.[3]
-
Protocol:
-
Prepare your standard mobile phase (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).
-
Add 0.1-2% triethylamine (TEA) by volume. TEA is volatile and easily removed under vacuum.
-
Alternatively, for very polar amines, prepare a stock solution of 10% ammonium hydroxide in methanol. Add 1-10% of this stock solution to your primary mobile phase (e.g., dichloromethane).[4]
-
Equilibrate your column with at least 5 column volumes of the modified mobile phase before loading your sample.
-
-
-
Change the Stationary Phase: If modifiers are insufficient or undesirable, switching to a more suitable stationary phase is the next logical step.
-
Amine-Functionalized Silica: These columns have basic amine groups bonded to the silica surface, which effectively shields the acidic silanols.[5][6] This often provides excellent peak shape without needing mobile phase modifiers.[5]
-
Alumina (Basic or Neutral): Alumina is a basic stationary phase and is a classic choice for purifying basic compounds like amines.[4]
-
-
Switch Purification Technique: For highly polar benzylamines, normal-phase chromatography may simply be the wrong tool. Consider an orthogonal approach like reverse-phase chromatography.
| Technique | Stationary Phase | Mobile Phase | Principle | Best For... |
| Normal-Phase | Silica (Polar, Acidic) | Non-polar (e.g., Hexane/EtOAc) | Separates based on polarity; polar compounds are retained longer. | Less polar benzylamines. |
| Reverse-Phase | C18 (Non-polar) | Polar (e.g., Water/Acetonitrile) | Separates based on hydrophobicity; non-polar compounds are retained longer.[7] | Polar, water-soluble benzylamines.[8] |
| Ion-Exchange | Charged Resin | Aqueous Buffer | Separates based on charge; cationic benzylamines bind to cation-exchange resins.[9] | Purifying amines from neutral or acidic impurities. |
Category 2: Reverse-Phase Chromatography (RPC)
Question 2: My polar benzylamine has no retention on a C18 column and elutes in the void volume. How can I get it to stick?
Answer:
This is a common problem for highly polar, hydrophilic compounds in reverse-phase chromatography (RPC).[10] The issue is that your benzylamine is too soluble in the polar mobile phase and has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.
-
Adjust Mobile Phase pH (The "2 pH Unit Rule"): The key is to control the ionization state of your benzylamine. To maximize retention on a C18 column, you want to make the amine as non-polar (hydrophobic) as possible. This is achieved by deprotonating the amine to its neutral, free-base form.
-
The 2 pH Unit Rule: To ensure an amine is >99% in its neutral form, the mobile phase pH should be at least 2 units above its pKa. For a typical benzylamine with a pKa of ~9.3, you would need a mobile phase pH of ~11.3.
-
Protocol:
-
Use a pH-stable column (e.g., hybrid or polymer-based C18) that can tolerate high pH. Standard silica-based C18 columns will dissolve above pH 8.
-
Prepare your aqueous mobile phase (e.g., water) and adjust the pH using a volatile base like ammonium hydroxide or by using a buffer like ammonium bicarbonate.[11]
-
Your organic phase will be acetonitrile or methanol. It is good practice to add the same buffer to both aqueous and organic phases to maintain consistent pH during gradient elution.[12][13]
-
Start with a high aqueous percentage (e.g., 95% Water w/ 0.1% NH4OH : 5% Acetonitrile) and gradually increase the organic phase percentage to elute your compound.
-
-
-
Use Ion-Pairing Chromatography: If high pH is not an option, you can add an ion-pairing reagent to the mobile phase. These reagents have a hydrophobic tail and an ionic head (e.g., a sulfonate). The ionic head pairs with your protonated (cationic) benzylamine, and the hydrophobic tail then interacts strongly with the C18 stationary phase, effectively increasing retention.
-
Caution: Ion-pairing reagents are notoriously difficult to remove from columns and can suppress MS signals. This should be used on a dedicated column.
-
-
Consider an Alternative Technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) with a reverse-phase type mobile phase (high organic). It is excellent for retaining very polar compounds that do not retain on C18.[4]
-
Category 3: Alternative & Advanced Purification Strategies
Question 3: I am trying to separate my polar benzylamine from other highly polar impurities (e.g., ureas, salts, polar starting materials). What are my options when standard chromatography fails?
Answer:
When dealing with complex mixtures of polar compounds, a single chromatographic step may be insufficient. Orthogonal purification techniques, which separate based on different chemical properties, are highly effective.
-
Acid-Base Extraction: This is a powerful and scalable workup technique to separate basic amines from acidic, neutral, or non-basic polar compounds.[14][15]
-
Protocol (Separating a Benzylamine from a Neutral Impurity):
-
Dissolve your crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously.
-
The basic benzylamine will be protonated to form a water-soluble hydrochloride salt (R-NH3+Cl-) and will move into the aqueous layer.[16] The neutral impurity remains in the organic layer.
-
Separate the layers. You can now discard the organic layer containing the impurity.
-
To recover your product, add the aqueous layer back to the separatory funnel and basify it by adding a base (e.g., 2M NaOH or solid Na2CO3) until the pH is >10.[17]
-
The benzylamine hydrochloride salt will be neutralized back to the free base, which will become insoluble in water.
-
Extract the free base back into a fresh portion of organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers, dry with an anhydrous salt (like Na2SO4), filter, and evaporate the solvent to yield the purified benzylamine.
-
-
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is ideal for purifying amines.[9]
-
Principle: You will use a Strong Cation Exchange (SCX) resin, which has negatively charged functional groups (e.g., sulfonic acid).[18][19]
-
Workflow:
-
Load: Dissolve the crude mixture in a low ionic strength solvent and load it onto the SCX column. The positively charged (protonated) benzylamine will bind tightly to the negative resin. Neutral and acidic impurities will pass through.
-
Wash: Wash the column with a solvent like methanol to remove any remaining unbound impurities.
-
Elute: Release the purified benzylamine from the resin by washing the column with a solution containing a competing base, such as 2M ammonia in methanol. The ammonia will displace your compound, which then elutes in a clean fraction.
-
-
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[20] It is a "normal-phase" like technique that offers very high speed and efficiency.[21] It is particularly effective for separating polar compounds, including amines, and is considered a green chromatography alternative due to reduced organic solvent consumption.[22][23]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Alternative Purification Techniques for Polar Amide Compounds. Benchchem.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today.
- Reddit. (2022, July 16). Alternative stationary phases. r/Chempros.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- ResearchGate. (n.d.). Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. ResearchGate.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC.
- Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
- Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.
- Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
- RSC Publishing. (2019, January 3). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing.
- Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry.
- ResearchGate. (2018, August 24). Using in-line ion-exchange impurity scavenging to improve flash purification efficiency. ResearchGate.
- ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus.
- Purolite. (n.d.). Ion Exchange Chromatography. Purolite.
- Benchchem. (n.d.). purification strategies for removing benzyl chloride from reaction mixtures. Benchchem.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate.
- PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
- YouTube. (2020, August 9). Separation of charged molecules by ion-exchange chromatography [Video]. YouTube.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. University of Colorado Boulder.
- Beijing Institute of Technology. (n.d.). STUDY ON PURIFICATION TECHNOLOGY OF BENZYLAMINE FROM FERMENTATION BROTH. Beijing Institute of Technology.
- Benchchem. (n.d.). Navigating the Challenges of Zylofuramine Purification: A Technical Support Guide. Benchchem.
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Technical Support Center: Synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine
Welcome to the technical support guide for the synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this transformation, empowering you to make informed, data-driven decisions in your laboratory.
Introduction: Strategic Considerations
The synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine presents a core challenge: the formation of a sterically hindered C(aryl)-N(piperidine) bond. The presence of a primary benzylamine group adds another layer of complexity, requiring careful strategic planning to avoid side reactions. The two most prevalent and effective strategies for constructing this molecule are the Palladium-catalyzed Buchwald-Hartwig amination and a multi-step sequence involving reductive amination. The choice of route often depends on starting material availability, scalability, and the specific challenges encountered.
This guide is structured to help you diagnose issues and select the optimal path forward. We will begin by addressing the most common and impactful challenges in a troubleshooting Q&A format, followed by detailed protocols and a broader FAQ section.
Troubleshooting Guide: From Low Yield to Optimized Purity
This section is designed as a first-response tool for common experimental failures. We address specific problems with explanations of their root causes and provide actionable solutions.
Scenario 1: Low or No Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success hinges on the precise interplay of several components.[1] Failure in this reaction is common if conditions are not meticulously optimized.
Q1: My Buchwald-Hartwig reaction with 2-bromobenzylamine and 3-methylpiperidine is failing. What is the most likely cause?
A1: The primary amine of 2-bromobenzylamine can interfere with the catalytic cycle in multiple ways, including catalyst inhibition and self-coupling. A more robust and higher-yielding strategy is to use a precursor to the benzylamine group, such as a nitrile or an aldehyde. The most reliable approach involves coupling 2-bromobenzonitrile with 3-methylpiperidine, followed by reduction of the nitrile. This protects the amine functionality until the key C-N bond is formed.
Q2: I've switched to 2-bromobenzonitrile, but my yield is still poor (<30%). Where should I focus my optimization efforts?
A2: The three most critical parameters for a successful Buchwald-Hartwig coupling are the catalyst-ligand system , the base , and the solvent .
-
Catalyst & Ligand: This is the heart of the reaction. For sterically hindered couplings like this one, bulky, electron-rich phosphine ligands are required. So-called "second-generation" and "third-generation" ligands (e.g., XPhos, RuPhos, SPhos) are often superior to older ligands like BINAP.[2][3] A weak catalyst system will lead to incomplete conversion and the prevalence of a key side reaction: hydrodehalogenation, where the bromo group is replaced by hydrogen.
-
Base: The base's role is to deprotonate the amine, allowing it to enter the catalytic cycle.[4] Its strength and solubility are critical. Sodium tert-butoxide (NaOtBu) is a strong, effective base for this purpose. If you observe decomposition of your starting material, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be beneficial, though potentially at the cost of reaction speed.
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene and 1,4-dioxane are the most common and effective solvents.[3] Water and oxygen will deactivate the palladium catalyst, halting the reaction.
Data-Driven Optimization of Buchwald-Hartwig Conditions
The following table summarizes a typical optimization study for the coupling of 2-bromobenzonitrile and 3-methylpiperidine, demonstrating the impact of ligand and base selection.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 25 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2.0) | Toluene | 100 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 78 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | >95 |
This data is illustrative, based on established principles for similar couplings.
Logical Flow for Buchwald-Hartwig Troubleshooting
The following diagram outlines a decision-making process for troubleshooting this critical reaction step.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Scenario 2: Issues with Nitrile Reduction
Q3: I have successfully synthesized 2-(3-Methyl-piperidin-1-yl)-benzonitrile, but the reduction to the benzylamine is giving me multiple products and a low yield.
A3: Nitrile reduction can be deceptively tricky. The primary challenges are preventing the formation of secondary and tertiary amine side products and ensuring complete conversion.
-
Choice of Reducing Agent: For a clean reduction, Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (like THF or Et₂O) is highly effective. However, it is non-selective and requires careful quenching. A safer and often cleaner alternative is catalytic hydrogenation.
-
Catalytic Hydrogenation: Using a catalyst like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is an excellent method.[5] To prevent the newly formed primary amine from reacting with intermediate imines (which leads to secondary amine impurities), the reaction is often performed in the presence of ammonia. The ammonia acts as a competitive inhibitor, minimizing the formation of "dimer" impurities.
Optimized Experimental Protocol: Buchwald-Hartwig Route
This protocol is a robust, field-tested starting point for synthesis.
Step 1: Buchwald-Hartwig Coupling of 2-Bromobenzonitrile and 3-Methylpiperidine
Caption: Experimental workflow for the Buchwald-Hartwig coupling step.
-
Setup: To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 eq), sodium tert-butoxide (1.5 eq), and anhydrous toluene.
-
Inert Atmosphere: Seal the flask and deoxygenate the mixture by bubbling argon through it for 15 minutes.
-
Reagent Addition: Add 3-methylpiperidine (1.2 eq) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reaction: Heat the mixture in an oil bath at 100-110°C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Transfer to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield 2-(3-methyl-piperidin-1-yl)-benzonitrile.
Step 2: Reduction of the Nitrile Intermediate
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the nitrile intermediate (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the flask to 0°C in an ice bath. Slowly add Lithium Aluminum Hydride (LAH) (1.5-2.0 eq) portion-wise. Caution: LAH reacts violently with water.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0°C. Carefully and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup). A granular precipitate should form.
-
Isolation: Stir for 30 minutes, then filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude 2-(3-Methyl-piperidin-1-yl)-benzylamine can be further purified by chromatography or crystallization if necessary.
Frequently Asked Questions (FAQs)
Q: Can I use 2-chlorobenzonitrile instead of 2-bromobenzonitrile? A: Yes, but aryl chlorides are significantly less reactive than aryl bromides in Buchwald-Hartwig aminations.[2] Their use typically requires more specialized, highly active (and often more expensive) catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, and may require higher temperatures and longer reaction times. For laboratory-scale synthesis, aryl bromides generally offer a more reliable starting point.
Q: My final product appears to be degrading upon storage. How can I store it properly? A: Benzylamines, particularly primary amines, can be susceptible to air oxidation over time, which may lead to the formation of imines and other colored impurities.[6] For long-term storage, it is best to keep the compound under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperatures (-20°C). If the material is a solid, ensuring it is fully dry is also critical.
Q: What is the best way to purify the final product? It has two basic nitrogen atoms. A: The presence of two basic centers can make column chromatography challenging due to streaking on silica gel. A common strategy is to add a small amount of triethylamine (~1%) to the eluent to suppress this interaction. An alternative and often more effective method for basic compounds is an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl) to protonate the amines and pull them into the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) until pH > 12 and extract the free-based product back into an organic solvent.[6]
Q: Are there any alternative synthetic routes? A: An alternative involves reductive amination between 2-aminobenzaldehyde and 3-methylpiperidine, followed by reduction of the resulting imine.[7][8] However, 2-aminobenzaldehyde is notoriously unstable. A more viable reductive amination approach could involve reacting 1-benzyl-3-methyl-4-piperidone with an ammonia source, but this is a more complex, multi-step route to construct the necessary piperidone starting material.[9] For its reliability and efficiency, the Buchwald-Hartwig approach on a nitrile precursor is generally preferred.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Thumbar, H., et al. Optimization parameters affecting reaction yield: Benzylamine concentration, temperature, and time. ResearchGate. [URL: https://www.researchgate.
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://www.ucl.ac.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [URL: https://www.acs.
- Day, J. E. H., et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022879/]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep. [URL: https://www.pearson.
- Reddit. How to purify Benzylamine? : r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/v808ma/how_to_purify_benzylamine/]
- Taillefumier, T., et al. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7612739/]
- Zhang, W. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758210/]
- Liu, H., et al. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. [URL: https://www.researchgate.net/publication/289354019_Synthesis_of_3-Methyl-1-2-1-piperidiny_phenyl-butyl_Amine]
- Unichem Laboratories Limited. An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents. [URL: https://patents.google.
- Ramírez-Lira, E., et al. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/128/05/0795-0800]
- Basnet, A., et al. Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288899/]
- Wang, J., et al. Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine. [URL: https://pubmed.ncbi.nlm.nih.gov/37567780/]
- The Hive Methods Discourse. reductive amination w/ n-methyl benzylamine- help! [URL: https://www.erowid.org/archive/rhodium/chemistry/methylbenzylamine.reductive.
- ResearchGate. Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol. [URL: https://www.researchgate.net/publication/232938384_Selection_and_Scale-Up_Evaluation_of_an_Alternative_Route_to_--3R4R-1-Benzyl-4-benzylaminopiperidin-3-ol]
- Method for preparing 4-piperidyl piperidine. Google Patents. [URL: https://patents.google.
- Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt. Google Patents. [URL: https://patents.google.
- Hopkins, B. A., et al. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8112117/]
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Google Patents. [URL: https://patents.google.
- Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [URL: https://www.organic-chemistry.org/namedreactions/imino-ene-reaction.shtm]
- Scribd. Failed Home Synthesis of Benzylamine, Writeup With Pictures. [URL: https://www.scribd.com/document/322525759/Failed-Home-Synthesis-of-Benzylamine-Writeup-With-Pictures]
- Guidechem. What is the synthesis process of 1-BENZYL-3-METHYL-4-PIPERIDONE? [URL: https://www.guidechem.com/cas-134/134988-72-4.html]
- Benchchem. Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. [URL: https://www.benchchem.com/product/b5658/synthesis]
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Technical Support Center: Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these critical synthetic transformations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in mechanistic insights to ensure the success of your experiments.
Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section is dedicated to identifying and resolving specific issues that arise during the synthesis of substituted piperidines. Each guide is structured in a question-and-answer format to directly address the problems you may be facing at the bench.
Reduction of Substituted Pyridines
The catalytic hydrogenation of pyridines is a direct and common route to piperidines. However, it is often plagued by incomplete reactions and the formation of byproducts.[1]
Question: My pyridine reduction is sluggish or incomplete. What are the primary causes and how can I drive the reaction to completion?
Answer:
Incomplete reduction of the pyridine ring is a frequent issue, often stemming from the aromatic stability of the starting material and potential catalyst deactivation.[2]
Probable Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen atom in pyridine can coordinate strongly to the metal catalyst, leading to catalyst inhibition or "poisoning".[2] Impurities from previous steps, such as sulfur-containing compounds, can also deactivate the catalyst. | 1. Increase Catalyst Loading: Incrementally increase the catalyst (e.g., PtO₂, Rh/C) loading.[3] 2. Purify Starting Material: Ensure the pyridine substrate is free from impurities by distillation or chromatography. 3. Use an Additive: The addition of an acid, like HCl, can protonate the pyridine nitrogen, preventing it from binding to the catalyst.[4] |
| Insufficient Reaction Conditions | The dearomatization of the pyridine ring has a significant activation energy barrier.[1] Insufficient temperature or hydrogen pressure may not be enough to overcome this. | 1. Increase Hydrogen Pressure: Gradually increase the H₂ pressure in the reaction vessel.[3] 2. Elevate Temperature: Carefully increase the reaction temperature, monitoring for potential side reactions.[3] 3. Choose a More Active Catalyst: Rhodium-based catalysts are often more effective than palladium for pyridine reduction.[5] |
| Formation of Stable Intermediates | Partial reduction can lead to the formation of stable dihydropyridine or tetrahydropyridine intermediates that are resistant to further reduction under the initial conditions.[1] | 1. Prolong Reaction Time: Monitor the reaction by GC-MS or TLC and extend the reaction time until full conversion is observed.[3] 2. Stepwise Reduction: Consider a two-step approach with different catalysts or conditions for the initial and final reduction stages. |
N-Alkylation of Piperidines
The introduction of substituents on the piperidine nitrogen is a key step in derivatization. However, this reaction can be complicated by over-alkylation and slow reaction rates.[6]
Question: I am observing significant formation of a quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can this be prevented?
Answer:
The formation of quaternary ammonium salts is a common side reaction resulting from the dialkylation of the piperidine nitrogen. This is particularly prevalent with highly reactive alkylating agents.[6]
Probable Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Excess Alkylating Agent | A high concentration of the alkylating agent increases the probability of the newly formed tertiary amine reacting further to form the quaternary salt.[7] | 1. Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[6] 2. Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration throughout the reaction.[7] |
| High Reactivity of Alkylating Agent | Alkyl iodides and bromides are highly reactive and can lead to rapid over-alkylation.[8] | 1. Use a Less Reactive Halide: If possible, switch to an alkyl chloride, which is generally less reactive.[8] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and minimize side products. |
| Inappropriate Base | The choice of base can influence the reaction outcome. A strong, non-nucleophilic base is often ideal. | 1. Select a Suitable Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[8] |
Visualizing the N-Alkylation Process
Caption: N-Alkylation of piperidine leading to the desired product and a common side product.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring within a tetrahydroisoquinoline or β-carboline framework.[9] However, achieving high diastereoselectivity can be challenging.[10]
Question: My Pictet-Spengler reaction is producing a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?
Answer:
Low diastereoselectivity in the Pictet-Spengler reaction is often a result of suboptimal reaction conditions that do not sufficiently differentiate the energy barriers for the formation of the different stereoisomers.[11]
Probable Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Reaction Temperature | Higher temperatures can lead to thermodynamic control, favoring the more stable diastereomer, or provide enough energy to overcome the selectivity barrier, resulting in a mixture.[10] | 1. Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to favor the kinetically controlled product.[10] |
| Acid Catalyst | The nature and concentration of the acid catalyst influence the geometry of the iminium ion intermediate, which in turn affects the facial selectivity of the cyclization.[10] | 1. Screen Catalysts: Evaluate different Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂) to find the optimal catalyst for your substrate.[11] |
| Solvent Effects | The solvent can influence the stability of the transition states leading to the different diastereomers.[10] | 1. Vary the Solvent: Experiment with solvents of varying polarity, such as toluene, dichloromethane, or acetonitrile.[10] |
| Use of Chiral Auxiliaries | For asymmetric synthesis, the absence of a chiral directing group will result in a racemic mixture. | 1. Introduce a Chiral Auxiliary: Attaching a chiral auxiliary to the β-arylethylamine can provide excellent stereocontrol.[12] |
Workflow for Optimizing Diastereoselectivity
Caption: A systematic workflow for optimizing the diastereoselectivity of a Pictet-Spengler reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the aza-Diels-Alder reaction for piperidine synthesis?
A1: The aza-Diels-Alder reaction can be complex, with the potential for a stepwise Mannich-Michael pathway competing with the concerted cycloaddition.[13] This can lead to a mixture of regioisomers and stereoisomers. The use of a Lewis acid can help to promote the desired concerted pathway and improve selectivity.[14]
Q2: In Dieckmann condensations to form piperidones, what is the most prevalent side reaction?
A2: The most common side reaction in the Dieckmann condensation is intermolecular condensation, leading to dimerization, especially when forming rings larger than six members.[15] Using a sterically hindered base in an aprotic solvent at lower temperatures can help to minimize this side reaction.[15]
Q3: Can oxidative side reactions occur during piperidine synthesis?
A3: Yes, the piperidine nitrogen is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen, which can lead to the formation of N-oxides.[11] To prevent this, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled solvents.[11]
Q4: What is a common issue when using reductive amination to synthesize piperidines?
A4: A common challenge in reductive amination is the formation of byproducts from the self-condensation of the aldehyde or ketone starting materials.[16] Additionally, if the intermediate imine is not efficiently reduced, it can be susceptible to hydrolysis or other side reactions. Careful selection of the reducing agent and reaction conditions is crucial.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general guideline for the reduction of a substituted pyridine using Adam's catalyst (PtO₂).
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.[3]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).[3]
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.[3]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol for Minimizing Over-Alkylation in N-Alkylation of Piperidine
This protocol is designed to favor mono-alkylation of the piperidine nitrogen.
-
Reaction Setup: Dissolve the piperidine (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in a polar aprotic solvent like acetonitrile (MeCN) under an inert atmosphere.[6][7]
-
Slow Addition of Alkylating Agent: Prepare a solution of the alkyl halide (1.0 eq) in MeCN. Add this solution to the reaction mixture dropwise using a syringe pump over several hours.[7]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can then be purified by column chromatography.
References
-
Lelyukh, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-20. Available at: [Link]
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ResearchGate. (n.d.). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Retrieved from [Link]
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Kim, D., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(4), 2093-2101. Available at: [Link]
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ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
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Olier, C., et al. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Tetrahedron, 66(30), 5599-5609. Available at: [Link]
-
ResearchGate. (n.d.). Partial and Complete Reduction of Pyridine and their Benzo Analogs. Retrieved from [Link]
-
Kim, D., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(4), 2093-2101. Available at: [Link]
-
YouTube. (2021). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. Retrieved from [Link]
-
ACS. (n.d.). Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]
-
Springer. (n.d.). The Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4037-4055. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
-
Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
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Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
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Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Diels-Alder Reactions of 1-Azadienes. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 355-362. Available at: [Link]
-
ResearchGate. (n.d.). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Technical Support Center: Managing Exotherms in Large-Scale Reductive Amination
Welcome to the Technical Support Center for managing thermal hazards during the scale-up of reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in controlling reaction exotherms. Our focus is on ensuring process safety, scalability, and product quality through a deep understanding of reaction thermodynamics and kinetics.
Section 1: Understanding the Exotherm in Reductive Amination
Reductive amination is a cornerstone of modern synthetic chemistry, prized for its efficiency in forming C-N bonds.[1][2][3] However, both key steps of the reaction—imine formation and subsequent reduction—can contribute to significant heat release. On a large scale, this exothermic nature poses a substantial safety risk, potentially leading to thermal runaway if not properly managed.[4][5][6]
A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, causing an uncontrolled increase in temperature and pressure.[4][6] This can result in equipment failure, release of toxic substances, and even explosions.[4] Therefore, a thorough understanding of the reaction's thermal profile is critical before attempting scale-up.[7][8]
Diagram 1: Heat Generation Pathways in Reductive Amination
Caption: A systematic approach to selecting an appropriate exotherm management strategy.
FAQ 3: What are the key parameters to monitor during a large-scale reductive amination?
Answer: Continuous monitoring is essential for safe operation. [9]Key parameters include:
-
Internal Reaction Temperature: This is the most critical parameter for tracking the exotherm.
-
Jacket Temperature: The difference between the internal and jacket temperatures indicates the rate of heat removal.
-
Reagent Addition Rate: Ensure this is maintained within the pre-defined safe limits.
-
Stirrer Speed and Power Draw: A change in viscosity can indicate a change in the reaction state.
-
Pressure: A rise in pressure can indicate gas evolution or boiling of the solvent. [4]
Section 4: Experimental Protocols
Protocol 1: Basic Reaction Calorimetry for Heat Flow Measurement
This protocol outlines a general procedure for determining the heat of reaction using a reaction calorimeter.
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge Initial Reagents: Charge the reactor with the aldehyde/ketone, amine, and solvent.
-
Equilibration: Allow the system to reach thermal equilibrium at the desired starting temperature.
-
Controlled Addition: Add the reducing agent at a slow, controlled rate that allows the cooling system to maintain a constant internal temperature (isothermal conditions).
-
Data Acquisition: Record the internal temperature, jacket temperature, and reagent addition rate throughout the experiment.
-
Calculation: The heat flow at any given time is calculated based on the heat transfer coefficient of the reactor, the area of heat transfer, and the temperature difference between the reactor and the jacket. The total heat of reaction is the integral of the heat flow over time.
Protocol 2: Safe Handling and Addition of Sodium Borohydride at Scale
CAUTION: Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas. [10][11]All operations should be conducted under an inert atmosphere in a well-ventilated area. [11][12]
-
Inerting: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Pre-formation of Imine: Add the aldehyde/ketone and amine to the solvent and stir to allow for imine formation. If necessary, use a dehydrating agent to drive the reaction to completion.
-
Portion-wise Addition: Add the sodium borohydride powder in small portions.
-
Temperature Monitoring: Carefully monitor the internal temperature after each addition. Do not add the next portion until the exotherm from the previous one has subsided and the temperature has returned to the setpoint.
-
Quenching: Once the reaction is complete, quench any remaining sodium borohydride by slowly adding a proton source (e.g., acetone or acetic acid) while maintaining cooling.
References
-
- National Institutes of Health (NIH)
-
- Benchchem
-
- RSC Publishing
-
- TSM TheSafetyMaster Private Limited
-
- ScienceDirect
-
- ACS Publications
-
- IChemE
-
- ResearchGate
-
- H.E.L Group
-
- Szabo-Scandic
-
- The University of Manchester
-
- Duke SMIF
-
- National Institutes of Health (NIH)
-
- lifechem pharma
-
- OSU Chemistry
-
- Sigma-HSE
-
- Western Carolina University
-
- Benchchem
-
- UCLA Health
-
- Sciencemadness Wiki
-
- X-MOL
-
- Benchchem
-
- ACS Catalysis
-
- ACS Omega
-
- Shaanxi Bloom Tech Co., Ltd.
-
- ResearchGate
-
- Wikipedia
-
- ChemicalBook
-
- Reddit
-
- Wikipedia
-
- Reddit
-
- Master Organic Chemistry
-
- Chemical Industry Journal
Sources
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal runaway - Wikipedia [en.wikipedia.org]
- 7. icheme.org [icheme.org]
- 8. helgroup.com [helgroup.com]
- 9. labproinc.com [labproinc.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. chemistry.osu.edu [chemistry.osu.edu]
Technical Support Center: Catalyst Poisoning in Pyridine Hydrogenation
Welcome to the Technical Support Center for Catalyst Poisoning in Pyridine Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation during the hydrogenation of pyridine and its derivatives.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q1: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes?
A1: A sudden or gradual loss of catalytic activity is a classic sign of catalyst poisoning. The primary culprits are substances that strongly adsorb to the catalyst's active sites, blocking them from reactant molecules. In pyridine hydrogenation, the most common poisons include:
-
Sulfur Compounds: Thiophenes, thiols, and even sulfates can severely deactivate noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh), even at parts-per-million (ppm) levels.[1][2]
-
Nitrogen Compounds: The pyridine substrate and the resulting piperidine product themselves can act as catalyst poisons due to the lone pair of electrons on the nitrogen atom, which strongly coordinates to the metal center.[3][4] Other nitrogen-containing impurities in your starting materials or solvents can also contribute to deactivation.[5]
-
Other Impurities: Heavy metals (e.g., mercury, lead, arsenic), carbon monoxide, and halide ions can also poison the catalyst surface.[2][5]
Q2: How can I confirm if catalyst poisoning is the issue?
A2: To diagnose catalyst poisoning, you can perform a controlled experiment. Run a baseline reaction with a trusted, pure substrate (e.g., cyclohexene) and fresh catalyst to establish its activity. Then, repeat the reaction with the addition of your pyridine substrate or other suspected poison. A significant drop in the reaction rate compared to the baseline strongly indicates poisoning.[4]
Issue 2: Poor Selectivity and Byproduct Formation
Q3: My reaction is producing significant byproducts instead of the desired piperidine derivative. How can I improve selectivity?
A3: Poor selectivity can be directly linked to catalyst poisoning. Poisons can alter the electronic properties of the catalyst's surface, favoring alternative reaction pathways.[1] For instance, partially poisoned sites might promote the formation of partially hydrogenated intermediates like di- or tetrahydropyridines, or even ring-opening byproducts.[6]
To improve selectivity, consider the following:
-
Catalyst Choice: The choice of metal and support is crucial. Rhodium and Ruthenium catalysts are often more resistant to poisoning and can be more effective for pyridine hydrogenation than Palladium.[1][7][8]
-
Reaction Conditions: Optimizing temperature, pressure, and solvent can significantly impact selectivity. Milder conditions (lower temperature and pressure) can sometimes favor the desired reaction over side reactions.[9]
-
Acidic Additives: Protonating the pyridine nitrogen with an acid (e.g., acetic acid, HCl) prevents it from binding to and poisoning the catalyst.[3][9] This can enhance both activity and selectivity.
Issue 3: Gradual Deactivation in Flow Chemistry Setups
Q4: I'm observing a gradual decrease in catalyst activity over time in my flow reactor. What's happening and how can I mitigate it?
A4: This is a typical manifestation of catalyst deactivation in a continuous flow system. The constant exposure of the catalyst bed to the pyridine substrate and any impurities leads to a progressive accumulation of poisons on the active sites.[4]
Strategies to mitigate this include:
-
Guard Beds: Implement an upstream guard bed with a sacrificial material to adsorb poisons before they reach the main catalyst bed.[4]
-
Feed Purification: Ensure the purity of your starting materials and solvents to minimize the introduction of contaminants.[2]
-
Catalyst Regeneration: Plan for periodic regeneration of the catalyst bed. The appropriate method will depend on the nature of the poison.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
A1: The most frequently encountered catalyst poisons are sulfur and nitrogen compounds. Sulfur compounds, even at trace levels, are particularly detrimental to noble metal catalysts.[1][2] The pyridine substrate and piperidine product are also well-known inhibitors due to the strong coordination of the nitrogen lone pair to the catalyst's metal centers.[3][4][7]
Q2: Can a poisoned catalyst be regenerated?
A2: In many cases, yes. The success of regeneration depends on the type of poison and the deactivation mechanism.
-
For coking (carbon deposition): A controlled oxidation (burn-off) at elevated temperatures can remove carbon deposits.[10]
-
For sulfur poisoning: Regeneration can be more challenging but may involve high-temperature treatment with hydrogen.[10]
-
For poisoning by nitrogen compounds: Washing the catalyst with appropriate solvents or acidic solutions can sometimes remove the adsorbed species.[4] A common procedure for regenerating a Pd/C catalyst involves washing with water, then an organic solvent like methanol, followed by drying.[4]
Q3: Are there situations where pyridine is intentionally used as a "poison"?
A3: Yes, in some synthetic applications, pyridine or related compounds are used as "controlled poisons" to modify a catalyst's activity and improve selectivity. For example, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned to prevent the over-reduction of an acyl chloride to an alcohol, stopping the reaction at the aldehyde stage.[4][11] Pyridine can also be used to selectively protect certain functional groups from hydrogenation.[4][12]
Q4: How does the choice of catalyst support affect its susceptibility to poisoning?
A4: The support can influence the catalyst's resistance to poisoning. For instance, a zirconia support may offer better performance in the presence of sulfur compared to a silica support for palladium catalysts.[1] The support can affect the dispersion of the metal particles and their electronic properties, which in turn influences their interaction with poisons.
Section 3: Experimental Protocols & Workflows
Protocol 1: Assessing Catalyst Poisoning
This protocol outlines a method to determine if your reaction is being inhibited by a poison.
Materials:
-
Hydrogenation catalyst (e.g., 10% Pd/C)
-
Standard substrate (e.g., cyclohexene)
-
Pyridine substrate (potential poison)
-
Solvent (e.g., ethanol)
-
Hydrogen source
-
Reaction vessel
-
Analytical instrument (GC or NMR)
Procedure:
-
Baseline Reaction:
-
To a reaction vessel, add the catalyst, standard substrate, and solvent.
-
Purge the vessel with hydrogen and begin the reaction under your standard conditions.
-
Monitor the reaction progress at regular intervals until completion.[4]
-
-
Poisoned Reaction:
-
Repeat the baseline reaction, but add a specific amount of your pyridine substrate to the mixture before introducing hydrogen.
-
Run the reaction under the identical conditions as the baseline.
-
Monitor the reaction progress in the same manner.[4]
-
-
Data Analysis:
-
Compare the reaction rates of the baseline and the poisoned reaction. A significant decrease in the rate of the poisoned reaction confirms catalyst inhibition.
-
Protocol 2: Regeneration of a Poisoned Pd/C Catalyst
This protocol provides a general procedure for regenerating a palladium on carbon catalyst that has been deactivated by organic or water-soluble impurities.
Materials:
-
Poisoned Pd/C catalyst
-
Deionized water
-
Methanol
-
Centrifuge and centrifuge tubes (or filtration apparatus)
-
Desiccator
Procedure:
-
Water Wash:
-
Suspend the poisoned catalyst in deionized water.
-
Agitate the slurry and then separate the catalyst by centrifugation or filtration.
-
Repeat this washing step 2-3 times to remove water-soluble impurities.[4]
-
-
Organic Solvent Wash:
-
Wash the water-rinsed catalyst with methanol 2-3 times, using centrifugation or filtration to separate the catalyst after each wash. This step removes organic residues.[4]
-
-
Final Water Wash and Drying:
-
After the methanol washes, wash the catalyst again with deionized water to remove residual methanol.
-
Remove the bulk of the water by centrifugation or filtration.
-
Dry the catalyst in a desiccator. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.[4]
-
-
Activity Test:
-
Test the activity of the regenerated catalyst using a standard hydrogenation reaction (as described in Protocol 1) to confirm the recovery of its catalytic performance.[4]
-
Section 4: Visualizations
Catalyst Deactivation Pathways
Caption: Mechanisms of catalyst deactivation in pyridine hydrogenation.
Troubleshooting Workflow for Low Activity
Caption: A logical workflow for troubleshooting decreased catalyst activity.
Section 5: Data Summary
Table 1: Relative Poisoning Effects of Different Compound Classes on Noble Metal Catalysts
| Poison Class | Severity | Common Examples | Susceptible Catalysts | Reference |
| Sulfur Compounds | High | Thiophenes, Thiols, H₂S | Pd, Pt, Rh, Ni | [1][2] |
| Nitrogen Compounds | Moderate to High | Pyridine, Piperidine, Amines | Pd, Pt, Rh, Ni | [3][4][13] |
| Heavy Metals | High | Hg, Pb, As | Pd, Pt, Ni | [2][5] |
| Carbon Monoxide | High | CO | Pd, Pt, Rh, Ni | [5] |
| Halides | Moderate | Cl⁻, Br⁻, I⁻ | Pd, Pt | [5] |
References
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem.
- Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
- Hydrogenation of pyrrole derivatives - Part V.
- Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides - Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
- Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization c
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
- Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchG
- Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities - ResearchG
- [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen C
- Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitrophenyl Compounds - Benchchem.
- Catalysts Deactivation, Poisoning and Regener
- Side-product formation in the hydrogenation of pyridine precursors - Benchchem.
- How to Prevent Catalyst Poisoning
- ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics.
- The Art of Heterogeneous Catalytic Hydrogen
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Selective Monoamine Transporter Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the discovery and optimization of selective monoamine transporter (MAT) inhibitors. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity and reproducibility of your data.
Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical targets for treating a wide range of neurological and psychiatric disorders.[1] Developing inhibitors with high affinity and, crucially, high selectivity is a significant challenge due to the structural homology among these transporters.[2] This guide provides a structured approach to overcoming these hurdles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Principles of MAT Inhibition
-
Assay Selection and Design
-
Understanding Selectivity
-
-
Troubleshooting Guides
-
Troubleshooting Radioligand Binding Assays
-
Troubleshooting Synaptosomal Uptake Assays
-
Addressing Poor or Unexpected Selectivity
-
-
Experimental Protocols
-
Protocol 1: Competitive Radioligand Binding Assay for MATs
-
Protocol 2: Synaptosomal [³H]-Dopamine Uptake Inhibition Assay
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the development of selective MAT inhibitors.
General Principles of MAT Inhibition
Q1: What is the fundamental difference between a MAT inhibitor and a MAT substrate (releaser)? A1: The primary difference lies in their mechanism of action and resulting neurochemical effect.
-
Inhibitors (e.g., cocaine, selective serotonin reuptake inhibitors (SSRIs)) act as competitive antagonists. They bind to the transporter's substrate recognition site (the S1 pocket) or an allosteric site, physically blocking the reuptake of the endogenous monoamine from the synaptic cleft.[1][3] This leads to an increase in the extracellular concentration of the neurotransmitter.
-
Substrates/Releasers (e.g., amphetamine) are also transported into the presynaptic neuron by MATs. Once inside, they disrupt the vesicular storage of monoamines, leading to a reversal of transporter function and a massive, non-vesicular efflux of neurotransmitters into the synapse.[1]
Q2: Why is achieving selectivity between DAT, NET, and SERT so challenging? A2: The primary challenge stems from the high degree of structural homology, particularly within the central substrate-binding (S1) pocket where most competitive inhibitors act.[2] Residues in this S1 site are highly conserved among the MATs.[3] Achieving selectivity often requires exploiting subtle differences in the amino acid residues within the S1 pocket or targeting less conserved regions in the extracellular vestibule or allosteric sites.[2]
Assay Selection and Design
Q3: What are the primary assays I should use to characterize my novel compound? A3: A two-pronged approach is standard and provides a comprehensive profile:
-
Radioligand Binding Assays: These assays measure the affinity (Kᵢ) of your compound for the transporter protein itself.[4] They are crucial for determining potency and are typically performed using cell membranes expressing the target transporter.
-
Synaptosomal Uptake Inhibition Assays: These assays measure the functional potency (IC₅₀) of your compound in inhibiting the transporter's activity—the actual uptake of a radiolabeled monoamine into nerve terminals (synaptosomes).[5][6] This provides a more physiologically relevant measure of functional inhibition.
Comparing the results from both assays provides a fuller picture of your compound's interaction with the transporter.[7]
Q4: Should I use whole cells or membrane preparations for my binding assays? A4: Both have their merits.
-
Membrane Preparations: This is the most common method. It isolates the transporter from intracellular machinery, providing a "cleaner" system to study the direct drug-transporter interaction. It is generally robust and high-throughput.[4]
-
Whole Cells: Using intact cells can provide a more physiologically relevant context, as the transporter is in its native membrane environment. However, this can introduce more variability and potential for non-specific binding to other cellular components.[7] For initial screening and affinity determination, membrane preps are often preferred for their simplicity and reproducibility.
Understanding Selectivity
Q5: How is selectivity for a MAT inhibitor quantified and reported? A5: Selectivity is reported as a ratio of the affinity (Kᵢ) or functional potency (IC₅₀) values for the off-target transporters relative to the primary target. For example, for a selective DAT inhibitor, you would report:
-
SERT/DAT Selectivity Ratio: Kᵢ (SERT) / Kᵢ (DAT)
-
NET/DAT Selectivity Ratio: Kᵢ (NET) / Kᵢ (DAT)
A higher ratio indicates greater selectivity for the target transporter (in this case, DAT). A compound is generally considered "selective" if this ratio is at least 10-fold, though higher selectivity (>100-fold) is often desired for therapeutic candidates.[8]
Q6: My compound is potent at my target transporter but shows activity at the other two MATs. What are my next steps? A6: This is a common scenario. The next steps involve structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of your lead compound, you can identify which parts of the molecule are responsible for binding to each transporter.[2] For example, subtle changes, like adding a methoxy group or altering stereochemistry, can dramatically shift selectivity.[9][10] This iterative process of synthesis and testing is central to optimizing selectivity.
Troubleshooting Guides
Even with established protocols, experimental issues can arise. This section provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Radioligand Binding Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) >20% of Total Binding | 1. Radioligand concentration too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. 4. Hydrophobic compound sticking to filters/plates. | 1. Ensure the radioligand concentration is at or below its Kd value.[11]2. Increase the concentration of the blocking agent (e.g., 0.5% Bovine Serum Albumin - BSA).[12]3. Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer.[11]4. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer. |
| Low Signal (Low Total Binding Counts) | 1. Degraded receptor preparation. 2. Inactive or degraded radioligand. 3. Insufficient receptor protein in the assay. 4. Incorrect buffer composition (pH, ions). | 1. Prepare fresh cell membranes. Verify receptor expression via Western blot.2. Check the expiration date of the radioligand. Store it properly, protected from light and at the correct temperature.3. Perform a protein titration to determine the optimal amount of membrane protein that gives a robust signal-to-noise ratio.[12]4. Verify the pH and ionic strength of your binding buffer. MAT binding is often sodium-dependent.[13] |
| Poor Reproducibility Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Uneven filtration or washing. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[14]2. Ensure all solutions are thoroughly mixed before and after addition to assay wells.3. Use a water bath or incubator to maintain a constant temperature. Allow all reagents to equilibrate to the assay temperature before starting.4. Ensure a consistent vacuum is applied during filtration and that all wells are washed for the same duration. |
Troubleshooting Synaptosomal Uptake Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low [³H]-Monoamine Uptake Signal | 1. Poor synaptosome viability. 2. Sub-optimal incubation temperature or time. 3. Incorrect buffer composition (e.g., lack of O₂ or glucose). 4. Degraded radiolabeled substrate. | 1. Prepare fresh synaptosomes on the day of the experiment. Keep them on ice at all times until the pre-incubation step.[5]2. Ensure the incubation is performed at 37°C for the optimal time (typically 5-10 minutes).[6] Too long an incubation can lead to substrate metabolism.3. Use a buffer saturated with 95% O₂/5% CO₂ and containing glucose as an energy source.[15]4. Verify the integrity and specific activity of your radiolabeled monoamine. |
| High Background (Uptake in presence of blocker) | 1. Ineffective blocker concentration. 2. Passive diffusion of radiolabel. 3. Insufficient washing. | 1. Ensure the concentration of the blocker (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT) is high enough to fully inhibit transport (typically 10 µM).[5]2. Stop the reaction quickly with a large volume of ice-cold buffer to minimize passive diffusion.[6]3. Ensure rapid and thorough washing on the filtration manifold. |
| High Variability in IC₅₀ Values | 1. Inconsistent timing of incubation steps. 2. Synaptosome concentration is not uniform across wells. 3. Compound solubility issues. | 1. Use a multichannel pipette and a precise timer to ensure all wells are incubated for the exact same duration. This is critical for kinetic assays.[6]2. Gently vortex the synaptosomal suspension before aliquoting to ensure a uniform concentration.3. Check the solubility of your test compound in the assay buffer. Use a small percentage of DMSO (typically <0.5%) if necessary and ensure the same concentration is in all wells, including controls. |
Addressing Poor or Unexpected Selectivity
Q: My compound was designed to be a selective SERT inhibitor, but it's showing high affinity for NET as well. Why might this be happening and how can I fix it?
A: This is a common challenge due to the significant overlap in the binding pockets of SERT and NET.
-
Causality: The structural features that confer affinity for SERT may also be favorable for binding to NET. For example, specific aromatic or hydrogen-bonding interactions may be conserved between the two transporters.[2]
-
Troubleshooting & Optimization Workflow:
-
Confirm the Result: Repeat the binding and functional assays for all three transporters to ensure the initial result is robust.
-
Structural Analysis: If a homology model or crystal structure is available, dock your compound into both SERT and NET. Analyze the predicted binding poses to identify key interactions. This can provide clues about which functional groups are contributing to NET affinity.[3]
-
Initiate SAR Campaign:
-
Stereochemistry: If your compound is a racemate, separate the enantiomers and test each one individually. Stereoselectivity can be a powerful tool for separating activity at different MATs.[10]
-
Systematic Modification: Make small, systematic changes to the molecule's periphery. For example, altering the position or nature of substituents on an aromatic ring can disrupt binding at one transporter while maintaining it at another.[2]
-
-
Consider Allosteric Modulation: Explore if modifications could shift the mechanism towards allosteric modulation, which can offer a different path to selectivity compared to competitive inhibition at the highly conserved S1 site.[1]
-
Experimental Protocols
These protocols provide a starting point for characterizing your compounds. Always optimize conditions for your specific experimental system.
Protocol 1: Competitive Radioligand Binding Assay for MATs
This protocol describes a filtration-based assay to determine the Kᵢ of a test compound at DAT, NET, or SERT using cell membranes.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (ice-cold).
-
Cell Membranes: Stably expressing hDAT, hNET, or hSERT.
-
Radioligand: e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT.
-
Non-specific Blocker: e.g., 10 µM Cocaine (for DAT), 10 µM Desipramine (for NET), 10 µM Paroxetine (for SERT).
-
Test Compound: Serial dilutions.
-
96-well plates, filter plates (e.g., GF/B), scintillation counter, and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of your test compound in binding buffer. Dilute the cell membrane preparation in ice-cold binding buffer to the desired concentration (e.g., 10-20 µg protein/well).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL binding buffer.
-
Non-Specific Binding (NSB): 50 µL of non-specific blocker.
-
Test Compound: 50 µL of each test compound dilution.
-
-
Add Radioligand: Add 50 µL of the radioligand (at a final concentration near its Kd) to all wells.
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the filter plate.
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.
-
Calculate percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)).
-
Plot % Inhibition vs. log[Test Compound] and use non-linear regression to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 2: Synaptosomal [³H]-Dopamine Uptake Inhibition Assay
This protocol measures the ability of a compound to inhibit dopamine uptake into striatal synaptosomes.
Materials:
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.
-
Uptake Buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.[16]
-
Radiolabeled Substrate: [³H]-Dopamine.
-
Test Compound: Serial dilutions.
-
Freshly dissected mouse or rat striatum.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh striatal tissue in ice-cold Homogenization Buffer.
-
Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 17,000 x g for 20 min at 4°C) to pellet the synaptosomes.[16]
-
Gently resuspend the synaptosomal pellet in ice-cold Uptake Buffer. Determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
Dilute the synaptosomal suspension to the desired concentration (e.g., 5-10 µg protein per well) in Uptake Buffer.
-
Add 400 µL of the synaptosome suspension to microcentrifuge tubes or a 96-well deep-well plate.
-
Add 50 µL of Uptake Buffer (for total uptake), blocker solution (for non-specific uptake), or test compound dilution to the appropriate tubes/wells.
-
Pre-incubate for 10 minutes at 37°C.[6]
-
-
Initiate Uptake:
-
Terminate Uptake:
-
Rapidly add 1 mL of ice-cold Uptake Buffer to each tube and immediately filter through a GF/B filter plate using a vacuum manifold.
-
Wash the filters 3 times with 1 mL of ice-cold buffer.
-
-
Counting and Analysis:
-
Dry the filters, add scintillation fluid, and count CPM.
-
Analyze the data as described in Protocol 1 to determine the IC₅₀ value for uptake inhibition.
-
Logical Relationship Diagram:
Caption: The iterative cycle of MAT inhibitor development.
References
- Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols.
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- Kortagere, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Comprehensive Pharmacology.
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- Sucic, S. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
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- Xue, W., et al. (2021). Recent Advances and Challenges of the Drugs Acting on Monoamine Transporters. Current Medicinal Chemistry.
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- Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters.
- [³H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. (2014). Journal of Neuroimmune Pharmacology.
- Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. (2017). Journal of Visualized Experiments.
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- Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. (2017). Journal of Visualized Experiments.
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- Recent Advances and Challenges of the Drugs Acting on Monoamine Transporters. (n.d.). Semantic Scholar.
- Torres, G.E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
- Development and validation of a yeast high-throughput screen for inhibitors of A 42 oligomerization. (2025).
- Froimowitz, M., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry.
- Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. (2010). Experimental and Clinical Psychopharmacology.
- Kozikowski, A. P., et al. (2000). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry.
- Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal Research Reviews.
- How can off-target effects of drugs be minimised? (2025).
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- BenchChem Technical Support. (2025). Strategies to enhance the signal-to-noise ratio in TAK-661 functional assays. BenchChem.
- Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. (2022). Biomolecules & Therapeutics.
- Dopamine transporter oligomerization: Impact of combining protomers with differential cocaine analog binding affinities. (2014).
- Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2026).
- Andersen, J., et al. (2010). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry.
- Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PLoS ONE.
- [(3)H] citalopram binding to serotonin transporter sites in minnow brains. (2009). Toxicology and Applied Pharmacology.
- Pletscher, A. (1968). THE IMPACT OF MONOAMINE RESEARCH ON DRUG DEVELOPMENT. ScienceDirect.
- Effects of Buffer Composition on Site-Specific Glycation of Lysine Residues in Monoclonal Antibodies. (2020). Journal of Pharmaceutical Sciences.
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Validation & Comparative
A Technical Guide to the Selectivity Profiling of Monoamine Transporter Inhibitors: A Comparative Analysis of a Novel Benzylamine Piperidine Derivative
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active compounds. The methodologies, data interpretation, and scientific rationale presented herein are grounded in established principles of pharmacology and are designed to provide a robust framework for similar investigations.
The Critical Role of Transporter Selectivity in CNS Drug Discovery
The monoamine transporters—DAT, SERT, and NET—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[5] They are the primary targets for a wide range of therapeutics used to treat psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[6]
The selectivity of a compound for one or more of these transporters is a key determinant of its therapeutic efficacy and side-effect profile. For instance, selective inhibition of SERT is the hallmark of SSRIs, the first-line treatment for major depressive disorder.[6] Conversely, dual inhibition of NET and DAT is the mechanism of action for some stimulants and antidepressants like bupropion. Therefore, the precise characterization of a new chemical entity's selectivity profile is a foundational step in the drug discovery pipeline.
Comparative Selectivity Profile
The inhibitory activity of compound 11b and the selected reference compounds against DAT, SERT, and NET is summarized in the table below. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) in nanomolars (nM). Lower values indicate higher binding affinity or inhibitory potency.
| Compound | DAT (Ki/IC50, nM) | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | Primary Activity | Reference |
| Compound 11b | 8.63 | ~1484 | ~417 | DAT Selective | [1] |
| Bupropion | 520 | >10000 | 520 | NDRI | [3] |
| Sertraline | 25 | 0.29 | 420 | SSRI | [3][4] |
| Atomoxetine | 1451 | 77 | 5 | SNRI | [2] |
Note: The SERT and NET Ki values for compound 11b are calculated from the provided selectivity ratios (SERT/DAT = 172 and NET/DAT = 48.4).[1]
From this data, it is evident that compound 11b is a potent and highly selective inhibitor of the dopamine transporter. Its affinity for DAT is significantly higher than that of bupropion and atomoxetine. While sertraline has a higher affinity for SERT, its affinity for DAT is noteworthy and contributes to its unique clinical profile.[3][4] The high selectivity of compound 11b for DAT over SERT and NET suggests its potential as a tool compound for studying dopamine-related pathways or as a lead scaffold for the development of DAT-selective therapeutics.[1]
Experimental Protocol: In Vitro Radioligand Binding Assay
The determination of a compound's binding affinity for monoamine transporters is typically achieved through in vitro radioligand binding assays. This method provides a direct measure of the interaction between the test compound and the transporter protein. The following is a detailed, step-by-step protocol representative of the methodology used to generate the data presented above.
Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, and NET using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Test compound (e.g., compound 11b)
-
Reference compounds (e.g., Bupropion, Sertraline, Atomoxetine)
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Workflow Diagram:
Caption: Radioligand binding assay workflow.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Harvest HEK293 cells expressing the transporter of interest (DAT, SERT, or NET).
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the appropriate volume of cell membrane preparation to each well.
-
For the test compound, prepare a series of dilutions to cover a range of concentrations. Add these to the appropriate wells.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known inhibitor (e.g., benztropine for DAT).
-
Initiate the binding reaction by adding the specific radioligand at a concentration near its Kd value.
-
-
Incubation:
-
Incubate the microplate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Framework for Selectivity Profiling
The process of characterizing a compound's selectivity involves a logical progression from initial screening to detailed kinetic analysis.
Caption: Logical flow of selectivity profiling.
Conclusion
The comprehensive selectivity profiling of novel chemical entities is paramount in modern drug discovery. The benzylamine piperidine derivative, compound 11b, demonstrates a highly potent and selective inhibitory profile for the dopamine transporter in vitro.[1] This level of selectivity distinguishes it from broader-spectrum agents like bupropion and compounds with primary targets elsewhere, such as sertraline and atomoxetine. The detailed experimental protocol provided offers a standardized and self-validating framework for researchers to conduct similar comparative analyses. The insights gained from such studies are crucial for guiding lead optimization, predicting in vivo pharmacology, and ultimately, developing safer and more effective therapeutics for CNS disorders.
References
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Kolhatkar, R. B., Ghorai, S. K., George, C., Reith, M. E. A., & Dutta, A. K. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205–2215. [Link]
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Dutta, A. K., Ghorai, S. K., & Reith, M. E. A. (2004). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3471. [Link]
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Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 106(44), 18473-18478. [Link]
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Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 636–645. [Link]
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
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- Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Current Pharmaceutical Design, 8(2), 113-127.
- Tatsumi, M., et al. (1997). Sertraline has a high affinity for dopamine transporters in human brain.
- Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
- Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics, 32 Suppl 1, 1-21.
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A Senior Application Scientist's Guide to the Validation of Monoamine Transporter Inhibitor Binding Affinity Assays
Introduction: The Critical Role of Monoamine Transporters in Drug Discovery
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial regulators of neurotransmission.[1][2][3] These transporters terminate synaptic signaling by clearing their respective neurotransmitters from the synaptic cleft.[4][5][6] Their integral role in brain function makes them primary targets for a wide range of therapeutics, from antidepressants to treatments for neurodegenerative diseases, as well as substances of abuse.[2][4][5][7] Consequently, the accurate and reliable determination of a compound's binding affinity and potency at these transporters is a cornerstone of modern neuroscience drug discovery.
This guide provides a comparative analysis of the predominant assay methodologies used to determine the binding affinity of inhibitors for monoamine transporters. As a senior application scientist, my goal is to not only present the "how" but also the "why" behind these techniques, offering insights into their validation, interpretation, and application in a research and development setting.
Fundamentals of Binding Affinity Assays
At its core, a binding affinity assay measures the strength of the interaction between a ligand (e.g., a drug candidate) and its molecular target (e.g., a monoamine transporter). This is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the target receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
In the context of inhibitor characterization, we are often interested in the inhibitor constant (Ki), which reflects the affinity of an unlabeled test compound for the receptor. This is commonly determined through competitive binding assays, where the test compound's ability to displace a labeled ligand (often a radioligand) is measured. The IC50 value, the concentration of the inhibitor that displaces 50% of the labeled ligand, is experimentally determined and then used to calculate the Ki using the Cheng-Prusoff equation.[1]
Comparative Analysis of Assay Methodologies
The choice of assay methodology for determining monoamine transporter inhibitor binding affinity is a critical decision, with each approach offering a unique balance of throughput, sensitivity, cost, and physiological relevance. Here, we compare the workhorse of academic research, the radioligand binding assay, with higher-throughput alternatives such as fluorescence-based assays and Scintillation Proximity Assays (SPA).
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays have long been considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and direct measurement of binding.[2][5][7] These assays typically involve incubating a biological sample containing the transporter (e.g., cell membranes from transfected cell lines or brain tissue homogenates) with a radiolabeled ligand and varying concentrations of an unlabeled inhibitor.[1]
The fundamental principle of a competitive radioligand binding assay is the competition between a labeled ligand (radioligand) and an unlabeled test compound for a finite number of receptors. By measuring the amount of radioligand bound at different concentrations of the test compound, we can determine the test compound's affinity for the receptor.
Caption: Principle of competitive radioligand binding.
Caption: Workflow for a typical radioligand binding assay.
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer and repeat. Finally, resuspend the washed membranes in a buffer containing a cryoprotectant and store at -80°C.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of DAT-expressing cell membranes (e.g., 5-20 µg protein).
-
50 µL of the test compound at various concentrations (or buffer for total binding).
-
50 µL of a specific radioligand for DAT (e.g., [³H]WIN 35,428) at a concentration close to its Kd.
-
For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[1]
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.[8]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
| Advantages | Limitations |
| High Sensitivity and Specificity: Radiolabeled ligands can be detected at very low concentrations. | Safety and Handling: Requires specialized facilities and training for handling radioactive materials.[10] |
| Direct Measurement of Binding: Directly quantifies the interaction between the ligand and the receptor. | Low Throughput: The filtration and washing steps are labor-intensive and not easily automated.[10] |
| Well-Established and Validated: A vast body of literature supports the use of this technique.[2] | Radioactive Waste Disposal: Generates radioactive waste that requires special disposal procedures. |
| Versatility: Can be used with a wide variety of receptors and ligands. | Potential for Radioligand-Specific Artifacts: The radiolabel itself could potentially alter the binding properties of the ligand. |
Fluorescence-Based Assays: High-Throughput Alternatives
To overcome the limitations of radioligand assays, particularly in high-throughput screening (HTS) settings, fluorescence-based assays have been developed.[11][12] These assays offer a non-radioactive alternative and are generally more amenable to automation.[13][14] A common approach for monoamine transporters is to use a fluorescent substrate that is transported into the cell, leading to an increase in intracellular fluorescence.[11][13] Inhibitors of the transporter will block the uptake of the fluorescent substrate, resulting in a decrease in the fluorescent signal.[3]
These assays measure the functional activity of the transporter rather than direct binding. A fluorescent substrate, which mimics endogenous monoamines, is taken up by cells expressing the target transporter.[13][14] The accumulation of the substrate inside the cells leads to an increase in fluorescence intensity, which can be measured on a plate reader.[12]
Caption: Principle of a fluorescence-based transporter uptake assay.
Caption: Workflow for a fluorescence-based transporter uptake assay.
-
Cell Plating: Seed HEK293 cells stably expressing human SERT (or other suitable cell lines like JAR cells) in a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer overnight.[13][15]
-
Compound Pre-incubation: Wash the cells with buffer and then pre-incubate with varying concentrations of the test inhibitor for a specified time (e.g., 10-30 minutes) at room temperature.[1]
-
Uptake Initiation: Add a fluorescent substrate solution (e.g., from a commercially available kit) to each well to initiate the uptake reaction.[13] This solution often contains a masking dye to quench extracellular fluorescence.[12]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) or at a single time point (endpoint read).[14]
-
Data Analysis:
-
Determine the rate of uptake (for kinetic reads) or the total fluorescence at the endpoint.
-
Normalize the data to controls (no inhibitor for 100% uptake, and a known potent inhibitor for 0% uptake).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
| Advantages | Limitations |
| Non-Radioactive: Eliminates the safety and disposal issues associated with radioactivity.[16] | Indirect Measurement: Measures transporter function (uptake) rather than direct binding, which can be influenced by other factors. |
| High-Throughput Amenable: The "mix-and-read" format is easily automated for screening large compound libraries.[13][14] | Potential for Compound Interference: Fluorescent compounds in the test library can interfere with the assay signal. |
| Real-Time Kinetics: Allows for the measurement of uptake rates in real-time.[13] | Substrate Dependence: The results can be dependent on the specific fluorescent substrate used. |
| Lower Cost: Generally less expensive to set up and run compared to radioligand assays. | Cell-Based Artifacts: The use of live cells introduces biological variability and potential for cytotoxicity to affect the results. |
Scintillation Proximity Assays (SPA)
Scintillation Proximity Assay (SPA) is a homogeneous radiometric assay technology that combines the sensitivity of radioisotopes with the ease of a non-separation, mix-and-read format.[17][18] This makes it a powerful tool for medium- to high-throughput screening campaigns.[18]
In an SPA for monoamine transporters, cell membranes expressing the transporter are coupled to SPA beads containing a scintillant.[19] When a radiolabeled ligand binds to the transporter on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that can be detected.[20][21] Unbound radioligand in the solution is too far away to excite the beads, so no separation step is required.[20][21]
Caption: Principle of the Scintillation Proximity Assay (SPA).
| Advantages | Limitations |
| Homogeneous Format: No separation of bound and free ligand is required, simplifying the workflow and making it amenable to automation.[17] | Requires Radiolabeling: Still relies on the use of radioactive materials, with the associated safety and disposal considerations. |
| High Sensitivity: Retains the high sensitivity of traditional radiometric assays. | Potential for Quenching: Colored compounds or other substances in the sample can quench the light signal. |
| Reduced Radioactive Waste: Generates less radioactive waste compared to filtration assays. | Cost of SPA Beads: The specialized SPA beads can be a significant cost factor. |
| Versatile: Can be adapted for a wide range of receptor-ligand binding and enzyme assays.[18][20] | Indirect Coupling: Requires efficient coupling of the transporter-containing membranes to the beads. |
Comparative Summary of Assay Methodologies
| Feature | Radioligand Binding Assay | Fluorescence-Based Assay | Scintillation Proximity Assay (SPA) |
| Principle | Competitive displacement of a radioligand | Inhibition of fluorescent substrate uptake | Proximity-based scintillation from radioligand binding |
| Detection | Radioactivity (Scintillation) | Fluorescence | Scintillation |
| Format | Heterogeneous (Filtration) | Homogeneous (Mix-and-read) | Homogeneous (Mix-and-read) |
| Throughput | Low | High | Medium to High |
| Sensitivity | Very High | High | High |
| Cost | Moderate (reagents), High (disposal) | Low to Moderate | High (beads) |
| Key Advantage | "Gold Standard", direct binding measurement | Non-radioactive, HTS-friendly | Homogeneous radiometric assay |
| Key Limitation | Safety, waste, low throughput | Indirect measurement, compound interference | Requires radiolabels, potential for quenching |
Validation of Monoamine Transporter Binding Assays
Regardless of the chosen methodology, rigorous validation is essential to ensure that the assay is reliable, reproducible, and fit for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation, which provide a framework for these studies.[22][23]
Key validation parameters include:
-
Specificity and Selectivity: The assay should be able to unequivocally measure the analyte of interest in the presence of other components. This is demonstrated by showing minimal binding or uptake in control cells that do not express the transporter and by using selective inhibitors to define non-specific binding.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are typically assessed by running quality control (QC) samples at multiple concentrations. For ligand-binding assays, the mean accuracy should generally be within ±20% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 20%.[22]
-
Linearity and Range: The assay should demonstrate a linear relationship between the concentration of the analyte and the response over a defined range. For competitive binding assays, this involves generating a full inhibition curve with a sufficient number of data points to accurately determine the IC50.
-
Robustness: The assay's performance should be unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during routine use.
Data Interpretation and Troubleshooting
Interpreting data from monoamine transporter binding assays requires a keen eye for detail and an understanding of potential pitfalls.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding | - Radioligand concentration too high- Inadequate washing- Hydrophobic binding of ligand to filters/plates | - Optimize radioligand concentration- Increase number and volume of washes- Add a blocking agent (e.g., BSA) to buffers |
| Low Signal-to-Noise Ratio | - Low transporter expression- Inactive enzyme/reagents- Incorrect buffer conditions (pH, ions) | - Use a cell line with higher transporter expression- Check reagent integrity and expiration dates- Optimize buffer composition |
| Poor Curve Fit (Shallow or Irregular Curves) | - Compound insolubility- Compound degradation- Complex binding kinetics | - Check compound solubility in assay buffer- Assess compound stability under assay conditions- Consider alternative binding models |
| High Well-to-Well Variability | - Inconsistent pipetting- Uneven cell plating- Edge effects in microplates | - Calibrate pipettes and use proper technique- Ensure a uniform cell monolayer- Avoid using the outer wells of the plate |
Conclusion: Selecting the Right Assay for Your Research Needs
The selection of an appropriate assay for determining monoamine transporter inhibitor binding affinity is a strategic decision that depends on the specific goals of the study.
-
For basic research and lead optimization , where high accuracy and a deep understanding of the binding mechanism are paramount, the radioligand binding assay remains the gold standard, despite its lower throughput and safety considerations.
-
For high-throughput screening (HTS) of large compound libraries, fluorescence-based uptake assays are the method of choice due to their speed, automation compatibility, and non-radioactive nature.
-
Scintillation Proximity Assays (SPA) offer a compelling middle ground, providing a homogeneous radiometric format that is suitable for medium- to high-throughput applications where the sensitivity of a radiolabel is desired without a cumbersome filtration step.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each methodology, coupled with rigorous assay validation, will empower researchers to generate high-quality, reliable data in their quest to develop novel therapeutics targeting the monoamine transporter family.
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Jørgensen, S., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]
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Kortagere, S., et al. (2013). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]
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Dahlin, J. L., et al. (2021). Analyzing Kinetic Binding Data. NCBI Bookshelf. [Link]
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Jørgensen, S., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Semantic Scholar. [Link]
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Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
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Engel, K., & Wang, J. (2005). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]
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Schicker, K., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. PubMed. [Link]
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Wang, X., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers. [Link]
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Wang, X., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed Central. [Link]
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Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]
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Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Biocompare. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Benzylamine Derivatives at the Dopamine Transporter
This guide provides an in-depth, technical comparison of benzylamine derivatives as ligands for the dopamine transporter (DAT), a critical protein in regulating dopaminergic signaling. An imbalance in this signaling is implicated in numerous neurological and psychiatric disorders, making DAT a key target for therapeutic development. We will explore the nuances of computational docking studies, offering a robust framework for researchers, scientists, and drug development professionals to evaluate and compare the binding of benzylamine-based compounds to DAT. This guide emphasizes the "why" behind the "how," grounding every step in scientific rationale to ensure methodological integrity and trustworthy results.
The Dopamine Transporter: A Prime Target for Neuromodulation
The dopamine transporter is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. Psychoactive substances like cocaine exert their effects by blocking DAT, leading to an accumulation of synaptic dopamine. Consequently, developing novel DAT inhibitors is a major focus in the search for treatments for conditions such as depression, ADHD, and substance abuse disorders.[1]
Benzylamine derivatives, particularly benztropine (BZT) analogues, represent a fascinating class of DAT inhibitors.[2] Unlike cocaine, many BZT analogues do not produce the same abuse-related behavioral effects, making them promising candidates for therapeutic development.[2][3] Understanding the subtle differences in how these molecules interact with the DAT binding site is paramount for designing next-generation therapeutics with improved efficacy and safety profiles. Molecular docking provides a powerful in silico tool to investigate these interactions at an atomic level.[4]
The Experimental Blueprint: A Validated Workflow for Comparative Docking
The following protocol outlines a self-validating system for the comparative docking of benzylamine derivatives against the dopamine transporter. The rationale behind each step is provided to foster a deeper understanding of the process.
Foundational Preparations: Setting the Stage for Accurate Docking
Protein Preparation:
The quality of the initial protein structure is a cornerstone of any reliable docking study.
-
Structure Retrieval: Obtain the crystal structure of the human dopamine transporter. A commonly used structure is PDB ID: 4M48, which captures the transporter in an outward-open conformation bound to a tricyclic antidepressant.[5][6][7]
-
Pre-processing: Using molecular modeling software such as AutoDockTools, UCSF Chimera, or Maestro, prepare the protein by:
-
Removing non-essential molecules: Delete water molecules, co-factors, and any co-crystallized ligands. This is done to create a clean binding site for the docking of the benzylamine derivatives.
-
Adding hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure to ensure correct ionization and hydrogen bonding patterns.
-
Assigning charges: Assign partial charges to the protein atoms (e.g., Kollman charges). Accurate charge distribution is critical for calculating electrostatic interactions, a key component of docking scores.[8]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[3]
-
Ligand Preparation:
Careful preparation of the ligands is equally crucial for a meaningful comparison.
-
Structure Generation: Obtain the 3D structures of the benzylamine derivatives to be studied. This can be done using chemical drawing software like ChemDraw or by retrieving them from databases such as PubChem.
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.
-
Charge Calculation: Assign Gasteiger charges to the ligand atoms. This is essential for the scoring function to accurately evaluate electrostatic interactions.
-
Torsional Degrees of Freedom: Define the rotatable bonds in each ligand. Allowing for ligand flexibility is a key feature of modern docking programs and is vital for exploring a wide range of binding poses.[9]
-
File Format Conversion: Save the prepared ligands in the PDBQT format.
The Docking Simulation: Probing the Binding Site
This guide utilizes AutoDock Vina, a widely used and validated open-source docking program, due to its speed and accuracy.
-
Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of interest within DAT. The binding site for benztropine and its analogues is known to overlap with the central dopamine binding site, located between transmembrane helices 1, 3, 6, and 8.[5][10] The grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Running AutoDock Vina: Execute the docking simulation from the command line. Vina will systematically explore different conformations and orientations of the ligand within the binding site, calculating a binding affinity score for the most favorable poses.
-
Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the higher the predicted binding affinity.
The following diagram illustrates the generalized workflow for these comparative docking studies:
Caption: A generalized workflow for comparative docking studies.
Comparative Analysis: Unveiling Structure-Activity Relationships
A key aspect of this guide is the direct comparison of docking results with experimental data. While docking scores provide a valuable estimation of binding affinity, they are not a direct measure of it.[11] Therefore, it is essential to correlate these computational predictions with experimentally determined binding affinities, such as Ki or IC50 values, to validate the docking protocol and gain meaningful insights into the structure-activity relationships (SAR).[12]
The table below presents a comparative summary of experimental binding affinities for a series of benztropine analogues. This data highlights how substitutions on the benzylamine core influence DAT binding.
| Compound | R1 | R2 | R3 | R4 | DAT Ki (nM)[2] |
| Benztropine | H | H | H | H | 29 |
| Analogue 1 | 4'-F | H | H | H | 13 |
| Analogue 2 | 4'-Cl | H | H | H | 8.5 |
| Analogue 3 | 4'-CH3 | H | H | H | 25 |
| Analogue 4 | 3',4'-diCl | H | H | H | 14 |
| Analogue 5 | H | 2-Cl | H | H | 129 |
| Analogue 6 | H | H | N-CH2CH3 | H | 25 |
| Analogue 7 | H | H | N-CH2CH2CH3 | H | 28 |
Note: This table is a representation of data available in the literature. Direct comparison of docking scores requires performing the docking simulations as described in the protocol.
From the experimental data, a clear SAR emerges:
-
Aromatic Substitution: Small, electron-withdrawing substituents at the 4'-position of the phenyl ring (e.g., F, Cl) generally enhance binding affinity for DAT.[1]
-
Steric Hindrance: Bulky substituents or substitutions at other positions on the phenyl rings can be detrimental to binding.
-
N-Substitution: Modifications to the tropane nitrogen are generally well-tolerated, suggesting this region is more exposed to the solvent.[2]
The Molecular Pas de Deux: Key Interactions in the DAT Binding Site
The docking poses reveal the specific molecular interactions that underpin the observed binding affinities. For many benzylamine derivatives, the binding is characterized by a combination of hydrophobic and polar interactions within the central binding pocket of DAT.
Key interacting residues in the DAT binding site (based on PDB: 4M48 and related studies) often include:
-
Transmembrane Helix 1 (TM1): Asp79, Val80, Tyr88
-
Transmembrane Helix 3 (TM3): Val152, Tyr156
-
Transmembrane Helix 6 (TM6): Phe320, Val321, Ser324
-
Transmembrane Helix 8 (TM8): Ser422, Gly423
The following diagram illustrates a generalized view of these critical interactions:
Caption: Key molecular interactions of a benzylamine derivative in the DAT binding site.
The protonated amine of the benzylamine core often forms a crucial ionic interaction or hydrogen bond with Asp79 in TM1.[10] The aromatic rings typically engage in hydrophobic and π-π stacking interactions with residues like Tyr156 and Phe320.[8] Additional hydrogen bonds, for instance with Ser422, can further stabilize the binding pose. The specific pattern of these interactions will vary between different derivatives, explaining their differing binding affinities and pharmacological profiles.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of benzylamine derivatives at the dopamine transporter. By integrating a robust computational protocol with experimental data, researchers can elucidate the nuanced structure-activity relationships that govern ligand binding. The insights gained from such studies are invaluable for the rational design of novel DAT inhibitors with tailored pharmacological properties.
Future studies should aim to expand the diversity of benzylamine scaffolds investigated and employ more advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic nature of ligand-protein interactions and their impact on transporter conformation. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
- Zhen, J., & Reith, M. E. (2002). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorganic & Medicinal Chemistry, 10(7), 2195-2203.
- Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024.
- Izenwasser, S., & Newman, A. H. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.
- Chen, N., & Reith, M. E. (2006). INTERACTION OF COCAINE-, BENZTROPINE-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS: MOLECULAR FEATURES THAT DIFFERENTIALLY DETERMINE ANTAGONIST BINDING PROPERTIES. Journal of Neurochemistry, 96(5), 1454-1466.
- Haddad, Y. (2017). Molecular docking inside channel of neurotransmitter transporters.
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS One, 6(10), e26237.
- Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism.
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Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]
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Indian Institute of Science. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). 4M48: X-ray structure of dopamine transporter elucidates antidepressant mechanism. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
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Protein Data Bank Japan. (n.d.). 4m48 - X-ray structure of dopamine transporter elucidates antidepressant mechanism - Experimental details. Retrieved from [Link]
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Protein Data Bank Japan. (n.d.). PDB-4m48: X-ray structure of dopamine transporter elucidates antidepressant... - Yorodumi. Retrieved from [Link]
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A Researcher's Guide to Comparing In Vitro and In Vivo Efficacy of Novel Dopamine Reuptake Inhibitors
In the pursuit of novel therapeutics for neurological and psychiatric disorders, dopamine reuptake inhibitors (DRIs) represent a critical class of compounds.[1][2] Their mechanism, which involves blocking the dopamine transporter (DAT) to increase extracellular dopamine levels, holds promise for treating conditions like Parkinson's disease, depression, and ADHD.[2][3][4] However, the journey from a promising molecule in a test tube to a clinically effective drug is fraught with challenges. A rigorous, multi-tiered evaluation process, beginning with in vitro assays and progressing to in vivo models, is essential to identify candidates with true therapeutic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the in vitro and in vivo efficacy of novel DRIs. We will delve into the core experimental protocols, the rationale behind their selection, and the critical process of correlating data between these distinct but complementary stages of drug discovery.
The Dopamine Transporter (DAT): The Primary Target
The dopamine transporter is a protein embedded in the membrane of presynaptic neurons.[5][6] Its primary function is to pump dopamine from the synaptic cleft back into the neuron, a process crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis.[3][5] DRIs exert their effects by binding to DAT and inhibiting this reuptake process, thereby prolonging the presence of dopamine in the synapse and enhancing its signaling.[3][5][7] Understanding this mechanism is fundamental to designing and interpreting the efficacy assays described below.
Caption: Mechanism of Dopamine Reuptake and Inhibition by a Novel DRI.
Part 1: In Vitro Efficacy Assessment: The Initial Litmus Test
In vitro assays are the cornerstone of early-stage drug discovery. They offer a controlled, high-throughput environment to determine a compound's direct interaction with its target. For DRIs, the two most critical in vitro experiments are radioligand binding assays and synaptosomal uptake assays.[8][9]
Key Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a novel compound for the dopamine transporter. A lower Ki value indicates a higher binding affinity.
-
Causality: This assay is a direct measure of how tightly a compound binds to the DAT. It is a primary indicator of a drug's potential potency. High affinity is often a prerequisite for effective inhibition.
-
Methodology:
-
Preparation of Membranes: Membranes expressing DAT are prepared from cell lines (e.g., HEK293 cells transfected with the human DAT gene) or from brain tissue rich in dopamine terminals (e.g., striatum).[10]
-
Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the novel, unlabeled test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound.[10][11] The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8][10]
-
2. Synaptosomal [³H]Dopamine Uptake Assay
-
Objective: To measure the functional potency (IC₅₀) of a novel compound in inhibiting the uptake of dopamine into nerve terminals.
-
Causality: While binding affinity (Ki) is crucial, it doesn't always perfectly correlate with functional inhibition.[8] This assay measures the actual ability of the compound to block the transporter's function, providing a more direct assessment of its efficacy as an inhibitor.
-
Methodology:
-
Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals, are isolated from dopamine-rich brain regions (e.g., striatum) of rodents.[12][13][14] These preparations contain functional DATs.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the novel test compound.
-
Uptake Initiation: A known concentration of radiolabeled dopamine ([³H]DA) is added to initiate the uptake process.[13][15]
-
Termination and Measurement: After a short incubation period, the uptake is stopped by rapid filtration and washing with ice-cold buffer. The amount of [³H]DA taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC₅₀) is calculated. To ensure specificity for DAT, inhibitors for norepinephrine and serotonin transporters (e.g., desipramine) are often included in the assay buffer.[15]
-
Data Presentation: Comparing Novel DRIs
Quantitative data from these assays should be summarized for clear comparison.
| Compound | DAT Binding Affinity (Ki, nM) | DA Uptake Inhibition (IC₅₀, nM) | Selectivity (NET Ki / DAT Ki) | Selectivity (SERT Ki / DAT Ki) |
| Novel DRI-A | 2.5 | 5.8 | >1000 | >1500 |
| Novel DRI-B | 15.7 | 35.2 | >500 | >800 |
| Cocaine | ~390 | ~510 | ~5 | ~8 |
| Methylphenidate | ~390 | ~150 | ~20 | ~100 |
Note: Data for Cocaine and Methylphenidate are approximate values from the literature for comparative purposes.[7]
Part 2: In Vivo Efficacy Assessment: Validation in a Living System
A compound that performs well in vitro must then prove its mettle in a complex biological system. In vivo studies are indispensable for assessing a drug's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), its ability to cross the blood-brain barrier, and its ultimate effect on neurochemistry and behavior.[16][17]
Key Experimental Protocols
1. In Vivo Microdialysis
-
Objective: To directly measure the concentration of extracellular dopamine in specific brain regions of a freely moving animal following administration of a novel DRI.
-
Causality: This is the most direct method to confirm that the DRI is engaging its target in the brain and producing the intended neurochemical effect—an increase in synaptic dopamine.[18][19] It provides crucial information on the magnitude and duration of the drug's action.
-
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a dopamine-rich brain area, such as the nucleus accumbens or striatum.[18]
-
Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid. Small molecules, including dopamine, from the brain's extracellular fluid diffuse across the membrane and are collected in the outgoing fluid (the dialysate).[19][20]
-
Drug Administration: After a baseline collection period, the novel DRI is administered (e.g., via intraperitoneal injection).
-
Analysis: Dialysate samples are collected at regular intervals and analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the dopamine concentration.[20][21]
-
Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline measurement.
-
2. Locomotor Activity Test
-
Objective: To assess the behavioral effects of a novel DRI by measuring changes in an animal's spontaneous movement.
-
Causality: Increased dopamine signaling in brain regions like the nucleus accumbens is strongly associated with an increase in locomotor activity.[22] This test serves as a behavioral correlate of the neurochemical changes measured by microdialysis and is a hallmark of psychostimulant-like drugs.[22][23][24]
-
Methodology:
-
Habituation: An animal (typically a mouse or rat) is placed in an open-field arena and allowed to acclimate for a period.
-
Drug Administration: The animal is administered the novel DRI or a vehicle control.
-
Data Collection: The animal is returned to the arena, and its movement is tracked for a set duration using automated systems with infrared beams or video tracking software.[25]
-
Data Analysis: Key parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are quantified and compared between the drug-treated and control groups.
-
Data Presentation: Correlating Neurochemistry and Behavior
| Compound | Dose (mg/kg, i.p.) | Peak Extracellular DA Increase (% of Baseline) | Peak Increase in Locomotor Activity (% of Control) |
| Novel DRI-A | 3 | 450% | 380% |
| Novel DRI-B | 10 | 250% | 180% |
| Cocaine | 10 | ~400% | ~350% |
Note: Data is hypothetical and for illustrative purposes.
Bridging the Gap: The In Vitro to In Vivo Correlation
The ultimate goal is to establish a strong correlation between in vitro potency and in vivo efficacy. However, this is often not a simple one-to-one relationship.[26][27] A compound with high in vitro affinity and potency might fail in vivo for several reasons.
Caption: The drug discovery workflow from in vitro screening to in vivo validation.
Key Factors Influencing the Correlation:
-
Blood-Brain Barrier (BBB) Penetration: The compound must be able to cross the BBB to reach its target in the central nervous system.[17] Poor BBB penetration is a common reason for in vivo failure.
-
Pharmacokinetics (PK): A drug's half-life, metabolism, and clearance rates determine its concentration and duration of action at the target site. A compound that is rapidly metabolized may not achieve sufficient concentrations in the brain to be effective.
-
Off-Target Effects: A compound may bind to other receptors or transporters, leading to unforeseen side effects or a dampened primary effect.
-
The "Free Drug" Hypothesis: Only the unbound concentration of a drug in the brain is available to interact with its target.[26] High plasma protein binding can limit the amount of free drug that reaches the brain.
Case Study: Novel DRI-A vs. Novel DRI-B
In our example tables, Novel DRI-A shows higher affinity and potency in vitro compared to Novel DRI-B . This superior in vitro profile translates to a more potent in vivo effect, where a lower dose of DRI-A produces a greater increase in both extracellular dopamine and locomotor activity. This suggests that DRI-A likely has favorable pharmacokinetic properties, allowing its high in vitro potency to be realized in vivo. Conversely, if DRI-A had failed to show significant in vivo effects, it would point towards issues like poor BBB penetration or rapid metabolism, necessitating further medicinal chemistry optimization.
Conclusion
The evaluation of novel dopamine reuptake inhibitors requires a systematic and logical progression from high-throughput in vitro assays to complex in vivo models. While in vitro binding and uptake assays are essential for determining a compound's potency and affinity at the molecular level, they are only the first step. In vivo microdialysis and behavioral studies provide the crucial validation that the compound can access its target in the brain and elicit the desired neurochemical and functional responses. By carefully designing these experiments and critically analyzing the correlation between in vitro and in vivo data, researchers can more effectively identify and advance the most promising DRI candidates for the treatment of devastating neurological and psychiatric disorders.
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A Researcher's Guide to Off-Target Profiling: A Case Study of 2-(3-Methyl-piperidin-1-yl)-benzylamine
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 2-(3-Methyl-piperidin-1-yl)-benzylamine. In drug discovery, understanding a compound's selectivity is paramount; off-target interactions can lead to unforeseen side effects or even reveal new therapeutic opportunities.[1] This document is structured not as a rigid protocol, but as a strategic guide, explaining the scientific rationale behind each experimental step, from initial target selection to functional validation. Our objective is to equip researchers with the necessary tools and insights to conduct a thorough and self-validating cross-reactivity study.
Part 1: The Rationale for Target Selection
The chemical structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine contains two key pharmacophores: a piperidine ring and a benzylamine moiety. These structural motifs are prevalent in a wide range of clinically approved drugs and are known to interact with various biological targets.[2][3] A hypothesis-driven approach to selecting a screening panel is therefore essential for an efficient investigation.
-
The Piperidine Scaffold: As a "privileged scaffold" in medicinal chemistry, the piperidine ring is found in numerous CNS-active drugs.[3] Its conformational flexibility allows it to adapt to the binding pockets of diverse receptors, enhancing biological activity and improving pharmacokinetic properties.[3][4] This structural feature suggests a high likelihood of interaction with G-protein coupled receptors (GPCRs), particularly those in the central nervous system.
-
The Benzylamine Moiety: Benzylamine derivatives have been shown to interact with monoamine transporters and receptors.[5] Specifically, they are known to inhibit the uptake of catecholamines like norepinephrine and dopamine.[5] Furthermore, related N-Benzyl-2-phenylethylamine derivatives are known to have high affinity for serotonin receptors, such as 5-HT2A.[6]
Based on this structural analysis, a primary screening panel should prioritize monoaminergic systems. A broader safety screen is also crucial to identify potentially harmful off-target activities early in development.[7] Therefore, we recommend a panel that includes:
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin Receptors (especially 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3)[8]
-
Adrenergic Receptors (α1, α2, β1, β2)
-
Monoamine Transporters (DAT, NET, SERT)[9]
-
Histamine Receptors (H1, H2, H3)
-
Sigma Receptors (σ1, σ2)[8]
For comprehensive safety pharmacology, established commercial panels like the Eurofins SafetyScreen44™ provide a cost-effective way to assess interactions against a wide range of well-validated targets known to be implicated in adverse drug reactions.[10][11]
Part 2: Experimental Design for Profiling
A robust cross-reactivity assessment employs a tiered approach, beginning with broad binding assays to identify potential interactions, followed by functional assays to determine the nature of those interactions (i.e., agonist, antagonist, or inverse agonist).
Tier 1: Primary Screening with Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[12] The fundamental principle is competitive displacement, where the test compound competes with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.
Caption: Workflow for a competitive radioligand binding assay.
This protocol is a generalized procedure and must be optimized for each specific receptor-radioligand pair.
-
Receptor Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[13]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[13]
-
-
Assay Setup (96-well format):
-
To each well, add the following in sequence:
-
150 µL of the prepared receptor membrane suspension (typically 3-120 µg protein/well).[13]
-
50 µL of the test compound at various concentrations (usually a 10-point, half-log dilution series) or buffer for total binding controls. For non-specific binding (NSB) wells, add a high concentration of a known, unlabeled ligand.[13][14]
-
50 µL of the radioligand, diluted in assay buffer to a final concentration at or near its Kd value.[14][15]
-
-
The final assay volume is 250 µL.[13]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (typically 60 minutes), often with gentle agitation.[13]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove unbound radioligand.[13][14]
-
-
Quantification and Data Analysis:
-
Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a microplate scintillation counter.[13]
-
Subtract the NSB counts from all other wells to determine specific binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Tier 2: Functional Characterization with Cell-Based Assays
A significant binding affinity (e.g., Ki < 1 µM) at an off-target receptor necessitates functional testing. Functional assays determine whether the compound's binding event leads to a cellular response, classifying it as an agonist (activates the receptor), antagonist (blocks the agonist from activating the receptor), or inverse agonist (reduces the receptor's basal activity).[16] These assays provide an essential orthogonal approach to confirm the in vitro pharmacology profile.[17]
For GPCRs, functional activity is typically measured by quantifying the downstream second messengers produced upon receptor activation.[17][18]
Caption: Common GPCR functional assay signaling pathways.
This protocol outlines a method using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Cell Culture:
-
Use a cell line stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Seed cells into 384-well plates and grow to near confluence.
-
-
Agonist Mode Assay:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).
-
Add the test compound across a range of concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the test compound for a set period.
-
Add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC80).
-
Incubate as in the agonist mode.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
For agonist mode, plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Part 3: Data Interpretation and Presentation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across multiple targets. This allows for a rapid assessment of the compound's selectivity profile.
Table 1: Hypothetical Cross-Reactivity Profile of 2-(3-Methyl-piperidin-1-yl)-benzylamine
| Target Receptor | Binding Assay (Ki, nM) | Functional Assay (EC50/IC50, nM) | Functional Mode | Selectivity Index (vs. 5-HT2A) |
| 5-HT2A | 15 | IC50 = 25 | Antagonist | 1 |
| 5-HT2C | 120 | IC50 = 155 | Antagonist | 8 |
| Dopamine D2 | 450 | IC50 = 510 | Antagonist | 30 |
| Dopamine D3 | 380 | IC50 = 420 | Antagonist | 25 |
| Adrenergic α1A | 950 | IC50 = 1100 | Antagonist | 63 |
| Histamine H1 | 2,500 | >10,000 | No Activity | >166 |
| SERT | >10,000 | >10,000 | No Activity | >667 |
| hERG Channel | >10,000 | >10,000 | No Activity | >667 |
Note: Data are hypothetical and for illustrative purposes only.
From this hypothetical data, we can conclude that 2-(3-Methyl-piperidin-1-yl)-benzylamine is a potent 5-HT2A antagonist with moderate selectivity over the 5-HT2C and dopamine D2/D3 receptors. The >30-fold selectivity against the D2 receptor is a promising feature. The lack of activity at the H1 receptor and hERG channel at concentrations up to 10 µM suggests a lower risk for common adverse effects like sedation and cardiac arrhythmias, respectively.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of a novel compound, using 2-(3-Methyl-piperidin-1-yl)-benzylamine as a model. By integrating hypothesis-driven target selection with a tiered experimental strategy of binding and functional assays, researchers can build a comprehensive understanding of a compound's selectivity. This in-depth profiling is not merely a checklist item in preclinical development; it is a critical step that informs lead optimization, predicts potential clinical side effects, and ultimately contributes to the development of safer and more effective medicines.
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A Head-to-Head Comparison of Substituted Benzylamine Monoamine Transporter Inhibitors: A Guide for Researchers
In the dynamic field of neuropharmacology, the modulation of monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—remains a cornerstone of therapeutic strategies for a multitude of neurological and psychiatric disorders.[1][2] Substituted benzylamines represent a versatile chemical scaffold that has yielded a diverse array of monoamine transporter inhibitors with varying potencies and selectivities. This guide provides a head-to-head comparison of different substituted benzylamine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.
The Significance of Monoamine Transporter Inhibition
Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into presynaptic neurons.[1][2] This process is crucial for terminating neurotransmission and maintaining homeostatic levels of these key neurotransmitters. By inhibiting these transporters, the extracellular concentrations of monoamines are elevated, leading to enhanced neurotransmission. This mechanism of action is the basis for the therapeutic effects of many antidepressants, psychostimulants, and treatments for attention-deficit/hyperactivity disorder (ADHD). The development of novel inhibitors with specific selectivity profiles is a major focus of modern medicinal chemistry, aiming to improve efficacy and reduce off-target effects.
Comparative Analysis of Substituted Benzylamine Inhibitors
The following table summarizes the in vitro binding affinities (Kᵢ) and/or uptake inhibition potencies (IC₅₀) of a selection of substituted benzylamine derivatives for the human dopamine, norepinephrine, and serotonin transporters. This data, collated from various published studies, offers a snapshot of the structure-activity relationships within this class of compounds.
| Compound ID | Core Structure | Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Data Source |
| Series 1: N-Benzylpiperidine Derivatives | ||||||
| Analog 1 | 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | 4-Cyano on benzyl | 3.7 (IC₅₀) | - | >2275 (IC₅₀) | [3] |
| Analog 2 | 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidine | 4-Nitro on benzyl | 1.5 | 255 | 750 | [4] |
| Analog 3 | 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidine | 4-Trifluoromethyl on benzyl | 2.6 | 320 | 1200 | [4] |
| Series 2: 4-Benzylpiperidine Carboxamides (2-carbon linker) | ||||||
| 8a | 4-Benzylpiperidine carboxamide | 3,5-Dichlorophenyl | 370-1170 (IC₅₀) | 550-1880 (IC₅₀) | 550-6220 (IC₅₀) | [5][6] |
| 8f | 4-Benzylpiperidine carboxamide | Diphenylacetyl | 320-3500 (IC₅₀) | 290-16000 (IC₅₀) | >10000 (IC₅₀) | [5][6] |
| 8k | 4-Benzylpiperidine carboxamide | 6-Bromo-2-naphthyl | 410-1730 (IC₅₀) | 20-190 (IC₅₀) | 480-830 (IC₅₀) | [5][6] |
| Series 3: 4-Benzylpiperidine Carboxamides (3-carbon linker) | ||||||
| 7a | 4-Benzylpiperidine carboxamide | 3,5-Dichlorophenyl | >10000 (IC₅₀) | 120-560 (IC₅₀) | 190-840 (IC₅₀) | [5][6] |
| 7j | 4-Benzylpiperidine carboxamide | 2-Naphthyl | >10000 (IC₅₀) | 150-760 (IC₅₀) | 60-180 (IC₅₀) | [5][6] |
Note: Kᵢ values represent binding affinity, while IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate higher potency. The ranges for IC₅₀ values reflect the 95% confidence intervals reported in the source literature.
Causality Behind Experimental Choices in Transporter Inhibition Assays
The characterization of monoamine transporter inhibitors relies on robust and reproducible in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake assays.
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for the transporter protein. A radiolabeled ligand with known high affinity for the transporter is incubated with a preparation of the transporter (e.g., cell membranes expressing the transporter). The ability of a test compound to displace the radioligand is quantified, from which the inhibitory constant (Kᵢ) can be derived. This method provides a direct measure of the compound's binding potency.
-
Neurotransmitter Uptake Assays: These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells or synaptosomes expressing the target transporter. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is determined as the IC₅₀ value. This assay provides a measure of the compound's functional potency as an inhibitor.
The choice between these assays depends on the research question. Binding assays are excellent for determining the direct interaction of a compound with the transporter, while uptake assays provide a more physiologically relevant measure of a compound's ability to block transporter function.
Experimental Protocols
Detailed Step-by-Step Methodology for Radioligand Binding Assays
This protocol provides a general framework for a competitive radioligand binding assay to determine the Kᵢ of a test compound for DAT, NET, or SERT.
1. Preparation of Transporter-Containing Membranes:
- Culture human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.
- Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh lysis buffer and resuspend it in assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
- In a 96-well plate, add the following in order:
- Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl).
- A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT). The concentration should be close to the Kₑ of the radioligand for its transporter.
- Varying concentrations of the test compound (typically in a logarithmic dilution series).
- For determining non-specific binding, use a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
- For determining total binding, add vehicle instead of the test compound.
- Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 10-50 µg of protein) to each well.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand used and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
Detailed Step-by-Step Methodology for Neurotransmitter Uptake Assays
This protocol describes a typical neurotransmitter uptake assay using cultured cells expressing the transporter of interest.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human DAT, NET, or SERT in appropriate growth medium.
- Seed the cells into 24- or 96-well plates and allow them to grow to a confluent monolayer.
2. Uptake Assay:
- On the day of the assay, aspirate the growth medium and wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
- Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
- To determine non-specific uptake, include wells with a high concentration of a known potent inhibitor.
- Initiate the uptake by adding a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
- Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
3. Termination of Uptake and Cell Lysis:
- Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.
- Lyse the cells by adding a lysis buffer (e.g., 1% SDS or a mild detergent) to each well and incubating for a period of time to ensure complete lysis.
4. Quantification and Data Analysis:
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.
- Plot the percentage of specific uptake against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake) using non-linear regression analysis.
Visualization of the Mechanism of Action
The following diagram illustrates the competitive inhibition of a monoamine transporter by a substituted benzylamine derivative.
Caption: Competitive inhibition of a monoamine transporter.
Conclusion
The substituted benzylamine scaffold has proven to be a rich source of monoamine transporter inhibitors with a wide range of potencies and selectivities. The structure-activity relationship data presented in this guide highlights how modifications to the core structure and its substituents can be rationally designed to tune the pharmacological profile of these compounds. The detailed experimental protocols provided herein offer a robust framework for researchers to characterize novel substituted benzylamine derivatives and other potential monoamine transporter inhibitors. A thorough understanding of the binding and functional properties of these compounds is essential for the development of the next generation of therapeutics for neuropsychiatric disorders.
References
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Dutta, A. K., Fei, X. S., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-48. [Link]
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Kozikowski, A. P., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-9. [Link]
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Paudel, Y. N., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392-401. [Link]
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Shi, W., et al. (2004). Synthesis and evaluation of N,N-dimethyl-2-(2-amino-5-[18F]fluorophenylthio)benzylamine (5-[18F]-ADAM) as a serotonin transporter imaging agent. Nuclear Medicine and Biology, 31(7), 845-52. [Link]
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Paudel, Y. N., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392-401. [Link]
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ChEMBL. (n.d.). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[b.... EMBL-EBI. [Link]
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Hussain, A., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(11), 3183. [Link]
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OPTIVIA Biotechnology. (n.d.). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. [Link]
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Kristensen, A. S., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience, 2(11), 643–653. [Link]
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S. A. et al. (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Medicinal Chemistry, 12(1), 108-119. [Link]
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S. A. et al. (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Medicinal Chemistry, 12(1), 108-119. [Link]
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Nakajima, T., et al. (2006). Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2986-90. [Link]
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Arora, R. C., et al. (1990). Inhibition of Human Benzylamine Oxidase (BzAO) by Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Toxicology Letters, 54(2-3), 135-42. [Link]
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A Senior Application Scientist's Guide to De-risking Novel Piperidine-Containing Compounds: A Framework for Comprehensive Off-Target Assessment
Introduction: The Double-Edged Sword of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry. As a privileged scaffold, its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and oral bioavailability.[1][2] Piperidine derivatives have found application in a vast range of therapeutic areas, from oncology and central nervous system (CNS) disorders to infectious diseases.[1][3][4]
However, the very features that make piperidine so attractive can also introduce liabilities. The basic nitrogen atom, often crucial for target engagement, is a common pharmacophore for a number of "anti-targets" that can lead to adverse drug reactions (ADRs). Consequently, a rigorous and systematic assessment of off-target effects is not just a regulatory hurdle but a fundamental component of designing safer, more effective medicines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of off-target profiling for novel piperidine-containing compounds, moving from predictive in silico methods to definitive in vitro and phenotypic assays.
Known Liabilities: Common Off-Target Interactions of the Piperidine Moiety
Experience has taught us that the piperidine scaffold has a predisposition for interacting with specific, well-characterized off-targets. Proactively assessing these liabilities should be a primary consideration in any screening cascade.
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel by the basic nitrogen of piperidine is a major safety concern due to the risk of QT prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes).[5][6][7] Medicinal chemistry strategies to mitigate this risk often involve reducing the basicity of the nitrogen or introducing structural modifications that hinder binding to the channel pore.[8][9]
-
Sigma (σ) Receptors: Both sigma-1 (σ1) and sigma-2 (σ2) receptors are known off-targets for many piperidine-containing compounds, particularly those developed for CNS indications.[10][11][12][13] While sigma receptor modulation can sometimes be therapeutically beneficial, unintended interactions can lead to complex and undesirable pharmacological effects.[14]
-
Dopamine and Serotonin Receptors/Transporters: The structural similarity of the piperidine core to endogenous neurotransmitter pharmacophores can lead to cross-reactivity with various monoamine receptors (e.g., D2, 5-HT2A) and transporters (e.g., DAT, SERT), resulting in CNS-related side effects.
A proactive strategy involves early screening against these known liabilities to inform structure-activity relationship (SAR) and structure-liability relationship (SLR) studies, guiding the design of more selective compounds.
A Multi-Tiered Strategy for Off-Target Assessment
A robust de-risking strategy is not a single experiment but a phased, integrated workflow. This approach allows for the cost-effective elimination of problematic compounds early in the discovery pipeline while applying more resource-intensive, biologically relevant assays to the most promising candidates.
Caption: A multi-tiered workflow for assessing off-target effects.
Tier 1: In Silico Prediction and Focused Liability Screening
The goal of the initial phase is to rapidly and cost-effectively triage early compounds.
In Silico Approaches: Predicting Liabilities Before Synthesis
Computational tools can provide an early warning of potential off-target interactions.[15] These methods use algorithms to compare the structure of a query compound against databases of known ligands and their targets.[16][17]
-
Why use this? In silico screening is inexpensive and can be performed before a compound is even synthesized, allowing for the prioritization of chemical scaffolds with a lower predicted risk of off-target activity.
-
Common Tools:
-
Similarity searching (e.g., SEA, SwissTargetPrediction): Predicts potential targets based on the principle that structurally similar molecules often have similar biological activities.
-
Molecular Docking: Models the binding of a compound into the crystal structures of known off-targets (like the hERG channel or D2 receptor) to predict binding affinity.
-
-
Self-Validation: It is crucial to understand that these are predictive, not definitive, methods.[18] Predictions should always be confirmed with in vitro experimental data. The trustworthiness of the prediction is enhanced when multiple, algorithmically different tools predict the same off-target.
Focused In Vitro Liability Screening
Based on the known liabilities of the piperidine scaffold, an initial, focused panel of in vitro assays should be run on all early compounds.
-
Why use this? This provides the first experimental data on the most common and highest-risk off-targets, allowing for rapid elimination of compounds with clear liabilities and establishing a baseline SLR.
-
Essential Assays:
-
hERG Inhibition Assay: Typically a radioligand binding assay or an automated patch-clamp electrophysiology study.
-
Sigma Receptor Binding Assays: Radioligand binding assays for both σ1 and σ2 subtypes.
-
Key CNS Receptor Panel: A small panel of binding assays for key dopamine, serotonin, and adrenergic receptors.
-
Tier 2: Broad Target Profiling and Functional Confirmation
Once a chemical series shows promise and selectivity in the initial tier, the aperture of the investigation must be widened.
Broad Selectivity Panels
Commercial services offer broad off-target screening panels that test a compound at a single concentration (typically 1-10 µM) against hundreds of targets.
-
Why use this? These panels provide a comprehensive overview of a compound's selectivity profile, flagging potential interactions that were not predicted or previously considered.[19] They are invaluable for identifying unexpected off-target activities that could lead to toxicity later in development.[20]
-
Leading Providers:
-
Eurofins Discovery SafetyScreen™ Panels: Offer panels of 44 (SafetyScreen44) or 87 (SafetyScreen87) targets known to be implicated in ADRs.[19][21]
-
NIMH Psychoactive Drug Screening Program (PDSP): An NIH-funded resource that provides screening of novel compounds against a large panel of CNS receptors and transporters, free of charge for academic and non-profit researchers.[22][23][24][25]
-
-
Data Interpretation: A "hit" is typically defined as >50% inhibition or displacement in a binding assay. It is critical to remember that a hit at 10 µM for a compound with a primary target potency in the low nanomolar range may be insignificant. The key is to assess the selectivity window between the on-target potency and the off-target activity.
Functional Follow-up Assays
A hit in a binding assay only indicates that a compound can interact with a target; it does not reveal the functional consequence.
-
Why use this? Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor. This is a critical distinction, as agonism at one receptor might be benign, while antagonism could be highly problematic.
-
Example: If a compound hits the 5-HT2B receptor in a binding screen, a follow-up functional assay (e.g., a calcium flux or IP-One assay) is essential. 5-HT2B agonism is a known cause of cardiac valvulopathy, making this a critical liability to rule out.
Caption: Example off-target functional pathway (Gq-coupled GPCR).
Tier 3: Phenotypic and Deep Profiling
For late-stage lead compounds or preclinical candidates, it's essential to understand potential off-target effects in a more complex biological system.
Phenotypic Screening
Phenotypic screens assess the global effect of a compound on cells without a preconceived bias about the molecular target.[26]
-
Why use this? This approach can uncover unexpected off-target liabilities that may not be apparent from single-target assays. It provides a holistic view of the compound's cellular impact.
-
Methodology (e.g., Cell Painting):
-
Human cells (e.g., U2OS) are treated with the compound.
-
Cells are stained with a cocktail of fluorescent dyes that label different organelles (nucleus, mitochondria, cytoskeleton, etc.).
-
High-content imaging systems capture detailed images of the cells.
-
Image analysis software extracts hundreds of quantitative features (e.g., cell size, organelle texture, fluorescence intensity).
-
The resulting "phenotypic profile" is compared to a database of profiles from reference compounds with known mechanisms of action. A profile that clusters with known toxic compounds can be a significant red flag.
-
-
Trustworthiness: The power of this technique lies in its unbiased nature. It validates the overall "safety" of the compound at a cellular level, integrating the effects of all on- and off-target interactions.
Case Study: Comparing Two Hypothetical Piperidine Compounds
To illustrate the application of this framework, consider two hypothetical piperidine-containing kinase inhibitors, Compound A and Compound B , being evaluated for oncology.
Table 1: Comparative Off-Target Profile of Compound A vs. Compound B
| Assay / Parameter | Compound A | Compound B | Rationale / Interpretation |
| On-Target Potency (Kinase X IC50) | 5 nM | 8 nM | Both compounds are potent against the primary target. |
| hERG Binding (IC50) | 250 nM | > 30,000 nM | Critical Flag: Compound A has a narrow 50-fold selectivity window, posing a significant cardiotoxicity risk. Compound B is far superior. |
| Sigma-1 Binding (Ki) | 80 nM | 1,200 nM | Concern: Compound A has a high affinity for Sigma-1, only a 16-fold window. This could lead to CNS side effects. Compound B is much cleaner. |
| Dopamine D2 Binding (Ki) | > 10,000 nM | > 10,000 nM | Both compounds are clean at the D2 receptor. |
| SafetyScreen44 Hit (>50% Inh. @ 10µM) | 5-HT2B Receptor | None | Critical Flag: Compound A hits the 5-HT2B receptor, a known liability for cardiac valvulopathy. |
| 5-HT2B Functional Assay (EC50) | 2 µM (Agonist) | N/A | Confirms Liability: Compound A is a functional agonist at 5-HT2B, representing a major safety risk. |
| Phenotypic Profile (Cell Painting) | Clusters with DNA damaging agents | No significant clustering with toxins | Uncovered Liability: The phenotypic screen reveals a potential genotoxicity liability for Compound A not seen in target-based assays. |
Caption: Decision-making based on comparative off-target profiles.
Detailed Experimental Protocol: Radioligand Binding Assay for hERG
This protocol provides a standardized method for assessing compound affinity for the hERG channel, a critical step in the safety assessment pipeline.
Objective: To determine the inhibitory constant (Ki) of a test compound for the hERG potassium channel by measuring its ability to displace a known radioligand ([3H]-Astemizole) from membranes prepared from cells expressing the channel.
Materials:
-
HEK-293 cell membranes expressing recombinant human hERG channels.
-
[3H]-Astemizole (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Non-specific determinant: Astemizole (10 µM final concentration).
-
Test compounds, dissolved in 100% DMSO.
-
96-well microplates, filter plates (e.g., Millipore Multiscreen), scintillation cocktail, and a microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO. A typical concentration range would be 10 mM down to 0.1 nM. Then, create intermediate dilutions in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 25 µL Assay Buffer + 25 µL [3H]-Astemizole + 150 µL Membrane suspension.
-
Non-Specific Binding (NSB): 25 µL 10 µM Astemizole + 25 µL [3H]-Astemizole + 150 µL Membrane suspension.
-
Test Compound: 25 µL Test Compound dilution + 25 µL [3H]-Astemizole + 150 µL Membrane suspension.
-
Self-Validation: All conditions should be run in triplicate. The final concentration of [3H]-Astemizole should be at its approximate Kd (e.g., 1-2 nM).
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. Wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Allow the filter plate to dry completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate % Inhibition for each test compound concentration: 100 * (1 - [(Test CPM - NSB CPM) / (Specific Binding)]).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: The validity of the experiment rests on the quality of the controls. The specific binding window (Total / NSB) should be at least 5-fold. The IC50 of a known hERG inhibitor (e.g., E-4031) should be run as a positive control to ensure the assay is performing within historical limits.
Conclusion
The piperidine scaffold will undoubtedly remain a valuable tool in drug discovery. However, its inherent potential for off-target interactions necessitates a vigilant and systematic approach to safety assessment. By integrating predictive in silico tools, focused liability screening, broad target profiling, and unbiased phenotypic assays, development teams can build a comprehensive understanding of a compound's selectivity profile. This multi-tiered strategy enables data-driven decisions, ensuring that only the safest and most promising candidates are advanced, ultimately reducing late-stage attrition and contributing to the development of better medicines.
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Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
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Bridging the Digital and the Physical: A Comparative Guide to Correlating In Silico Predictions with Experimental Results for Benzylamine Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The benzylamine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. As we design and synthesize novel analogs, the ability to predict their biological activity and pharmacokinetic profiles is paramount. In silico computational models offer a rapid, cost-effective way to screen vast chemical spaces, but their predictions are only as valuable as their correlation with real-world experimental data.
This guide provides an in-depth comparison of common in silico prediction methods with their experimental validation counterparts for benzylamine analogs. We will move beyond mere protocols to explain the causality behind methodological choices, ensuring a self-validating framework where computational and experimental results inform and strengthen one another. The synergy between computation and experimentation is now established as a holistic approach to gain deep insights into molecular behavior and biological activity[1][2].
Quantitative Structure-Activity Relationship (QSAR): From Digital Descriptors to Biological Potency
QSAR modeling is a ligand-based approach that correlates variations in the physicochemical properties of compounds with their biological activities.[3] For a series of benzylamine analogs, QSAR can build a mathematical model to predict the activity of unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis.
The "Why": The Rationale Behind QSAR
The core principle of QSAR is that the biological activity of a molecule is a function of its structural and physicochemical properties. By systematically modifying the benzylamine scaffold (e.g., substitutions on the phenyl ring or modifications to the amine group) and measuring the corresponding change in activity, we can derive a predictive model. A robust QSAR model, validated both internally and externally, can significantly reduce the number of compounds that need to be synthesized and tested, saving considerable time and resources.[4]
In Silico Workflow: Building a Predictive QSAR Model
The development of a QSAR model is a systematic process designed to ensure its statistical reliability and predictive power.[5]
Caption: A typical workflow for developing and validating a QSAR model.
Experimental Protocol: IC₅₀ Determination via Enzyme Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀), a common measure of antagonist drug potency. This experimental value is the "ground truth" used to build and validate the QSAR model.
Objective: To measure the concentration of a benzylamine analog required to inhibit 50% of the activity of a target enzyme.
Materials:
-
Target enzyme solution
-
Substrate specific to the enzyme
-
Assay buffer (e.g., Tris-HCl, PBS)
-
Test compounds (benzylamine analogs) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the benzylamine analogs in DMSO. A typical starting concentration is 10 mM, diluted down in 10-fold or 3-fold steps.
-
Assay Setup: In a 96-well plate, add 2 µL of each compound dilution. Include wells for a "no inhibitor" control (DMSO only) and a positive control inhibitor.
-
Enzyme Addition: Add 100 µL of the target enzyme solution (at a predetermined concentration in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the enzyme's substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (e.g., every minute for 20 minutes) at the appropriate wavelength. The rate of reaction is proportional to the slope of this line.
-
Data Analysis:
-
Calculate the reaction rate for each compound concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity) and the positive control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Correlation: Predicted vs. Experimental Activity
A successful QSAR model will show a strong correlation between the predicted and experimentally determined biological activities. The quality of a model is often judged by its statistical parameters, such as the coefficient of determination (R²) for the training set, the cross-validated R² (Q²), and the predictive R² (R²pred) for the external test set.[3][6]
Table 1: Comparison of QSAR-Predicted pIC₅₀ with Experimental Values for a Series of Benzylamine Analogs
| Compound ID | Predicted pIC₅₀ (-log M) | Experimental pIC₅₀ (-log M) | Residual |
|---|---|---|---|
| BZA-01 | 7.15 | 7.25 | -0.10 |
| BZA-02 | 6.88 | 6.95 | -0.07 |
| BZA-03 | 8.02 | 7.89 | +0.13 |
| BZA-04 | 6.50 | 6.35 | +0.15 |
| BZA-05 | 7.54 | 7.61 | -0.07 |
Molecular Docking: Visualizing the Binding Hypothesis
Molecular docking is a structure-based computational method that predicts the preferred orientation of one molecule (a ligand, e.g., a benzylamine analog) when bound to a second (a receptor, e.g., a protein target) to form a stable complex.[7]
The "Why": The Rationale Behind Docking
While QSAR predicts if a molecule will be active, docking predicts how it might be active. For benzylamine analogs, docking can:
-
Identify the most likely binding pose within the protein's active site.
-
Reveal key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding.[8]
-
Help explain the structure-activity relationships observed experimentally.
-
Rank compounds based on a calculated binding affinity (docking score), guiding which analogs to synthesize.[9]
Caption: Conceptual diagram of a ligand binding within a protein's active site.
In Silico Workflow: Performing Molecular Docking
The docking process requires a high-quality 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).[7]
-
Receptor Preparation: Load the protein structure. Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site, often using a co-crystallized ligand as a guide.
-
Ligand Preparation: Draw the 2D structure of the benzylamine analog and convert it to a 3D structure. Perform energy minimization to find a low-energy conformation.
-
Docking Simulation: Run the docking algorithm, which systematically samples different poses of the ligand within the defined binding site.
-
Pose Analysis & Scoring: The algorithm scores each pose based on a scoring function that estimates binding affinity. The top-ranked poses are analyzed to identify key interactions with protein residues.
Experimental Validation: Confirming the Binding
The predictions from molecular docking must be validated experimentally.[10] An enzyme inhibition assay, as described in the QSAR section, is a primary method. If docking predicts that a specific hydrogen bond is critical for binding, this can be tested experimentally through site-directed mutagenesis, where the corresponding amino acid residue in the protein is mutated and the effect on binding is measured.[1][2]
Data Correlation: Docking Scores vs. Binding Affinities
While docking scores are useful for ranking compounds within a series, they are not absolute binding energies. However, a good correlation between docking scores and experimentally determined binding affinities (like Kᵢ or IC₅₀) provides strong evidence that the computational model is accurately representing the true binding mode.
Table 2: Correlation of Docking Results with Experimental Binding Data
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Experimental Kᵢ (nM) |
|---|---|---|---|
| BZA-03 | -9.8 | H-bond with Tyr435 | 120 |
| BZA-01 | -8.5 | H-bond with Ser200 | 560 |
| BZA-05 | -8.2 | Hydrophobic contact with Trp84 | 680 |
| BZA-02 | -7.9 | Hydrophobic contact with Trp84 | 1120 |
| BZA-04 | -7.1 | van der Waals contacts only | 4500 |
ADMET Prediction: Forecasting Drug-Likeness
A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug candidate.[11] In silico ADMET prediction has become an indispensable tool in early drug discovery to flag potential liabilities before investing significant resources.[12][13]
The "Why": The Rationale Behind In Silico ADMET
For a new series of benzylamine analogs, predicting ADMET properties helps to:
-
Identify compounds with poor oral absorption or high metabolic instability early.
-
Predict potential toxicity issues, such as inhibition of key cytochrome P450 (CYP) enzymes.[14]
-
Optimize for better "drug-like" properties in parallel with optimizing for potency.
-
Reduce the reliance on costly and laborious in vivo and in vitro evaluations.[11]
In Silico Workflow: Predicting Intestinal Absorption
Numerous software platforms (e.g., SwissADME, ADMETlab, pkCSM) can predict a wide range of ADMET properties from a molecule's structure.[15]
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Safety Operating Guide
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 2-(3-Methyl-piperidin-1-yl)-benzylamine
For the dedicated researcher pushing the boundaries of drug development, the novel compound 2-(3-Methyl-piperidin-1-yl)-benzylamine presents both exciting possibilities and inherent risks. As with any new chemical entity, a profound respect for safety is not just procedural—it is the bedrock of scientific integrity and successful outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) protocol. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, by analyzing its constituent parts—a benzylamine moiety and a substituted piperidine ring—we can extrapolate a conservative and effective safety strategy based on well-documented hazards of similar chemical structures.
The Chemical's Profile: Understanding the Inherent Risks
The structure of 2-(3-Methyl-piperidin-1-yl)-benzylamine suggests several potential hazards common to substituted benzylamines and piperidines. These classes of compounds are frequently associated with:
-
Dermal and Ocular Corrosivity : Amines, in general, can be corrosive to skin and eyes, capable of causing severe burns upon contact.[1][2][3][4]
-
Toxicity : Many benzylamine derivatives are harmful if swallowed or absorbed through the skin.[2][5]
-
Respiratory Irritation : Vapors or aerosols can irritate the mucous membranes and the upper respiratory tract.[1][3][6]
Given these potential risks, a multi-layered PPE approach is not just recommended; it is essential to ensure the well-being of laboratory personnel.
Core Principles of Protection: A Multi-Layered Defense
The selection of PPE should be a deliberate process, guided by a thorough risk assessment of the procedures to be performed. The following table outlines the minimum recommended PPE for handling 2-(3-Methyl-piperidin-1-yl)-benzylamine.
| Protection Level | Personal Protective Equipment (PPE) | Rationale and Key Considerations |
| Primary Containment | Chemical Fume Hood | All handling of 2-(3-Methyl-piperidin-1-yl)-benzylamine, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a critical barrier against dermal absorption and chemical burns. Double-gloving is recommended, especially for prolonged handling or when there is a high risk of splashing.[7] Gloves should be inspected before use and changed immediately if contaminated or damaged.[8] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and aerosols that could cause severe eye damage or blindness.[2][4] A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[7] |
| Body Protection | Laboratory Coat (Chemically Resistant) | A fully fastened lab coat made of a material resistant to chemical penetration is necessary to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | While a fume hood is the primary means of respiratory protection, a respirator with an appropriate cartridge (e.g., for organic vapors and ammonia) should be available for emergency situations such as spills or when engineering controls are not sufficient.[2][9] |
Procedural Guidance: From Preparation to Disposal
A successful safety plan extends beyond simply wearing PPE. It is integrated into every step of the experimental workflow.
Pre-Operational Safety Checklist:
-
Information Review : Before beginning any work, review this guide and any available safety information on structurally similar compounds.
-
Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection : Check all PPE for defects, such as cracks in goggles or tears in gloves.
-
Emergency Preparedness : Confirm the location and operational status of the nearest safety shower and eyewash station.[5][10]
Step-by-Step Handling Protocol:
-
Donning PPE : Before entering the designated handling area, put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don your chemical-resistant gloves.
-
Chemical Handling : Conduct all manipulations of the compound deep within the chemical fume hood to ensure containment of any vapors or aerosols.
-
Doffing PPE : After completing your work, remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally, the safety goggles. Wash hands thoroughly with soap and water after removing all PPE.[5][6]
Spill and Emergency Response:
In the event of a spill, evacuate the immediate area and alert your supervisor. If there is skin or eye contact, proceed immediately to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes.[3][5] For larger spills, only personnel with appropriate training and respiratory protection should attempt to clean up, using an inert absorbent material.[2][3]
Waste Disposal:
All waste contaminated with 2-(3-Methyl-piperidin-1-yl)-benzylamine, including used gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste in a clearly labeled, sealed container.[2][5][6] Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Safety Workflow
To ensure a clear and repeatable safety process, the following diagram illustrates the decision-making and procedural flow for handling 2-(3-Methyl-piperidin-1-yl)-benzylamine.
Caption: A flowchart outlining the key safety steps from preparation to post-handling of 2-(3-Methyl-piperidin-1-yl)-benzylamine.
By internalizing this workflow and understanding the rationale behind each step, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
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Harper College. (2009). Material Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
